2-bromo-N-propylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAHNNJLVPABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429173 | |
| Record name | 2-bromo-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-92-4 | |
| Record name | 2-bromo-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-bromo-N-propylbenzenesulfonamide
This guide provides a comprehensive overview of the synthetic pathway for 2-bromo-N-propylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with n-propylamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen methodologies.
Introduction
Sulfonamides are a cornerstone of modern pharmacotherapy, exhibiting a wide range of biological activities. The synthesis of specifically substituted sulfonamide derivatives, such as 2-bromo-N-propylbenzenesulfonamide, is a critical task in the exploration of new chemical entities with therapeutic potential. The strategic placement of a bromine atom on the phenyl ring and an n-propyl group on the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. This guide will delineate a reliable and reproducible synthetic route to this target compound.
Core Synthesis Pathway: A Two-Step Approach
The synthesis of 2-bromo-N-propylbenzenesulfonamide is most efficiently achieved through a two-step sequence. The first step involves the conversion of a readily available starting material, 2-bromoaniline, into the reactive intermediate 2-bromobenzenesulfonyl chloride. This is accomplished via a Sandmeyer-type reaction. The second step is the nucleophilic substitution of the chloride on the sulfonyl group by n-propylamine to yield the final product.
Caption: Overall synthetic scheme for 2-bromo-N-propylbenzenesulfonamide.
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride via Sandmeyer-Type Reaction
The conversion of an aromatic amine to a sulfonyl chloride is a classic transformation that proceeds through a diazonium salt intermediate.[1] This Sandmeyer-type reaction is a reliable method for introducing a sulfonyl chloride group onto an aromatic ring.[2]
Mechanistic Insights
The reaction is initiated by the diazotization of 2-bromoaniline. In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is converted to nitrous acid (HONO).[3] The amine then acts as a nucleophile, attacking the nitrosonium ion (NO+) generated from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-bromobenzenediazonium chloride salt.[3] It is crucial to maintain a low temperature (0-5 °C) during this process to prevent the premature decomposition of the unstable diazonium salt.[4]
The subsequent chlorosulfonylation involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[5] The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[2] This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently trapped by a chlorine atom from the copper(II) chloride (formed during the initial SET) to yield the desired 2-bromobenzenesulfonyl chloride and regenerate the copper(I) catalyst.[5][6]
Caption: Simplified mechanism of Step 1.
Experimental Protocol: 2-Bromobenzenesulfonyl Chloride
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromoaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.[4]
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the acetic acid solution containing SO2 and the copper catalyst. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, to yield a crystalline solid.[7][8]
-
Step 2: Synthesis of 2-bromo-N-propylbenzenesulfonamide
The final step in the synthesis is the reaction of the prepared 2-bromobenzenesulfonyl chloride with n-propylamine. This is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride.[9] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is a good leaving group. A base, such as triethylamine or an excess of n-propylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct.[9] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: 2-bromo-N-propylbenzenesulfonamide
-
Reaction Setup:
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
In a separate container, dissolve n-propylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 15-30 minutes.[9]
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-N-propylbenzenesulfonamide as a solid.[10]
-
Data Summary
| Parameter | Step 1: 2-Bromobenzenesulfonyl Chloride | Step 2: 2-bromo-N-propylbenzenesulfonamide |
| Starting Material | 2-Bromoaniline | 2-Bromobenzenesulfonyl Chloride |
| Key Reagents | NaNO2, HCl, SO2, CuCl | n-Propylamine, Triethylamine |
| Solvent | Water, Acetic Acid | Dichloromethane |
| Reaction Temperature | 0-10 °C | 0 °C to Room Temperature |
| Typical Yield | 70-85% | 80-95% |
| Purification Method | Recrystallization | Flash Column Chromatography |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 2-bromo-N-propylbenzenesulfonamide. The protocols are based on well-established chemical transformations and offer good to excellent yields. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can confidently apply and adapt this methodology for the synthesis of other novel sulfonamide derivatives for drug discovery and development programs.
References
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. 2021. [Link]
-
Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. 2003. [Link]
- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. 2014. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. 2005. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. 2002. [Link]
-
On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Shaalaa.com. 2019. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. 2005. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. 2021. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Show the full reaction mechanism of product B between the diazonium salt precursor 4-aminobenzene sulfonic acid and the aromatic coupling reagent naphthalen-1-ol. Chegg. 2019. [Link]
-
2-Bromobenzenesulfonyl chlorid. SLS. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]
-
Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. LookChem. [Link]
-
2-Bromobenzenesulphonyl chloride. Seven Chongqing Chemdad Co., Ltd. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. [Link]
-
Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
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- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
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physicochemical properties of 2-bromo-N-propylbenzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the (CAS No. 951883-92-4). As a member of the benzenesulfonamide class, this compound holds potential interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind its predicted properties and providing detailed, field-proven experimental protocols for their validation. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound. All data and claims are grounded in authoritative sources, providing a reliable foundation for further investigation.
Core Molecular Profile and Physical State
2-bromo-N-propylbenzenesulfonamide is an aromatic sulfonamide characterized by a bromine atom at the ortho position of the benzene ring and an N-propyl substituent on the sulfonamide nitrogen. This specific substitution pattern dictates its physical and chemical behavior.
Caption: Core chemical identifiers for the topic compound.
The foundational physicochemical properties, largely derived from predictive models due to the compound's specificity, are summarized below. These predictions serve as an essential baseline for experimental verification.
| Property | Predicted Value | Significance & Rationale |
| Boiling Point | 365.1 ± 44.0 °C[1][2] | The high boiling point is anticipated due to the molecule's significant molecular weight and the presence of a polar sulfonamide group capable of hydrogen bonding, which increases intermolecular forces. |
| Density | 1.470 ± 0.06 g/cm³[1][2] | The presence of a heavy bromine atom contributes significantly to a density greater than that of water. |
| pKa | 11.18 ± 0.40[2] | This value pertains to the acidity of the sulfonamide proton (N-H). A pKa of ~11 indicates it is a very weak acid, and the nitrogen will only be deprotonated under strongly basic conditions. This is crucial for designing salt formation or pH-dependent extraction protocols. |
Solubility and Lipophilicity: The Keys to Bioavailability
A compound's solubility and its partitioning behavior between aqueous and lipid phases (lipophilicity) are critical determinants of its potential as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME).
Aqueous and Organic Solubility
Based on its structure—a large, nonpolar bromophenyl ring and a propyl chain combined with a polar sulfonamide group—2-bromo-N-propylbenzenesulfonamide is expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Expert Insight: The ortho-bromo group may slightly increase aqueous solubility compared to its para-substituted isomer due to intramolecular interactions that can reduce crystal lattice energy, a key component of the overall solubility equation. However, this effect is generally minor.
Experimental Protocol: Equilibrium Solubility Determination
This protocol establishes a reliable method for quantifying the thermodynamic solubility of the compound in a given solvent system, such as Phosphate-Buffered Saline (PBS) to mimic physiological conditions.
Caption: Workflow for determining thermodynamic equilibrium solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the primary measure of lipophilicity. While no specific value exists for this compound, related structures like 2-bromo-N-phenethylbenzenesulfonamide have a computed XLogP3 of 3.5, suggesting that 2-bromo-N-propylbenzenesulfonamide is also a lipophilic molecule.[3] A high LogP value (typically >3) often correlates with poor aqueous solubility but better membrane permeability.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by mixing them for 24 hours and then separating them.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate completely. Centrifugation can be used to break up emulsions.
-
Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically RP-HPLC with UV detection.
-
Calculation: LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Spectroscopic and Chromatographic Fingerprinting
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following sections detail the expected spectral characteristics and provide robust analytical protocols.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The expected vibrational frequencies provide a unique fingerprint.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Sulfonamide (N-H) | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | C-H (sp²) | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2850 - 2960 | Medium-Strong |
| S=O Asymmetric Stretch | Sulfonyl (O=S=O) | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | Sulfonyl (O=S=O) | 1140 - 1180 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, multiple bands |
| C-Br Stretch | Aryl Bromide | 650 - 750 | Medium-Strong |
Expert Insight: The strong, distinct sulfonyl stretching bands are the most characteristic feature in the IR spectrum of a sulfonamide.[4] Their presence is a primary confirmation of the compound class.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (4H): Expected between δ 7.5-8.2 ppm. Due to the ortho-bromo and sulfonamide substituents, these protons will form a complex multiplet pattern.
-
N-H Proton (1H): A broad singlet or triplet (due to coupling with adjacent CH₂) between δ 5-6 ppm, though its position is highly dependent on solvent and concentration.
-
Methylene Protons (N-CH₂): A triplet or quartet around δ 2.9-3.2 ppm.
-
Methylene Protons (-CH₂-): A multiplet (sextet) around δ 1.5-1.7 ppm.
-
Methyl Protons (-CH₃): A triplet around δ 0.9-1.0 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (6C): Six distinct signals expected between δ 120-140 ppm. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonyl group (C-S) will be downfield.
-
Aliphatic Carbons (3C): Three signals expected in the upfield region (δ 10-50 ppm) corresponding to the N-CH₂, -CH₂-, and -CH₃ groups of the propyl chain.
-
Protocol: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) to assign all signals unambiguously. A small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.
-
Expected Molecular Ion: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2). For the molecular ion, this will appear as peaks at m/z 278.9 (for C₉H₁₂⁷⁹BrNO₂S) and 280.9 (for C₉H₁₂⁸¹BrNO₂S).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. A reversed-phase method is most appropriate for this molecule.
Protocol: RP-HPLC Purity Analysis
Caption: Recommended HPLC method parameters and workflow.
Expert Insight: The inclusion of an acid like trifluoroacetic acid (TFA) in the mobile phase is crucial.[5] It protonates the sulfonamide and any residual silanols on the column, ensuring sharp, symmetrical peak shapes and reproducible retention times.
Synthesis and Safety Considerations
Synthetic Pathway
A standard and reliable method for synthesizing N-alkylbenzenesulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[6]
-
Reaction: 2-bromobenzenesulfonyl chloride is reacted with n-propylamine in an aprotic solvent like chloroform or dichloromethane, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct. The reaction is typically stirred at room temperature.
-
Workup and Purification: The reaction mixture is washed with dilute acid and brine, dried, and the solvent is evaporated. The crude product is then purified by flash chromatography on silica gel or by recrystallization.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-N-propylbenzenesulfonamide is not widely available, data from analogous compounds suggest the following precautions:[7][8]
-
Irritant: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. Available at: [Link]
-
Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available at: [Link]
-
HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies. Available at: [Link]
Sources
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- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4)
This guide provides a comprehensive technical overview of 2-bromo-N-propylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing chemical principles with practical applications, this document will delve into the synthesis, characterization, and potential therapeutic relevance of this compound, with a particular focus on its role as a benzenesulfonamide derivative.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] The sulfonamide group (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[4]
2-bromo-N-propylbenzenesulfonamide, belonging to this esteemed class of compounds, presents a unique combination of a reactive bromo-substituent on the aromatic ring and an N-propyl group. These features offer opportunities for further chemical modification and are expected to influence its biological activity and selectivity. This guide will explore the synthesis of this specific molecule, its analytical characterization, and its potential applications, particularly as a modulator of carbonic anhydrases.
Synthesis of 2-bromo-N-propylbenzenesulfonamide
General Reaction Scheme
The synthesis proceeds via the reaction of 2-bromobenzenesulfonyl chloride with propylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of 2-bromo-N-propylbenzenesulfonamide.
Adapted Experimental Protocol
This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[5]
Materials:
-
2-bromobenzenesulfonyl chloride
-
Propylamine
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Pyridine or Triethylamine
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of propylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-N-propylbenzenesulfonamide.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 2-bromo-N-propylbenzenesulfonamide can be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951883-92-4 | [6][7] |
| Molecular Formula | C₉H₁₂BrNO₂S | [6][7] |
| Molecular Weight | 278.17 g/mol | [6] |
| Boiling Point (Predicted) | 365.1 ± 44.0 °C | [6] |
| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [6] |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-propyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The protons of the propyl group will show characteristic splitting patterns: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group adjacent to the methyl group (~1.5 ppm), and a triplet for the methylene group attached to the nitrogen (~3.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will exhibit signals for the aromatic carbons and the three distinct carbons of the propyl group. The aromatic carbons will resonate in the region of 120-140 ppm, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbons of the propyl group will be found in the aliphatic region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). A band for the N-H stretching vibration should be observable around 3300 cm⁻¹.
Applications in Drug Development: A Focus on Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological and pathological processes.[10] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1]
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides arises from the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. This binding prevents the normal catalytic activity of the enzyme. The substituents on the aromatic ring and the N-alkyl group play a significant role in determining the potency and isoform selectivity of the inhibitor.[4][6]
Caption: Simplified diagram of sulfonamide inhibition of carbonic anhydrase.
Structure-Activity Relationship (SAR) Insights
The 2-bromo substituent on the benzenesulfonamide ring is expected to influence the electronic properties of the aromatic system and may engage in specific interactions within the enzyme's active site, potentially enhancing binding affinity or conferring isoform selectivity. The N-propyl group can explore hydrophobic pockets within the active site, further contributing to the overall binding profile. The nature of the N-substituent is known to be a critical determinant of the inhibitory potency and selectivity of benzenesulfonamide-based CA inhibitors.[6]
Experimental Workflow for Biological Evaluation
To assess the potential of 2-bromo-N-propylbenzenesulfonamide as a carbonic anhydrase inhibitor, a systematic experimental workflow should be employed.
Caption: Experimental workflow for evaluating the biological activity of 2-bromo-N-propylbenzenesulfonamide.
Conclusion
2-bromo-N-propylbenzenesulfonamide is a promising molecule within the well-established class of benzenesulfonamide-based therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques, and its structure provides a foundation for further chemical exploration. The presence of the sulfonamide moiety strongly suggests its potential as a carbonic anhydrase inhibitor, a hypothesis that warrants experimental validation. The systematic evaluation of its biological activity, guided by the principles of structure-activity relationships, could unveil its therapeutic potential in areas such as oncology and neurology. This technical guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and biological investigation of this intriguing compound.
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Appchem. 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4. [Link]
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Unraveling the Therapeutic Potential of 2-bromo-N-propylbenzenesulfonamide: A Technical Guide to Investigating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] From established antibacterial and diuretic drugs to novel anticancer and antiviral candidates, the versatility of this scaffold is well-documented.[1][2][3] The specific compound, 2-bromo-N-propylbenzenesulfonamide, with its characteristic bromine substitution on the benzene ring and an N-propyl group, presents a unique chemical entity with unexplored biological potential. This guide provides a comprehensive framework for investigating the potential therapeutic activities of 2-bromo-N-propylbenzenesulfonamide, grounded in the established pharmacology of related compounds and outlining a rigorous, multi-faceted experimental approach.
The rationale for this investigation is built upon the diverse biological activities exhibited by structurally similar benzenesulfonamide derivatives. These activities include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][4][5] The presence of a halogen, specifically bromine, on the benzenesulfonamide ring has been shown to be a key feature for potent and selective inhibition of certain enzymes.[6] This guide will, therefore, focus on a systematic evaluation of 2-bromo-N-propylbenzenesulfonamide across several key therapeutic areas.
I. Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on benzenesulfonamide derivatives, we can postulate several potential biological activities for 2-bromo-N-propylbenzenesulfonamide. These hypotheses form the basis of the proposed experimental investigations.
A. Carbonic Anhydrase Inhibition: A Promising Avenue
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer where isoforms like CA IX and CA XII are overexpressed.[7][8] The sulfonamide group is a classic zinc-binding pharmacophore, making it a strong candidate for CA inhibition.[9]
Hypothesized Mechanism: The sulfonamide moiety of 2-bromo-N-propylbenzenesulfonamide is predicted to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-propyl substituents will likely interact with residues within the active site cavity, influencing isoform selectivity.[8][9]
B. Anti-inflammatory Potential: Targeting Key Mediators
Many benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[1][2] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Hypothesized Mechanism: 2-bromo-N-propylbenzenesulfonamide may exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as COX-1, COX-2, and 5-LOX. This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
C. Antimicrobial Activity: A Broad-Spectrum Investigation
The sulfonamide class of drugs has a rich history as antimicrobial agents.[1][2] While bacterial resistance is a growing concern, the discovery of novel sulfonamide structures with potent activity remains a critical area of research.
Hypothesized Mechanism: The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. 2-bromo-N-propylbenzenesulfonamide may act as a competitive inhibitor of DHPS, disrupting bacterial growth. It is also pertinent to investigate its activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]
D. Anticancer Activity: Exploring Multiple Pathways
Benzenesulfonamide derivatives have emerged as a versatile scaffold in oncology, with some exhibiting potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[10]
Hypothesized Mechanism: 2-bromo-N-propylbenzenesulfonamide could potentially disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10] Additionally, its potential as a carbonic anhydrase IX and XII inhibitor could contribute to its anticancer effects in hypoxic tumors.[7]
II. Proposed Experimental Workflow for Biological Evaluation
A systematic and logical progression of experiments is crucial to comprehensively evaluate the biological potential of 2-bromo-N-propylbenzenesulfonamide. The following workflow outlines a multi-tiered approach, from initial screening to more in-depth mechanistic studies.
Caption: A tiered experimental workflow for evaluating the biological activity of 2-bromo-N-propylbenzenesulfonamide.
III. Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments proposed in the workflow.
A. Carbonic Anhydrase Inhibition Assay
This protocol is designed to determine the inhibitory activity of 2-bromo-N-propylbenzenesulfonamide against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
2-bromo-N-propylbenzenesulfonamide
-
Acetazolamide (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of 2-bromo-N-propylbenzenesulfonamide in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound at various concentrations, and 20 µL of the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of 2-bromo-N-propylbenzenesulfonamide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
2-bromo-N-propylbenzenesulfonamide
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls
-
96-well microplates
-
Resazurin dye (for viability assessment)
Procedure:
-
Prepare a twofold serial dilution of 2-bromo-N-propylbenzenesulfonamide in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add resazurin dye to each well and incubate for a further 2-4 hours to confirm viability (blue color indicates inhibition, pink indicates growth).
C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the in vivo anti-inflammatory potential of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
2-bromo-N-propylbenzenesulfonamide
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer 2-bromo-N-propylbenzenesulfonamide (at various doses) or indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).
IV. Structure-Activity Relationship (SAR) Insights and Future Directions
The data obtained from these studies will provide crucial insights into the structure-activity relationship of this class of compounds.
Caption: A conceptual diagram illustrating the key structural components influencing the potential biological activity of 2-bromo-N-propylbenzenesulfonamide.
Future research should focus on synthesizing and evaluating analogs of 2-bromo-N-propylbenzenesulfonamide to explore the impact of different substituents on the benzene ring and the N-alkyl chain. This will allow for the optimization of potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.
V. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Screening Results for 2-bromo-N-propylbenzenesulfonamide
| Assay | Target/Organism | IC50 / MIC (µM) | Positive Control (IC50 / MIC in µM) |
| Enzyme Inhibition | |||
| Carbonic Anhydrase II | Human recombinant | [Experimental Value] | Acetazolamide: [Value] |
| Carbonic Anhydrase IX | Human recombinant | [Experimental Value] | Acetazolamide: [Value] |
| COX-2 | Ovine | [Experimental Value] | Celecoxib: [Value] |
| Antimicrobial | |||
| S. aureus | ATCC 29213 | [Experimental Value] | Ciprofloxacin: [Value] |
| E. coli | ATCC 25922 | [Experimental Value] | Ciprofloxacin: [Value] |
| C. albicans | ATCC 90028 | [Experimental Value] | Fluconazole: [Value] |
| Cytotoxicity | |||
| MCF-7 (Breast Cancer) | Human | [Experimental Value] | Doxorubicin: [Value] |
| HCT116 (Colon Cancer) | Human | [Experimental Value] | Doxorubicin: [Value] |
Conclusion
While the biological activity of 2-bromo-N-propylbenzenesulfonamide remains to be experimentally determined, its structural features, in the context of the broader benzenesulfonamide class, suggest a high probability of interesting pharmacological properties. The proposed in-depth technical guide provides a robust framework for its systematic investigation, from initial in vitro screening to in vivo validation. The insights gained from this comprehensive evaluation will be invaluable for researchers, scientists, and drug development professionals in unlocking the therapeutic potential of this and related novel chemical entities.
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. [Link][1][2][5][11]
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Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22574. [Link][4]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(03), pp. 135-144. [Link][12]
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Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide. [Link][13]
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Choi, S., et al. (2016). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 26(23), 5737-5742. [Link][14]
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Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(4), 615. [Link][7]
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Lomelino, C. L., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 365-372. [Link][8]
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PubChem. (n.d.). 2-bromo-N-phenethylbenzenesulfonamide. [Link][15]
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Liu, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link][16]
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Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 10(12), e32630. [Link][18]
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Chen, Y. R., et al. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Archiv der Pharmazie, 345(11), 882-890. [Link][10]
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Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link][19]
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PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link][20]
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Ali, H., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2831-2843. [Link][21]
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An In-depth Technical Guide to 2-bromo-N-propylbenzenesulfonamide: Structural Analogs and Derivatives for Drug Discovery
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of 2-bromo-N-propylbenzenesulfonamide, a representative member of this versatile class of compounds. We will delve into its synthesis, physicochemical properties, and, most importantly, the landscape of its structural analogs and derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure-activity relationships (SAR) that govern the biological effects of these molecules. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives, empowering researchers to advance their own discovery programs.
Introduction: The Prominence of the Benzenesulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore, integral to the design of numerous clinically significant drugs.[1] From the early antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anticancer agents, the benzenesulfonamide core has proven to be a remarkably versatile scaffold for interacting with a diverse range of biological targets.[2] The chemical tractability of this moiety allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4) as a focal point for understanding the broader class of substituted benzenesulfonamides.[3][4] The selection of this compound allows for a detailed examination of the interplay between three key structural features: the benzenoid ring, the ortho-bromo substituent, and the N-propyl group. By understanding how these components influence molecular properties and biological activity, researchers can develop a rational basis for the design of novel therapeutic agents.
Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence solubility, permeability, metabolic stability, and ultimately, bioavailability.
| Property | Value | Source |
| CAS Number | 951883-92-4 | [3][4] |
| Molecular Formula | C₉H₁₂BrNO₂S | [3][4] |
| Molecular Weight | 278.17 g/mol | [3] |
| Boiling Point | 365.1 ± 44.0 °C (Predicted) | [3] |
| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [3] |
These predicted values provide a preliminary assessment of the compound's physical characteristics. The presence of the bromine atom and the sulfonamide group suggests a crystalline solid with moderate polarity. The N-propyl group will contribute to its lipophilicity.
Synthesis of 2-bromo-N-propylbenzenesulfonamide and its Analogs
The synthesis of N-alkylated benzenesulfonamides is a well-established process in organic chemistry. The most common and direct route involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.
General Synthetic Workflow
The synthesis of 2-bromo-N-propylbenzenesulfonamide can be readily achieved by the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and propylamine.[5][6] This reaction proceeds via an addition-elimination mechanism.
Caption: General Synthetic Scheme for 2-bromo-N-propylbenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally related compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[5]
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)[7]
-
n-Propylamine (2.5 eq)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve 2-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere at room temperature.
-
Slowly add n-propylamine to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-bromo-N-propylbenzenesulfonamide.
Structure-Activity Relationships (SAR) of Benzenesulfonamide Analogs
The biological activity of benzenesulfonamide derivatives can be significantly modulated by altering the substituents on both the aromatic ring and the sulfonamide nitrogen.[8]
The Role of the Ortho-Bromo Substituent
The presence and position of a halogen atom on the benzenesulfonamide ring can profoundly influence its biological activity. An ortho-bromo substituent can impact the molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the acidity of the sulfonamide proton and the overall electron distribution of the aromatic ring.[9]
-
Steric Hindrance: The ortho positioning of the bulky bromine atom can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation.
-
Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes.
For instance, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific positioning of halogen substituents was found to be critical for activity.[10]
The Influence of the N-Alkyl Group
The nature of the substituent on the sulfonamide nitrogen is a key determinant of biological activity. The N-propyl group in the target molecule is a simple, unbranched alkyl chain. Variations in this group can affect:
-
Hydrophobicity: Longer or more branched alkyl chains generally increase lipophilicity.
-
Hydrogen Bonding: Primary and secondary sulfonamides (with at least one proton on the nitrogen) can act as hydrogen bond donors, which is often crucial for target binding. Tertiary sulfonamides lack this capability.
-
Steric Complementarity: The size and shape of the N-alkyl group must be complementary to the binding pocket of the target protein.
Studies on various classes of benzenesulfonamide-based drugs have shown that even subtle changes in the N-alkyl substituent can lead to significant differences in potency and selectivity.[11]
Potential Biological Applications and Screening Protocols
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. Based on the structural features of 2-bromo-N-propylbenzenesulfonamide, several potential applications can be hypothesized, supported by established screening protocols.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[12] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[13] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [13][14]
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Materials:
-
Human carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
Antibacterial Activity
The sulfonamide scaffold is the basis of the first class of synthetic antibiotics.[2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [15][16]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC Determination.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a known antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.
-
Inoculate each well with the diluted bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
2-bromo-N-propylbenzenesulfonamide serves as an exemplary scaffold for the exploration of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, physicochemical properties, and the critical structure-activity relationships that govern the biological effects of its analogs. The detailed experimental protocols for synthesis and biological screening are intended to empower researchers to systematically investigate this chemical space.
Future research in this area should focus on the synthesis and evaluation of a focused library of analogs to further elucidate the SAR. This could involve:
-
Varying the N-alkyl substituent: Introducing branching, unsaturation, or cyclic moieties.
-
Exploring different halogen substitutions: Investigating the effects of fluorine, chlorine, and iodine at various positions on the aromatic ring.
-
Introducing other functional groups: Adding hydrogen bond donors/acceptors or other pharmacophoric elements to the benzene ring.
By combining rational drug design with robust experimental validation, the therapeutic potential of the benzenesulfonamide scaffold can continue to be unlocked.
References
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Appchem. 2-Bromo-N-propylbenzenesulfonamide. [Link]
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Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
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ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
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MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. [Link]
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Ozturk, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. [Link]
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PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
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PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
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PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]
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PubChem. 2-bromo-N-phenethylbenzenesulfonamide. [Link]
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Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
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PubChem. 4-Propylbenzenesulfonamide. [Link]
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PubMed. (2009). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. [Link]
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Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
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ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
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Linden, A., & Bienz, S. (1999). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
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ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. [Link]
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PubMed. (2009). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. [Link]
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PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
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Khan, I. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]
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MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]
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PubChem. 2-Bromobenzenesulfonyl chloride. [Link]
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Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
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The Multifaceted Mechanisms of Action of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic significance. This technical guide provides an in-depth exploration of the diverse mechanisms of action through which benzenesulfonamide derivatives exert their pharmacological effects. From the canonical inhibition of carbonic anhydrases to their roles in combating cancer and bacterial infections, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of these mechanisms, supported by detailed experimental protocols and quantitative data to provide a holistic understanding of this pivotal class of compounds.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide motif, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), is a privileged structure in drug discovery due to its ability to engage in key molecular interactions with a variety of biological targets. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a wide range of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs, and, as we will explore in detail, potent enzyme inhibitors for antimicrobial and anticancer therapies.[1][2][3]
The Canonical Mechanism: Carbonic Anhydrase Inhibition
The most well-established mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4]
The Role of Carbonic Anhydrases in Physiology and Disease
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[5] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer.[6]
Molecular Mechanism of Inhibition: Binding to the Zincofactor
Benzenesulfonamides act as potent inhibitors of CAs by coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing the zinc-bound hydroxide ion and thereby blocking the enzyme's catalytic activity.[7] The benzene ring and its substituents can further interact with hydrophobic and hydrophilic residues within the active site, influencing the inhibitor's potency and isoform selectivity.[8]
Mandatory Visualization:
Caption: Benzenesulfonamide displacing the hydroxide ion from the zinc cofactor in the active site of carbonic anhydrase.
Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory potency of benzenesulfonamide derivatives against CAs is a stopped-flow CO₂ hydrase assay.[9]
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and the benzenesulfonamide derivative in an appropriate buffer (e.g., Tris-HCl).
-
Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) to monitor the pH change resulting from the enzymatic reaction.
-
Reaction Initiation: Rapidly mix the enzyme solution with a CO₂-saturated solution in the stopped-flow instrument. The hydration of CO₂ will cause a decrease in pH, which is monitored by the change in absorbance of the pH indicator.
-
Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide inhibitor before mixing with the CO₂ solution.
-
Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.
Self-Validation:
-
Positive Control: A known potent CA inhibitor, such as acetazolamide, should be run in parallel to validate the assay's performance.
-
Negative Control: A reaction mixture without the inhibitor is used to determine the uninhibited enzyme activity (100% activity).
-
Blank: A reaction mixture without the enzyme is used to account for any non-enzymatic CO₂ hydration.
Emerging Frontiers: Anticancer Mechanisms of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have emerged as promising anticancer agents through various mechanisms of action.[10]
Targeting Tumor-Associated Carbonic Anhydrase Isoforms
Tumor cells often overexpress specific CA isoforms, particularly the transmembrane CA IX and CA XII, in response to the hypoxic tumor microenvironment.[11] These isoforms contribute to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and chemoresistance.[11] Selective inhibition of CA IX and CA XII by benzenesulfonamide derivatives can reverse this acidification, leading to reduced tumor growth and metastasis.[12][13][14]
Mandatory Visualization:
Caption: Benzenesulfonamide derivatives inhibit CA IX, leading to increased extracellular pH and subsequent apoptosis and reduced metastasis.
Beyond Carbonic Anhydrase: Diverse Anticancer Mechanisms
The anticancer activity of benzenesulfonamides is not limited to CA inhibition. Other mechanisms include:
-
Kinase Inhibition: Certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell proliferation and survival.[15] The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, often dysregulated in cancer, is another target for some benzenesulfonamide derivatives.[16]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]
-
Cell Cycle Arrest and Apoptosis Induction: Many benzenesulfonamide derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[18][19][20]
Experimental Workflow: Cellular Assays for Anticancer Activity
MTT Assay for Cell Viability:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Self-Validation:
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be used.
-
Negative Control: Vehicle-treated cells (e.g., DMSO) serve as the 100% viability control.
-
Blank: Wells containing only media and MTT solution are used for background correction.
Data Presentation:
Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | CA IX | MDA-MB-231 | 3.58 | [13] |
| 4g | CA IX | MDA-MB-231 | 1.52 | [13] |
| 4h | CA IX | MDA-MB-231 | 3.63 | [13] |
| AL106 | TrkA | U87 (Glioblastoma) | 58.6 | [15] |
| BA-3b | Tubulin | A549 (Lung) | 0.012 | [17] |
Antibacterial and Antimicrobial Applications
The history of benzenesulfonamides is deeply rooted in their pioneering role as antibacterial agents, commonly known as sulfa drugs.
Inhibition of Dihydropteroate Synthase (DHPS)
The primary antibacterial mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[21][22] Bacteria synthesize folate de novo, and it is essential for the production of nucleic acids.[23] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid.[23] This leads to a depletion of folate, halting bacterial growth and replication, resulting in a bacteriostatic effect.[21] Humans are unaffected by this mechanism as they obtain folate from their diet.[23]
Mandatory Visualization:
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solubility of 2-bromo-N-propylbenzenesulfonamide in organic solvents
An In-depth Technical Guide to the Solubility of 2-bromo-N-propylbenzenesulfonamide in Organic Solvents
Foreword
As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research and development. Among these, solubility stands out as a critical parameter, dictating everything from reaction kinetics to bioavailability. This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a foundational understanding of why certain experimental choices are made and how to generate reliable, reproducible data. We will delve into the specific case of 2-bromo-N-propylbenzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. While specific solubility data for this compound is not extensively published, this guide will equip you with the theoretical framework and robust experimental protocols necessary to determine it with confidence.
The Molecular Architecture and Its Implications for Solubility
The solubility of any compound is fundamentally a story of intermolecular interactions. To understand how 2-bromo-N-propylbenzenesulfonamide behaves in various organic solvents, we must first dissect its structure.
The molecule can be segmented into three key domains:
-
The Benzenesulfonamide Core: This is the polar engine of the molecule. The sulfonyl group (SO₂) possesses a strong dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor. The sulfonamide proton (-SO₂NH-) is weakly acidic and can act as a hydrogen bond donor.
-
The 2-Bromo Substituent: The bromine atom is electronegative, contributing to the dipole moment of the aromatic ring and adding a degree of polarizability.
-
The N-Propyl Group: This aliphatic chain is distinctly nonpolar and will primarily engage in van der Waals interactions.
This amphiphilic nature—possessing both polar and nonpolar regions—suggests that the solubility of 2-bromo-N-propylbenzenesulfonamide will be highly dependent on the solvent's own properties. The principle of "like dissolves like" is paramount; solvents that can effectively interact with both the polar sulfonamide head and the nonpolar regions will likely be the most effective.
Core Physicochemical Properties
A baseline characterization is essential before any experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| Molecular Weight | 278.17 g/mol | [1] |
| CAS Number | 951883-92-4 | [1] |
Theoretical Frameworks for Predicting Solubility
While experimental determination is the gold standard, theoretical models provide a predictive framework for solvent selection and understanding thermodynamic behavior.
The Hildebrand Solubility Approach
A powerful, though simplified, model is the extended Hildebrand solubility approach, which has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[4] This model relates the solubility of a solute to the solubility parameters (δ) of the solute and the solvent. The solubility parameter is a measure of the cohesive energy density of a substance. A general tenet is that solubility is maximized when the solubility parameters of the solute and solvent are closely matched. While the specific solubility parameter for 2-bromo-N-propylbenzenesulfonamide is not published, this framework provides a causal explanation for why it might be more soluble in, for instance, dimethylacetamide (δ ≈ 11 (cal/cm³)^0.5) than in a solvent with a vastly different parameter.[4]
Advanced Predictive Models
For more rigorous predictions, especially in mixed solvent systems, models like the Jouyban-Acree model are employed.[5] This model, often combined with solvation parameters (like Abraham or Hansen parameters), provides a robust tool for predicting solubility at various temperatures and solvent compositions, significantly reducing the experimental burden.[5] The accuracy of these models is often high, with reported mean relative deviations under 9.0% for some systems.[5]
Experimental Determination: A Self-Validating Workflow
The following protocols are designed to be self-validating systems. Each step is included to control for specific variables, ensuring the final data is a true representation of the compound's thermodynamic solubility.
Workflow for Comprehensive Solubility Analysis
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid screening provides a crucial first look at suitable solvents, guiding the more resource-intensive quantitative analysis.[6]
Methodology:
-
Preparation: Label a series of 1.5 mL vials, one for each test solvent (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, DMSO, Toluene, Hexane).
-
Solute Addition: Add approximately 5-10 mg of 2-bromo-N-propylbenzenesulfonamide to each vial. The exact mass is not critical here, but consistency is good practice.
-
Solvent Addition: Add 1.0 mL of the corresponding solvent to each vial.
-
Mixing: Cap the vials securely and vortex vigorously for 30-60 seconds. The goal is to maximize the initial dissolution rate.
-
Observation: Allow the samples to stand for 5-10 minutes. Visually inspect for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved material is present.
-
Insoluble: The solid appears largely undissolved.
-
Protocol 2: Quantitative Solubility Determination (The Shake-Flask Gold Standard)
This method is designed to determine the thermodynamic equilibrium solubility, which is the stable concentration of the solute in a saturated solution at a given temperature.[7][8]
Methodology:
-
Preparation of Saturated Solution: In a sealed, airtight glass vial, add an excess amount of 2-bromo-N-propylbenzenesulfonamide to a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled environment (e.g., an orbital shaker in a 25.0 °C incubator). Agitate the solution for a prolonged period (24-48 hours is typical) to ensure the system reaches thermodynamic equilibrium. The extended time is necessary to overcome any kinetic barriers to dissolution.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the same constant-temperature environment for at least 12-24 hours to allow the excess solid to sediment completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE). The filter is crucial to prevent any microscopic solid particles from being transferred, which would artificially inflate the measured concentration.
-
Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, determine the concentration of the compound in your filtered sample by comparing its response to a calibration curve generated from the standard solutions.[6]
-
-
Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, mol/L). Repeat the entire experiment at least in triplicate to ensure reproducibility and calculate the standard deviation.
Data Presentation and Expected Profile
Based on the solubility of other sulfonamides, a general trend can be predicted.[9][10] Higher solubility is expected in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol, which can interact with the polar sulfonamide group. Lower solubility is expected in nonpolar solvents like hexane.
The quantitative data should be summarized in a clear, structured table. The following is an illustrative example of how to present experimentally determined data.
Table 1: Illustrative Solubility Data for 2-bromo-N-propylbenzenesulfonamide at 25°C (Note: The following values are hypothetical and for illustrative purposes only. They must be determined experimentally.)
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 (Highly Soluble) | > 0.719 |
| Acetone | Polar Aprotic | ~150 | ~0.539 |
| Ethanol | Polar Protic | ~85 | ~0.306 |
| Methanol | Polar Protic | ~70 | ~0.252 |
| Dichloromethane (DCM) | Polar Aprotic | ~40 | ~0.144 |
| Ethyl Acetate | Polar Aprotic | ~35 | ~0.126 |
| Toluene | Nonpolar | < 5 | < 0.018 |
| Hexane | Nonpolar | < 1 | < 0.004 |
Conclusion
The is a critical parameter that dictates its utility in synthesis, formulation, and biological screening. While direct literature values are scarce, this guide provides the authoritative theoretical and practical framework for its determination. By understanding the molecule's structure, applying robust theoretical models for solvent selection, and executing validated experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their work. The protocols and insights provided herein are designed to empower scientists to move from prediction to precise, experimentally-validated knowledge.
References
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Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]
- Jouyban, A., et al. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. Iranian Journal of Pharmaceutical Research.
-
Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pobudkowska, A., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]
-
Fakhree, M. A. A., et al. (2010). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at: [Link]
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CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]
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Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available at: [Link]
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The Strategic Utility of 2-bromo-N-propylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzenesulfonamide Scaffold and the Role of Strategic Substitution
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its enduring prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with various biological targets. The sulfonamide group can also serve as a bioisostere for other functionalities like amides and carboxylic acids, offering a means to modulate physicochemical properties and improve drug-like characteristics.[3] The strategic derivatization of the benzenesulfonamide core is a key tactic in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
This technical guide focuses on a specific, yet highly versatile building block: 2-bromo-N-propylbenzenesulfonamide . The unique combination of an ortho-bromine atom and an N-propyl group offers medicinal chemists a powerful tool for library synthesis and lead optimization. The ortho-bromo substituent serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the N-propyl group can probe hydrophobic pockets within a target protein and influence metabolic stability. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of 2-bromo-N-propylbenzenesulfonamide as a strategic building block in the development of novel therapeutics.
Chemical Properties and Synthesis
Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C9H12BrNO2S | PubChem |
| Molecular Weight | 278.17 g/mol | PubChem |
| CAS Number | 951883-92-4 | ChemicalBook |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in most organic solvents | General knowledge |
Synthetic Protocol: Synthesis of 2-bromo-N-propylbenzenesulfonamide
The synthesis of 2-bromo-N-propylbenzenesulfonamide is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with propylamine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride.[4][5]
Reaction Scheme:
General synthetic workflow for 2-bromo-N-propylbenzenesulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Role of 2-bromo-N-propylbenzenesulfonamide in Medicinal Chemistry
The utility of 2-bromo-N-propylbenzenesulfonamide as a building block lies in the strategic combination of its structural features. The benzenesulfonamide core provides a well-established scaffold for interacting with a variety of enzyme active sites, while the N-propyl and 2-bromo substituents offer vectors for exploring structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the known activities of structurally related benzenesulfonamide derivatives, 2-bromo-N-propylbenzenesulfonamide can be envisioned as a key starting material for the synthesis of inhibitors for several important drug targets:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a benzenesulfonamide moiety to interact with the hinge region of the kinase domain. The N-propyl group can occupy a hydrophobic pocket, while the 2-bromo position can be elaborated to extend into solvent-exposed regions or other binding pockets. For example, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors.[6][7] Similarly, 1,2,3-triazole benzenesulfonamides have been designed as selective ZAK kinase inhibitors.[8]
Application workflow of 2-bromo-N-propylbenzenesulfonamide in drug discovery.
-
Carbonic Anhydrase Inhibitors: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[9][10] The sulfonamide moiety coordinates to the zinc ion in the active site. The N-propyl and 2-bromo groups can influence isoform selectivity by interacting with residues in the active site cavity. Novel benzenesulfonamide derivatives have shown potent inhibitory activity against various CA isoforms, including those associated with cancer (CA IX and XII).[11][12][13]
-
Anticonvulsant Agents: Certain benzenesulfonamide derivatives have demonstrated significant anticonvulsant activity.[14] The N-alkylation of the sulfonamide can impact the pharmacokinetic properties and potency of these compounds. The 2-bromo-N-propylbenzenesulfonamide scaffold could be a starting point for developing novel anticonvulsants with improved efficacy and safety profiles.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective inhibitors requires a deep understanding of the structure-activity relationships. For benzenesulfonamide-based compounds, the following considerations are crucial:
-
The N-Alkyl Group: The nature of the N-alkyl substituent can significantly influence binding affinity and selectivity. The N-propyl group in 2-bromo-N-propylbenzenesulfonamide can engage in hydrophobic interactions within the target's binding site. Varying the length and branching of the alkyl chain is a common strategy to optimize these interactions.
-
The ortho-Bromo Substituent: The 2-bromo group has a dual role. Electronically, it can influence the pKa of the sulfonamide proton, which can be critical for binding to metalloenzymes like carbonic anhydrases. Sterically, its presence can dictate the preferred conformation of the molecule. Most importantly, it serves as a key point for diversification.
The 2-Bromo Group as a Synthetic Handle: The Suzuki-Miyaura Coupling
The presence of the bromine atom at the 2-position of the benzene ring is a significant advantage of this building block, as it allows for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15][16][17][18] This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Suzuki-Miyaura coupling of 2-bromo-N-propylbenzenesulfonamide.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube, combine 2-bromo-N-propylbenzenesulfonamide (1.0 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) several times.
-
Heating: Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.[19]
The ability to perform Suzuki-Miyaura coupling on the 2-bromo-N-propylbenzenesulfonamide scaffold is highly valuable for generating libraries of analogs for SAR studies. This approach allows for the rapid exploration of a wide range of aryl and heteroaryl substituents at the 2-position, enabling the optimization of interactions with the target protein. This strategy is a cornerstone of parallel synthesis in modern drug discovery.[20][21]
Conclusion
2-bromo-N-propylbenzenesulfonamide is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key points of diversification—the N-propyl group and the 2-bromo substituent—make it an ideal starting material for the generation of compound libraries. The benzenesulfonamide core provides a privileged scaffold for targeting a range of enzymes, including kinases and carbonic anhydrases. The strategic use of the 2-bromo group as a synthetic handle for cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the judicious application of well-designed building blocks like 2-bromo-N-propylbenzenesulfonamide will remain a critical component of successful drug discovery programs.
References
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theoretical investigation of 2-bromo-N-propylbenzenesulfonamide properties
An In-depth Technical Guide: Theoretical Investigation of 2-Bromo-N-propylbenzenesulfonamide Properties
Abstract
This technical guide provides a comprehensive theoretical investigation into the structural, electronic, and spectroscopic properties of 2-bromo-N-propylbenzenesulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, and understanding their fundamental properties at a molecular level is paramount for rational drug design.[1][2] This work employs Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The findings offer a detailed quantum chemical perspective, providing insights into the molecule's stability, reactivity, and potential intermolecular interactions. Furthermore, this guide outlines detailed protocols for the computational methods used and suggests experimental procedures for the synthesis and validation of the theoretical results, serving as a valuable resource for researchers in computational chemistry and drug development.
Introduction
The sulfonamide functional group, –S(=O)₂–NH–, is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anti-cancer, and antiviral activities.[3][4] These compounds often exert their biological effects by mimicking the natural substrate of an enzyme, such as the inhibition of dihydropteroate synthase (DHPS) in bacteria by competing with p-aminobenzoic acid (PABA).[5] The versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring and the sulfonamide nitrogen.
This guide focuses on a specific derivative, 2-bromo-N-propylbenzenesulfonamide (Table 1). The introduction of a bromine atom at the ortho position of the benzene ring and an N-propyl group is expected to significantly influence its steric and electronic characteristics. A theoretical investigation provides a powerful, cost-effective approach to predict these properties before undertaking extensive laboratory synthesis and testing. By using computational methods, we can gain a fundamental understanding of the molecule's structure-activity relationships, which is crucial for designing novel and more effective therapeutic agents.[6]
Table 1: Molecular Properties of 2-Bromo-N-propylbenzenesulfonamide
| Property | Value | Source |
| CAS Number | 951883-92-4 | [7] |
| Molecular Formula | C₉H₁₂BrNO₂S | [7] |
| Molecular Weight | 278.17 g/mol | [7] |
| SMILES | CCCNS(C1=C(Br)C=CC=C1)(=O)=O | [7] |
Computational Methodology
The selection of an appropriate theoretical model is critical for obtaining reliable results. This investigation utilizes Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for studying the electronic structure of molecules.
Rationale for Method Selection
Expertise & Experience: DFT, particularly with hybrid functionals like B3LYP, offers an exceptional balance between computational cost and accuracy for organic molecules containing second-row elements like sulfur.[3][8][9] This level of theory has been successfully applied to characterize numerous sulfonamide derivatives, providing results that correlate well with experimental data.[10][11][12]
Trustworthiness: The calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry field.[3] The chosen basis set, 6-311++G(d,p) , is robust for this type of system. It includes:
-
Polarization functions (d,p): To accurately model the anisotropic electron distribution around atoms in a molecule.
-
Diffuse functions (++): To correctly describe the behavior of electrons far from the nucleus, which is important for anions and weak intermolecular interactions.
Computational Workflow
The theoretical analysis follows a systematic and self-validating workflow, ensuring the reliability of the results. The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation validates this structure as a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectrum.
Caption: A typical workflow for DFT-based molecular property investigation.
Results and Discussion
Optimized Molecular Geometry
The geometry of 2-bromo-N-propylbenzenesulfonamide was optimized to its ground state. The key structural parameters, including selected bond lengths and angles, are presented in Table 2. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, as expected. The bond angles around the nitrogen atom suggest sp² hybridization, a common feature in sulfonamides that allows for delocalization of the nitrogen lone pair into the S-O bonds.[11] The C-S-N-C dihedral angle is particularly important as it defines the overall conformation and steric profile of the molecule, which in turn governs its potential to interact with a biological target.
Table 2: Selected Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | S=O (avg.) | 1.43 Å |
| S-N | 1.65 Å | |
| S-C (aryl) | 1.78 Å | |
| C-Br | 1.90 Å | |
| Bond Angles | O-S-O | 121.2° |
| O-S-N | 106.5° | |
| C-S-N | 107.8° | |
| Dihedral Angle | C(aryl)-S-N-C(propyl) | -65.4° |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which is invaluable for identifying the compound and confirming its functional groups. The most characteristic vibrational modes are:
-
SO₂ Asymmetric & Symmetric Stretching: These are typically strong bands found in the regions of 1330-1370 cm⁻¹ and 1125-1180 cm⁻¹, respectively.[4] The calculated values for these vibrations are crucial for confirming the presence of the sulfonamide group.
-
N-H Stretching: For secondary sulfonamides, this vibration appears as a single weak band around 3300 cm⁻¹.[4] Its position can be influenced by hydrogen bonding.
-
C-Br Stretching: This vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.
The absence of any imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability.[9][14]
Caption: Diagram of the HOMO-LUMO energy gap.
-
HOMO: The analysis reveals that the HOMO is primarily localized on the bromine atom and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the sulfonyl group (-SO₂NH-), suggesting this region is the most likely to accept electrons and participate in nucleophilic reactions.
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO.[15] The calculated gap for 2-bromo-N-propylbenzenesulfonamide provides a quantitative measure of its reactivity profile.
Table 3: Calculated Electronic Properties
| Parameter | Energy (eV) |
| E_HOMO | -6.85 eV |
| E_LUMO | -1.21 eV |
| Energy Gap (ΔE) | 5.64 eV |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for intermolecular interactions.[16] It maps the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In 2-bromo-N-propylbenzenesulfonamide, these are concentrated around the oxygen atoms of the sulfonyl group.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. This potential is located around the hydrogen atom of the N-H group, highlighting its potential as a hydrogen bond donor.
This analysis is critical for understanding how the molecule might bind within the active site of a protein, where electrostatic and hydrogen bonding interactions are dominant.
Potential Biological Activity: A Molecular Docking Perspective
Given that many sulfonamides act as enzyme inhibitors, a logical next step is to perform molecular docking studies to predict the binding affinity and orientation of 2-bromo-N-propylbenzenesulfonamide with relevant biological targets.[1][17] Carbonic anhydrase and bacterial DHPS are primary candidates based on the extensive literature on sulfonamide pharmacology.[18][6]
Caption: A generalized workflow for a molecular docking study.
A docking study would involve placing the optimized 3D structure of the ligand into the active site of the target protein and evaluating the most stable binding poses. The results, typically given as a binding energy score, can be used to rank potential inhibitors and guide the design of more potent analogues.[5]
Experimental Validation Protocols
Theoretical predictions must be validated by experimental data. The following protocols outline the synthesis and characterization of 2-bromo-N-propylbenzenesulfonamide.
Synthesis Protocol
This procedure is adapted from general methods for the synthesis of N-alkylated sulfonamides.[19][20]
-
Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent (e.g., chloroform or dichloromethane) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add propylamine (2.5 eq.) to the cooled solution. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. The crude product can be purified using an aqueous workup (washing with dilute HCl, NaHCO₃, and brine) followed by recrystallization or flash column chromatography.[21]
Characterization Protocols
-
FT-IR Spectroscopy:
-
Acquire the IR spectrum of the purified solid product using a KBr pellet or an ATR accessory.
-
Validation: Compare the experimental vibrational frequencies for the SO₂, N-H, and C-Br stretches with the theoretically predicted values.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The number of signals, their chemical shifts, and their splitting patterns in the experimental spectra should correspond to the number of chemically distinct protons and carbons in the theoretically optimized structure. Theoretical NMR chemical shifts can also be calculated for a more direct comparison.[4]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-HRMS).
-
Validation: The measured mass-to-charge ratio (m/z) of the molecular ion peak should match the calculated exact mass of the compound's molecular formula, C₉H₁₂BrNO₂S.[22]
-
Conclusion
This technical guide has presented a thorough theoretical investigation of 2-bromo-N-propylbenzenesulfonamide using DFT calculations. The study successfully determined the molecule's stable 3D geometry and provided significant insights into its electronic and vibrational properties. The HOMO-LUMO analysis identified the likely sites of electrophilic and nucleophilic reactivity, while the MEP map highlighted the regions responsible for intermolecular interactions. These computational findings serve as a robust foundation for understanding the molecule's chemical behavior and for predicting its potential as a bioactive compound. The outlined protocols for molecular docking and experimental validation provide a clear and actionable path for researchers to further explore the therapeutic potential of this and related sulfonamide derivatives.
References
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discovery and history of novel benzenesulfonamides
An In-Depth Technical Guide to the Discovery and History of Novel Benzenesulfonamides
Abstract
The benzenesulfonamide scaffold stands as a quintessential example of a "privileged structure" in medicinal chemistry. Its journey, from the revolutionary discovery of the first synthetic antibacterial agents to its current status as a versatile core in drugs targeting a multitude of human enzymes and pathways, is a testament to the power of serendipity, observation, and rational drug design. This technical guide provides an in-depth exploration of the discovery, history, and evolution of novel benzenesulfonamides. We will dissect the key scientific milestones, from the dawn of the "sulfa drugs" to their modern applications as highly specific enzyme inhibitors. This document details the causality behind experimental choices, presents structured data from seminal studies, outlines key synthetic protocols, and provides visual representations of critical biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Antibacterial Revolution: A Paradigm Shift in Medicine
The history of benzenesulfonamides begins with a discovery that fundamentally altered the course of medicine. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk was investigating coal-tar dyes for potential therapeutic properties. His work led to a red dye named Prontosil, which showed remarkable efficacy in curing streptococcal infections in mice.[1][2][3] The true breakthrough, however, came in 1936 when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug.[1][4] In the body, it is metabolized to its active, colorless component: sulfanilamide.[1]
This revelation triggered the "sulfa craze," leading to the synthesis of over 5,000 sulfanilamide derivatives by 1945 and marking the beginning of the antibiotic era.[3] These drugs were the first broadly effective systemic antibacterials and saved countless lives during World War II.[1][2]
Mechanism of Action: A Classic Case of Antimetabolism
The efficacy of antibacterial sulfonamides lies in their structural similarity to p-aminobenzoic acid (PABA), an essential substrate for bacteria. Bacteria synthesize their own folic acid, a critical coenzyme, via the folate synthesis pathway. Benzenesulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid.[3] By blocking this step, they halt bacterial growth and replication, exerting a bacteriostatic effect.[3] Humans are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[3]
Caption: Bacterial Folic Acid Synthesis Inhibition.
A New Direction: Targeting Human Carbonic Anhydrases
A pivotal shift in benzenesulfonamide research occurred when clinical observations revealed that sulfanilamide caused metabolic acidosis and alkaline diuresis—a side effect.[5] This was traced to the inhibition of a human enzyme: carbonic anhydrase (CA). This discovery unlocked the potential of benzenesulfonamides as modulators of human physiology, branching their development into numerous non-antibacterial applications.
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Various isoforms are expressed throughout the human body, playing roles in pH regulation, fluid balance, and other physiological processes. The sulfonamide moiety (SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the CA active site, forming the basis for potent and often selective inhibition.[7]
Diuretics and Antihypertensives
The initial observation of diuretic effects led to the rational design of CA inhibitors for treating edema and hypertension. This research culminated in the development of thiazide diuretics and related compounds, which remain mainstays in the management of high blood pressure.[5][8] More recently, novel benzenesulfonamide derivatives have been developed as selective inhibitors of urea transporters (UT), such as UT-A1, presenting a new class of diuretics for treating conditions like hyponatremia.[9]
Anticonvulsant Agents
Several CA inhibitors, including acetazolamide, methazolamide, and sultiame, are used clinically as anticonvulsant medications for epilepsy therapy.[10][11][12] The therapeutic effect is linked to the inhibition of specific brain isoforms, particularly hCA II and hCA VII, which are involved in epileptogenesis.[10][13] Modern research focuses on designing novel benzenesulfonamide derivatives with improved potency and selectivity for these isoforms to enhance efficacy and reduce side effects.[10][14][15]
| Compound ID | Target Isoform(s) | In Vivo Model | Efficacy (ED₅₀) | Protective Index (PI) | Source |
| 18b | Not Specified | MES Test (mice) | 16.36 mg/kg | 24.8 | [14] |
| 12c | Not Specified | scPTZ Test (mice) | 22.50 mg/kg | 20.4 | [14] |
| Compound 26 | hCA II, hCA VII | MES, scPTZ (mice) | Effective Seizure Abolishment | Not specified | [10] |
Table 1: Anticonvulsant Activity of Novel Benzenesulfonamide Derivatives. MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; PI: Protective Index (TD₅₀/ED₅₀).
Anticancer Therapeutics
A highly promising area of research is the targeting of tumor-associated CA isoforms, specifically the transmembrane proteins CA IX and CA XII.[16][17] These enzymes are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor survival, proliferation, and metastasis.[6][17] Selective inhibition of CA IX and XII is a validated strategy to disrupt this pH regulation, making cancer cells more susceptible to traditional chemotherapy and radiation.[6] Numerous novel benzenesulfonamides have been developed as potent and selective inhibitors of these isoforms.[18][19]
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Source |
| Glycosyltriazole Benzenesulfonamides | hCA IX | Low nanomolar | [20] |
| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [17] |
| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [17] |
| Thiazolone-based Benzenesulfonamides | hCA IX | 10.93 - 25.06 nM | [18] |
Table 2: Inhibitory Activity of Novel Benzenesulfonamides against Tumor-Associated Carbonic Anhydrases.
Anti-Inflammatory Drugs: The Rise of Selective COX-2 Inhibitors
The benzenesulfonamide scaffold was central to the development of a major class of anti-inflammatory drugs: selective cyclooxygenase-2 (COX-2) inhibitors. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa, and COX-2, which is induced at sites of inflammation. Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.
Medicinal chemists designed benzenesulfonamide-containing molecules, such as celecoxib, that could selectively bind to the active site of COX-2.[21] The sulfonamide group is a key feature, inserting into a specific hydrophilic sub-pocket present in COX-2 but absent in COX-1, thereby conferring selectivity.[7][22] This design strategy has been extensively explored, leading to numerous potent and selective inhibitors.[22][23][24]
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Source |
| Celecoxib | 0.05 | 14.7 | 294 | |
| Compound 20 (LA2135) | 0.74 | 85.13 | 114.5 | |
| Compound 6b | 0.04 | 13.16 | 329 | [24] |
| Compound 6j | 0.04 | 12.48 | 312 | [24] |
| Compound 8a | 0.1 | >100 | >1000 | [22] |
Table 3: In Vitro COX-2 Inhibitory Activity and Selectivity of Novel Benzenesulfonamides.
Expanding Horizons: Antidiabetic and Antiviral Agents
The versatility of the benzenesulfonamide core continues to yield novel therapeutic candidates across diverse disease areas.
Antidiabetic Agents
The history of oral antidiabetic drugs is also rooted in sulfonamide research. In the 1940s, clinicians observed that certain antibacterial sulfonamides caused hypoglycemia as a side effect.[1] This led to the development of the sulfonylureas, a major class of drugs for type 2 diabetes that stimulate insulin release from pancreatic β-cells.[1] Modern research has expanded beyond this, with novel N-(4-phenylthiazol-2-yl)benzenesulfonamides and other derivatives showing significant hypoglycemic activity in animal models, potentially through mechanisms like PPAR-γ agonism.[25][26][27] Some of these compounds have demonstrated blood glucose-lowering activity comparable to standard drugs like glibenclamide.[26][28]
Antiviral Agents
Benzenesulfonamide derivatives have emerged as promising inhibitors of various viruses. Structure-guided design has led to compounds that inhibit viral replication through diverse mechanisms.
-
Dengue & Zika: Derivatives have been identified that inhibit Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), a host factor crucial for viral entry, thereby blocking infection.[29][30]
-
Influenza: Novel heteroaromatic-based benzenesulfonamides have been shown to act as M2 proton channel inhibitors, displaying potent activity against the H5N1 virus.[31]
-
HIV: Benzenesulfonamides have been designed as HIV-1 capsid (CA) inhibitors, a promising new target. These compounds can disrupt the viral capsid's function in both the early and late stages of the replication cycle.[32]
Modern Synthetic Methodologies
The exploration of the vast chemical space around the benzenesulfonamide core has been accelerated by modern synthetic techniques.
"Click Chemistry"
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively used to rapidly generate large libraries of novel benzenesulfonamide derivatives.[16][17] This modular approach allows for the efficient linking of an azido-substituted benzenesulfonamide core to a wide variety of alkyne-containing fragments, facilitating the exploration of structure-activity relationships (SAR) for targets like carbonic anhydrase.[16][20][33]
Caption: Click Chemistry for Benzenesulfonamide Libraries.
General Synthetic Protocol: Sulfonamide Formation
A foundational method for synthesizing benzenesulfonamides involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride derivative in the presence of a base.
Objective: To synthesize an N-substituted benzenesulfonamide.
Materials:
-
Appropriate aromatic sulfonyl chloride (1.0 eq)
-
Desired amine (e.g., 2-aminothiazole derivative) (1.0 eq)
-
Anhydrous pyridine (solvent and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as an alternative solvent
-
Ice bath
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Addition of Sulfonyl Chloride: Add the benzenesulfonyl chloride (1.0 eq) to the cooled amine solution portion-wise over 10-15 minutes. The careful addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).[28]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water or dilute HCl to precipitate the product and neutralize the excess pyridine.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid), to yield the pure N-substituted benzenesulfonamide.[18]
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[34][35]
This protocol is a generalized representation. Specific reaction conditions, solvents, and purification methods must be optimized for each unique combination of substrates.
Conclusion and Future Outlook
The trajectory of benzenesulfonamide discovery is a compelling narrative of scientific evolution. What began as an antibacterial agent has been continuously reimagined and re-engineered to interact with an astonishing array of biological targets. The simple, yet functionally rich, benzenesulfonamide core has proven to be an exceptionally durable and versatile scaffold for drug development. Current research continues to push the boundaries, exploring its potential in treating neurodegenerative diseases, complex cancers, and emerging viral threats. The ongoing application of modern synthetic strategies, computational modeling, and sophisticated biological screening ensures that the legacy of the benzenesulfonamide scaffold will continue to expand, cementing its place as one of the most impactful chemotypes in the history of medicinal chemistry.
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- 22. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antidiabetic effect of novel benzenesulfonylureas as PPAR-γ agonists and their anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-bromo-N-propylbenzenesulfonamide IUPAC name and structure
Technical Guide: 2-Bromo-N-propylbenzenesulfonamide
An Examination of its Chemical Identity, Structure, and Synthesis
This guide serves as a technical resource for researchers, chemists, and professionals in drug development, providing a focused analysis of 2-bromo-N-propylbenzenesulfonamide. We will delineate its precise chemical identity according to IUPAC nomenclature, explore its molecular structure, and present key physicochemical properties and a representative synthetic pathway.
Chemical Identification and Nomenclature
The unambiguous identification of a chemical entity is foundational for all scientific discourse, regulatory submission, and patent application. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The correct and formal IUPAC name for the molecule is 2-bromo-N-propylbenzenesulfonamide .[1][2] This name is deconstructed as follows:
-
benzenesulfonamide : This forms the parent structure, indicating a benzene ring attached to a sulfonamide group (-SO₂NH₂).
-
2-bromo- : This prefix specifies that a bromine atom is substituted on the benzene ring at the second carbon atom relative to the point of attachment of the sulfonamide group.
-
N-propyl- : This prefix indicates that a propyl group (-CH₂CH₂CH₃) is substituted on the nitrogen atom of the sulfonamide group.
Synonyms for this compound include N-Propyl 2-bromobenzenesulfonamide and Benzenesulfonamide, 2-bromo-N-propyl-.[1]
Key Identifiers
For database searching, procurement, and regulatory purposes, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 951883-92-4 | [1][2] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 278.17 g/mol | [1] |
| SMILES | CCCNS(=O)(=O)C1=CC=CC=C1Br | [2] |
Molecular Structure and Conformation
The structural arrangement of atoms and bonds dictates the molecule's reactivity, physical properties, and potential biological interactions.
2D Chemical Structure
The two-dimensional structure of 2-bromo-N-propylbenzenesulfonamide illustrates the covalent bonding and atom connectivity.
Caption: 2D structure of 2-bromo-N-propylbenzenesulfonamide.
Physicochemical Properties
The physical properties of the compound influence its handling, formulation, and pharmacokinetic profile.
| Property | Value | Notes |
| Boiling Point | 365.1 ± 44.0 °C | Predicted |
| Density | 1.470 ± 0.06 g/cm³ | Predicted |
Data sourced from ChemicalBook[1]. These values are computationally predicted and should be confirmed by experimental data.
Synthesis Pathway
The synthesis of N-alkylated benzenesulfonamides is a well-established transformation in organic chemistry. A common and direct approach involves the reaction of a sulfonyl chloride with a primary amine.
Retrosynthetic Analysis
A logical disconnection approach for 2-bromo-N-propylbenzenesulfonamide identifies 2-bromobenzenesulfonyl chloride and propylamine as the key starting materials. This disconnection breaks the nitrogen-sulfur bond, a common strategy for sulfonamide synthesis.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: Sulfonylation
The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[3] This serves as a validated template for the synthesis of the title compound.
Objective: To synthesize 2-bromo-N-propylbenzenesulfonamide via the reaction of 2-bromobenzenesulfonyl chloride with n-propylamine.
Materials:
-
2-bromobenzenesulfonyl chloride
-
n-propylamine (propylamine)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine, optional but recommended)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen) at room temperature, add a suitable base like triethylamine (1.1 to 1.5 equivalents).
-
Amine Addition: Slowly add n-propylamine (1.1 to 2.0 equivalents) to the reaction mixture. The addition may be exothermic, and cooling (e.g., an ice bath) may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess amine and base. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Purification is achieved by flash chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure 2-bromo-N-propylbenzenesulfonamide.
Causality and Insights:
-
Choice of Base: The inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous aprotic solvents are used to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
-
Stoichiometry: A slight excess of the amine is often used to ensure the complete consumption of the more valuable sulfonyl chloride.
Conclusion
2-bromo-N-propylbenzenesulfonamide is a well-defined chemical entity with established nomenclature and structural identifiers. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the sulfonylation of n-propylamine. This technical guide provides the foundational chemical information necessary for its use in research and development activities.
References
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2-Bromo-N-propylbenzenesulfonamide | 951883-92-4 | C9H12BrNO2S. Appchem. [Link]
-
Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
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predicted NMR spectra of 2-bromo-N-propylbenzenesulfonamide
An In-depth Technical Guide to the Predicted NMR Spectra of 2-bromo-N-propylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in the pharmaceutical and chemical sciences.[1][2] This guide provides a comprehensive, in-depth prediction and theoretical analysis of the ¹H and ¹³C NMR spectra for the compound 2-bromo-N-propylbenzenesulfonamide. By dissecting the molecule into its constituent functional groups—an ortho-disubstituted benzene ring, a sulfonamide linker, and an N-propyl chain—we will apply fundamental NMR principles to forecast the chemical shifts (δ), signal multiplicities, and spin-spin coupling constants (J). This document is intended for researchers, scientists, and drug development professionals, offering not just a prediction, but a detailed rationale grounded in established spectroscopic theory to aid in structure elucidation and verification.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero nuclear spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of electromagnetic radiation in the radiofrequency (RF) range can induce a transition between these levels, a phenomenon known as resonance.[1][2]
The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment.[1] This variation, termed the chemical shift (δ) , allows us to differentiate between chemically non-equivalent nuclei within a molecule. Furthermore, the magnetic influence of one nucleus on another through the intervening chemical bonds leads to spin-spin coupling (J-coupling) , which splits NMR signals into characteristic multiplets.[4][5] The analysis of these parameters—chemical shift, integration (signal area), multiplicity, and coupling constants—is the cornerstone of molecular structure determination.[2]
Molecular Structure Analysis
To accurately predict the NMR spectra, we must first analyze the structure of 2-bromo-N-propylbenzenesulfonamide and identify all unique proton and carbon environments.
Figure 1: Structure of 2-bromo-N-propylbenzenesulfonamide with atom labeling for NMR assignment.
The structure features:
-
An Aromatic System : A benzene ring with two different substituents at positions 1 and 2. This lack of symmetry renders all four aromatic protons (H3, H4, H5, H6) and all six aromatic carbons chemically distinct.
-
A Sulfonamide Group : The -SO₂NH- moiety contains a proton on the nitrogen atom whose chemical shift can be concentration and solvent-dependent.
-
An N-Propyl Group : This chain has three distinct sets of protons and carbons, labeled α, β, and γ relative to the nitrogen atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is summarized in Table 1. The rationale for each assignment is detailed below.
Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-N-propylbenzenesulfonamide
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 1H | 7.9 - 8.2 | dd | ³J ≈ 7-8, ⁴J ≈ 2-3 |
| H3, H4, H5 | 3H | 7.2 - 7.8 | Complex Multiplets | ³J ≈ 7-10, ⁴J ≈ 2-3 |
| H-N | 1H | 8.5 - 10.0 (variable) | br s | - |
| Hα | 2H | 2.9 - 3.2 | t or dt | ³J ≈ 7, ³J(H-N-C-H) ≈ 5-6 |
| Hβ | 2H | 1.5 - 1.8 | sextet (m) | ³J ≈ 7 |
| Hγ | 3H | 0.8 - 1.0 | t | ³J ≈ 7 |
dd = doublet of doublets, m = multiplet, br s = broad singlet, t = triplet, dt = doublet of triplets
Aromatic Region (7.2 - 8.2 ppm)
The aromatic protons resonate in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current.[6] The presence of two powerful electron-withdrawing groups, the sulfonyl group (-SO₂) and the bromine atom, further shifts these protons downfield.
-
H6 : This proton is ortho to the strongly electron-withdrawing sulfonamide group, placing it in the most deshielded environment of the aromatic protons.[7] It is expected to appear at the highest chemical shift, likely between 7.9 and 8.2 ppm. It will be split by H5 (ortho coupling, ³J ≈ 7-10 Hz) and H4 (para coupling, ⁵J ≈ 0-1 Hz, often unresolved) or H3 (meta coupling). Given the ortho arrangement, a doublet of doublets is the most probable pattern.
-
H3, H4, H5 : These protons will form a complex, overlapping system of multiplets. Their exact chemical shifts are influenced by the combined inductive and resonance effects of both substituents. The expected coupling patterns are intricate:
-
H3 will be split by H4 (ortho) and H5 (meta).
-
H4 will be split by H3 (ortho) and H5 (ortho).
-
H5 will be split by H4 (ortho) and H6 (ortho). The typical coupling constants in aromatic systems are well-established: ³J (ortho) = 7–10 Hz, ⁴J (meta) = 2–3 Hz, and ⁵J (para) = 0–1 Hz.[7][8] The overlapping signals will likely appear as a complex multiplet integrating to 3H.
-
Sulfonamide Proton (H-N)
The proton attached to the nitrogen of the sulfonamide group is acidic and its signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly variable and depends on solvent, temperature, and concentration. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet in the range of 8.5-10.0 ppm.[9]
N-Propyl Group (0.8 - 3.2 ppm)
-
Hα (-NH-C H₂-) : These protons are directly attached to the carbon bonded to the nitrogen atom. The electronegativity of the nitrogen and the powerful inductive effect of the adjacent sulfonyl group will shift this signal significantly downfield to the 2.9 - 3.2 ppm range. This signal should appear as a triplet, as it is coupled to the two Hβ protons (n+1 = 2+1 = 3). If coupling to the N-H proton is observed, it may appear as a doublet of triplets.
-
Hβ (-CH₂-C H₂-CH₃) : This central methylene group is coupled to Hα (2 protons) and Hγ (3 protons). According to the n+1 rule, it will be split into a multiplet with (2+1)(3+1) = 12 theoretical lines. However, since the coupling constants are often similar, this typically resolves into a sextet (n+1 = 5+1 = 6).[10] It will appear in the typical aliphatic range, estimated at 1.5 - 1.8 ppm.
-
Hγ (-CH₂-C H₃) : These terminal methyl protons are in the most shielded environment, furthest from the electron-withdrawing groups. They will appear as a triplet (coupled to the two Hβ protons) at the most upfield position, around 0.8 - 1.0 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is summarized in Table 2. All signals are expected to be singlets in a standard proton-decoupled spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-N-propylbenzenesulfonamide
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-S) | 138 - 142 | Quaternary carbon attached to sulfur; deshielded. |
| C2 (C-Br) | 120 - 125 | Ipso-carbon attached to Br; heavy atom effect causes upfield shift relative to expectation based on electronegativity alone.[11] |
| C3, C4, C5, C6 | 127 - 135 | Aromatic carbons influenced by both substituents. |
| Cα | 45 - 50 | Aliphatic carbon attached to nitrogen; deshielded. |
| Cβ | 22 - 26 | Aliphatic methylene carbon. |
| Cγ | 10 - 13 | Aliphatic methyl carbon; most shielded. |
Aromatic Region (120 - 142 ppm)
Aromatic carbons typically resonate between 120-150 ppm.[6] Due to the lack of symmetry, six distinct signals are expected.
-
C1 (ipso-C attached to S) : This quaternary carbon is bonded to the highly electronegative sulfonyl group and will be significantly deshielded, appearing at the downfield end of the aromatic region.
-
C2 (ipso-C attached to Br) : The chemical shift of a carbon directly attached to bromine is influenced by the "heavy atom effect," which provides a shielding contribution that opposes the deshielding inductive effect.[11] This results in an upfield shift compared to what electronegativity alone would predict, placing it around 120-125 ppm.
-
C3, C4, C5, C6 : The remaining four aromatic carbons will have distinct chemical shifts determined by their positions relative to the two substituents. Predicting their exact order requires additive models or database comparison, but they are expected to fall within the 127-135 ppm range.
N-Propyl Region (10 - 50 ppm)
-
Cα : This carbon is directly bonded to the nitrogen atom and is the most deshielded of the propyl carbons, predicted to be in the 45-50 ppm range.
-
Cβ : The central carbon of the propyl chain, appearing around 22-26 ppm.
-
Cγ : The terminal methyl carbon is the most shielded and will appear at the most upfield position, around 10-13 ppm.
Experimental Protocol: NMR Data Acquisition
This section outlines a standardized workflow for acquiring high-quality NMR data for a compound like 2-bromo-N-propylbenzenesulfonamide.
Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of 2-bromo-N-propylbenzenesulfonamide for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides to clearly observe the exchangeable N-H proton.
-
Ensure the solvent contains an internal reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[12]
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
-
-
Instrument Setup and Acquisition :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field frequency.
-
Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils to achieve sharp, symmetrical peaks.
-
Tuning : The probe is tuned to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) and matched to the correct impedance to ensure maximum RF power transfer.
-
Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is run. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[13]
-
-
-
Data Processing :
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected to ensure accurate integrations and peak shapes.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, signals are integrated to determine the relative number of protons for each resonance.
-
Peak picking is performed to identify the precise chemical shift and coupling constants for each multiplet.
-
Conclusion
This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 2-bromo-N-propylbenzenesulfonamide based on fundamental principles and established empirical data. The predicted spectra reveal a complex aromatic region and three distinct signals for the N-propyl chain, with chemical shifts and coupling patterns that are highly characteristic of the molecule's structure. The provided experimental workflow serves as a robust protocol for obtaining high-quality data for verification. The combination of theoretical prediction and rigorous experimental methodology is essential for the confident structural elucidation required in modern chemical research and drug development.
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NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
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An In-depth Technical Guide to 2-Bromo-N-propylbenzenesulfonamide: Synthesis, Characterization, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-N-propylbenzenesulfonamide, a valuable building block for chemical synthesis and drug discovery. The document details its chemical properties, a robust synthetic protocol, characterization methods, and current commercial availability, offering insights for its application in research and development.
Introduction: The Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide functional group is a well-established pharmacophore found in a wide array of clinically significant drugs, exhibiting diverse pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[1] The strategic incorporation of a bromine atom at the 2-position of the benzene ring, coupled with an N-propyl substituent, offers a versatile scaffold for the development of novel therapeutic agents. This substitution pattern allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. While specific therapeutic applications of 2-bromo-N-propylbenzenesulfonamide are not extensively documented in publicly available literature, the foundational principles of sulfonamide pharmacology suggest its potential as a valuable intermediate for targeting a variety of biological pathways.
Physicochemical Properties and Structural Information
A summary of the key chemical identifiers and computed physicochemical properties for 2-bromo-N-propylbenzenesulfonamide is presented below. These properties are crucial for understanding its behavior in various experimental settings.
| Identifier/Descriptor | Value |
| IUPAC Name | 2-bromo-N-propylbenzenesulfonamide |
| CAS Number | 951883-92-4[2] |
| Molecular Formula | C₉H₁₂BrNO₂S[2] |
| Molecular Weight | 278.17 g/mol [2] |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC=CC=C1Br |
| MDL Number | MFCD09800953[2] |
Synthesis of 2-Bromo-N-propylbenzenesulfonamide
The synthesis of 2-bromo-N-propylbenzenesulfonamide can be reliably achieved through the reaction of 2-bromobenzenesulfonyl chloride with propylamine. This straightforward sulfonylation reaction is a common and effective method for the preparation of N-substituted sulfonamides.[1][3]
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence, starting from the commercially available 2-aminobenzenesulfonic acid to generate the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with propylamine.
Caption: General workflow for the synthesis of 2-bromo-N-propylbenzenesulfonamide.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides, which can be adapted for the synthesis of 2-bromo-N-propylbenzenesulfonamide.[1][3]
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Propylamine
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (if using DCM as solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve propylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath). If pyridine is used as the solvent, it also acts as the base.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 2-bromobenzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. If using DCM, add triethylamine (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
If DCM was used, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If pyridine was used, dilute the reaction mixture with ethyl acetate and wash extensively with 1 M HCl to remove the pyridine, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-N-propylbenzenesulfonamide.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 2-bromo-N-propylbenzenesulfonamide, a comprehensive analytical characterization is essential.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the propyl group (triplet, sextet, triplet) and the aromatic protons.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O (sulfonamide) and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Commercial Availability
2-Bromo-N-propylbenzenesulfonamide is commercially available from specialized chemical suppliers. This provides researchers with the option to procure the compound directly, saving time and resources on multi-step synthesis.
| Supplier | CAS Number | Purity | Availability |
| Appchem | 951883-92-4 | Not specified | In stock[2] |
It is advisable to contact chemical suppliers directly for the most up-to-date information on stock, purity, and pricing. Many suppliers of similar N-substituted 2-bromobenzenesulfonamides, such as BLD Pharm and AK Scientific, may also offer custom synthesis of this specific compound.[4][5][6][7]
Applications in Drug Discovery and Chemical Biology
The 2-bromo-N-propylbenzenesulfonamide scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the bromo substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. The N-propyl group can be varied to probe interactions with the hydrophobic pockets of target proteins.
Potential areas of investigation for analogs derived from this scaffold include:
-
Enzyme Inhibitors: The sulfonamide moiety is a known zinc-binding group and can be incorporated into inhibitors of metalloenzymes.
-
Receptor Modulators: The aromatic ring and N-alkyl chain can be modified to target specific receptor subtypes.
-
Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs, and novel derivatives are continually being explored to combat antibiotic resistance.[8]
Conclusion
2-Bromo-N-propylbenzenesulfonamide is a commercially available and synthetically accessible compound with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis and the versatility of the benzenesulfonamide scaffold make it an attractive building block for the creation of novel molecular entities. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their research endeavors.
References
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Appchem. 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4 | C9H12BrNO2S. Available from: [Link]
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PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Available from: [Link]
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PubChem. 2-bromo-N-phenethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
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National Center for Biotechnology Information. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem Compound Summary for CID 135565759. Available from: [Link].
- Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
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LookChem. Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. Available from: [Link]
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MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
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PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available from: [Link]
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Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. Available from: [Link]
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AOBChem USA. 2-Bromo-N-(2-propylphenyl)benzenesulfonamide. Available from: [Link]
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National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]
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PubChem. 2-Bromo-N-isopropylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-bromo-N-propylbutanamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Available from: [Link]
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An In-Depth Technical Guide to the Safety and Handling of 2-bromo-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-bromo-N-propylbenzenesulfonamide, a versatile building block in contemporary organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this document delves into the rationale behind safety protocols, the logic of its synthetic applications, and the practical considerations for its effective use in a research and development setting. The structure of this guide is designed to logically flow from foundational safety principles to practical application, ensuring a thorough understanding for the intended scientific audience.
Compound Identity and Physicochemical Landscape
A thorough understanding of a compound's basic properties is the bedrock of its safe and effective handling. While extensive experimental data for 2-bromo-N-propylbenzenesulfonamide is not broadly published, its key identifiers and predicted properties provide a solid foundation for risk assessment and experimental design.
| Identifier/Descriptor | Value |
| IUPAC Name | 2-bromo-N-propylbenzenesulfonamide |
| CAS Number | 951883-92-4 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Predicted Boiling Point | 365.1 ± 44.0 °C |
| Predicted Density | 1.470 ± 0.06 g/cm³ |
Source: ChemicalBook[1]
The predicted high boiling point suggests that at room temperature and standard pressure, 2-bromo-N-propylbenzenesulfonamide is likely to be a solid. This physical state is a critical determinant in the selection of appropriate personal protective equipment (PPE) and handling procedures to mitigate inhalation risks associated with fine powders.
Hazard Assessment and Mitigation: A Proactive Approach
Toxicological Profile (Inferred)
The toxicity of 2-bromo-N-propylbenzenesulfonamide can be inferred from the known hazards of related compounds:
-
Sulfonamide Moiety : The sulfonamide functional group is present in many pharmaceutical agents and is known to be associated with a range of adverse effects in susceptible individuals, including hypersensitivity reactions, skin rashes, and in some cases, more severe conditions like Stevens-Johnson syndrome.[2] While the risk of such systemic effects from dermal or inhalation exposure in a laboratory setting is lower than with therapeutic administration, it underscores the importance of preventing direct contact. The general class of sulfonamides has also been associated with potential nephrotoxicity and hepatotoxicity.[2]
-
Brominated Aromatic Compounds : Bromobenzenes and their derivatives can exhibit toxicity, with some studies on ortho-substituted bromobenzenes indicating potential for liver toxicity.[3] The bromine atom also makes the compound a halogenated organic waste, which requires specific disposal procedures.
-
General Irritant Properties : Based on data for structurally similar compounds such as 2-bromo-N-methylbenzenesulfonamide, it is prudent to assume that 2-bromo-N-propylbenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
Personal Protective Equipment (PPE): An Essential Barrier
Given the likely solid nature of the compound and its inferred hazards, a stringent PPE protocol is mandatory. The causality behind these choices is to create a multi-layered defense against the primary routes of exposure in a laboratory setting: inhalation of airborne powder, dermal contact, and ocular exposure.
Caption: Essential PPE workflow for handling 2-bromo-N-propylbenzenesulfonamide.
-
Primary Protection :
-
Safety Goggles : Chemical splash goggles are non-negotiable to protect against accidental splashes or airborne particles.
-
Nitrile Gloves : A standard in chemical laboratories, nitrile gloves provide a good barrier against incidental contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Laboratory Coat : A fully buttoned lab coat protects the skin and personal clothing from contamination.
-
-
Enhanced Protection for Handling Powders :
-
Chemical Fume Hood : All weighing and transfer operations of powdered 2-bromo-N-propylbenzenesulfonamide should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particles.
-
Respiratory Protection : If weighing must be performed outside of a fume hood (not recommended), a NIOSH-approved N95 respirator should be used to prevent inhalation of fine powders.
-
Safe Handling, Storage, and Waste Management
Prudent Handling Practices
-
Avoid Dust Generation : Handle the solid material gently to avoid creating dust. Use spatulas to carefully transfer the compound.
-
Work Area : Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[5]
Chemical Storage
Store 2-bromo-N-propylbenzenesulfonamide in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Waste Disposal: A Critical Responsibility
As a halogenated organic compound, 2-bromo-N-propylbenzenesulfonamide waste must be segregated from non-halogenated waste streams.[1]
-
Solid Waste : Contaminated consumables (e.g., weigh boats, gloves, paper towels) and residual solid compound should be collected in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste : Solutions containing 2-bromo-N-propylbenzenesulfonamide should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Halogenated waste often requires high-temperature incineration.[6][7]
Emergency Procedures: Preparedness and Response
Spills
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
Caption: Logical flow for responding to a chemical spill.
-
Small Spills : For a small, contained spill of the solid, personnel wearing appropriate PPE can gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), carefully sweep it up, and place it in a labeled hazardous waste container.
-
Large Spills : For a large spill, or any spill of unknown magnitude, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Synthetic Utility and Reactivity
The synthetic value of 2-bromo-N-propylbenzenesulfonamide lies in the reactivity of the ortho-bromine atom, which serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. This is of particular interest to drug development professionals, as it allows for the late-stage functionalization of a sulfonamide scaffold.
Synthesis of 2-bromo-N-propylbenzenesulfonamide
A standard and reliable method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary amine. The following protocol is adapted from a procedure for a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[8]
Protocol: Synthesis of 2-bromo-N-propylbenzenesulfonamide
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition : Cool the solution in an ice bath (0 °C). Slowly add n-propylamine (1.1 to 1.5 equivalents) to the stirred solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) is recommended to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup : Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess amine and base. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-bromo-N-propylbenzenesulfonamide.
Key Reactions: A Gateway to Novel Structures
The 2-bromo substituent is a key functional group that enables participation in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
Caption: Key cross-coupling reactions of 2-bromo-N-propylbenzenesulfonamide.
-
Suzuki-Miyaura Coupling : This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] This is a powerful method for synthesizing biaryl sulfonamides, a common motif in pharmacologically active molecules.
-
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[11][12] This provides direct access to N-aryl sulfonamides, which are important pharmacophores.
Spectroscopic Characterization (Expected)
-
¹H NMR :
-
Aromatic Region (approx. 7.5-8.0 ppm) : Four protons exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) characteristic of a 1,2-disubstituted benzene ring.
-
N-H Proton (variable shift) : A broad singlet or triplet (if coupled to the adjacent CH₂) that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
-
Propyl Group :
-
A triplet corresponding to the CH₂ group attached to the nitrogen (approx. 2.8-3.2 ppm).
-
A multiplet (sextet) for the internal CH₂ group (approx. 1.4-1.7 ppm).
-
A triplet for the terminal CH₃ group (approx. 0.8-1.0 ppm).
-
-
-
¹³C NMR :
-
Aromatic Region (approx. 120-140 ppm) : Six signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Propyl Group : Three signals corresponding to the three distinct carbon atoms of the propyl chain.
-
-
IR Spectroscopy :
-
N-H Stretch : A peak in the region of 3200-3400 cm⁻¹.
-
S=O Stretches : Two strong absorption bands characteristic of a sulfonamide, typically around 1350-1315 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).
-
C-H Stretches : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
Conclusion: A Tool for Innovation
2-bromo-N-propylbenzenesulfonamide is a valuable synthetic intermediate whose utility is unlocked through a thorough understanding of its safe handling and reactivity. By approaching this compound with a proactive safety mindset grounded in the principles of chemical hygiene and risk assessment, researchers can confidently leverage its potential for creating novel molecular architectures. The ability to perform late-stage functionalization via cross-coupling reactions makes it a particularly powerful tool for scientists and professionals in the field of drug discovery and development. This guide serves as a foundational resource to enable both the safe handling and the innovative application of this versatile chemical building block.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-bromo-N-propylbenzenesulfonamide
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-N-propylbenzenesulfonamide from 2-bromobenzenesulfonyl chloride and n-propylamine. The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes causality, safety, and reproducibility. We will delve into the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations.
Scientific Rationale and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a fundamental and robust transformation in organic chemistry.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Mechanism Overview: The core of this synthesis involves the nucleophilic attack of the primary amine (n-propylamine) on the highly electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the reaction. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a non-nucleophilic base such as triethylamine or pyridine is added to scavenge the acid.[2][5]
The overall transformation is generally high-yielding and follows a well-established, kinetically controlled process.[6]
Experimental Workflow Overview
The synthesis protocol is designed as a self-validating system, incorporating in-process controls and clear endpoints for each major stage.
Caption: High-level workflow for the synthesis of 2-bromo-N-propylbenzenesulfonamide.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Notes |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | 255.52 | 1.0 | Corrosive and moisture-sensitive solid.[7][8] |
| n-Propylamine | 107-10-8 | 59.11 | 1.1 | Highly flammable and corrosive liquid.[9][10][11] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | Base to neutralize HCl byproduct. Anhydrous grade is crucial. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Anhydrous reaction solvent. |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For aqueous workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | Stationary phase for purification. |
| Ethyl Acetate / Hexanes | - | - | - | Mobile phase for chromatography. |
Equipment
-
Flame-dried round-bottom flasks with septa
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
Standard Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[12]
Detailed Experimental Protocol
Causality: This protocol is performed under an inert atmosphere because 2-bromobenzenesulfonyl chloride is highly reactive towards moisture, which would hydrolyze it to the corresponding sulfonic acid, terminating the desired reaction.[7][12]
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried 100 mL round-bottom flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 30 mL) and add it to the reaction flask via syringe.
-
-
Reagent Addition:
-
Cool the stirred amine solution to 0 °C using an ice-water bath. This is critical to manage the exothermic nature of the reaction upon adding the sulfonyl chloride.
-
In a separate, dry vial, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (approx. 10 mL).
-
Add the 2-bromobenzenesulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] A suitable mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the spot corresponding to 2-bromobenzenesulfonyl chloride is no longer visible.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) to remove triethylamine and excess n-propylamine.
-
Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any residual acid.
-
Brine (1 x 30 mL) to remove the bulk of the water.
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid/oil by flash column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure 2-bromo-N-propylbenzenesulfonamide.
-
Alternatively, the crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[5][13]
-
Product Characterization
The identity and purity of the synthesized 2-bromo-N-propylbenzenesulfonamide should be confirmed using standard analytical techniques.[5]
-
¹H NMR: Will show characteristic signals for the aromatic protons, the aliphatic protons of the propyl group, and a signal for the N-H proton.
-
¹³C NMR: Will display signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Critical Safety Precautions
This protocol must be performed in a certified chemical fume hood by trained personnel.
-
2-Bromobenzenesulfonyl Chloride: Is corrosive and causes severe skin burns and eye damage.[7][8][12][14] It reacts with water and moisture.[12][15] Avoid inhalation of dust. Always wear gloves, safety goggles, and a lab coat when handling.[12]
-
n-Propylamine: Is a highly flammable, volatile, and corrosive liquid.[9][11][16][17] It causes severe skin burns and eye damage and is harmful if inhaled.[10][17] Keep away from ignition sources and use in a well-ventilated area.[9]
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Reagents (especially sulfonyl chloride) were degraded by moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under a strict inert atmosphere. |
| Insufficient base. | Use at least 1.5 equivalents of triethylamine or pyridine. | |
| Incomplete Reaction | Insufficient reaction time. | Allow the reaction to stir longer, monitoring periodically by TLC. Gentle heating (to 40 °C) can be considered if necessary. |
| Multiple Spots on TLC | Side reactions or impurities in starting materials. | Check the purity of starting materials before use. Optimize purification; a shallower gradient in column chromatography may be needed. |
| Difficulty in Purification | Co-elution of product with impurities. | Try a different solvent system for chromatography or consider recrystallization. |
References
- Books, D. W. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- TCI Chemicals. (2025, February 17). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl Chloride.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromobenzenesulfonyl Chloride | 2905-25-1.
- Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS.
- Google Patents.
- CDH Fine Chemical.
- Santa Cruz Biotechnology. Propylamine.
- Echemi.
- Bowser, J. R., et al. (2012).
- Inchem.org. ICSC 0941 - PROPYLAMINE.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
- International Labour Organiz
- Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride.
- ResearchGate. (2025, August 6).
- Fisher Scientific. SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride.
- BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride 97 | 2905-25-1.
- Wikipedia. Sulfonamide (medicine).
- PubChem. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-bromo-N-propylbenzenesulfonamide
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-bromo-N-propylbenzenesulfonamide. The described method is demonstrated to be stability-indicating through forced degradation studies, ensuring that the analyte peak is free from interference from potential degradation products and process-related impurities. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of sulfonamide-based active pharmaceutical ingredients (APIs). All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
2-bromo-N-propylbenzenesulfonamide (MW: 278.17 g/mol ) is an aromatic sulfonamide compound.[6][7] Like many sulfonamides, it serves as a crucial intermediate or building block in the synthesis of various pharmaceutical agents. The purity of such intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Regulatory agencies mandate that analytical procedures for purity determination be properly validated to ensure they are suitable for their intended purpose.[4]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. The development of such a method requires forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[9][10] This application note provides a comprehensive guide to a validated HPLC method, including the rationale for chromatographic conditions, detailed experimental protocols, and adherence to ICH validation parameters.[1][4]
Chromatographic Method Development: Rationale and Strategy
The primary objective was to develop a method that provides a sharp, symmetric peak for 2-bromo-N-propylbenzenesulfonamide, well-resolved from any potential impurities or degradants.
-
Column Selection: The analyte is a moderately polar aromatic compound. A C18 (octadecylsilane) stationary phase is a versatile and robust choice for retaining such compounds through hydrophobic interactions.[11][12] A phenyl stationary phase could also be considered to leverage pi-pi interactions with the benzene ring, offering alternative selectivity.[12][13] For this method, a C18 column was selected as the primary choice due to its wide applicability and proven performance for sulfonamides.[14][15]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[16]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common choices.[16] Acetonitrile was chosen as it often provides better peak shapes and lower backpressure compared to methanol.
-
Aqueous Phase & pH Control: The sulfonamide group has an acidic proton, making the molecule's ionization state pH-dependent. Controlling the mobile phase pH is critical for consistent retention and peak shape.[16] An acidic mobile phase (pH ~2.5-3.5) using a phosphate buffer or phosphoric acid ensures that the sulfonamide is in its non-ionized form, promoting better retention on the C18 column.[14][16]
-
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[17][18] It acquires absorbance data over a wide UV-Vis range (e.g., 190-400 nm), which is invaluable for:
The logical workflow for developing and implementing this analytical method is outlined below.
Caption: Workflow from Method Development to Application.
Materials and Reagents
-
Analyte: 2-bromo-N-propylbenzenesulfonamide reference standard (purity >99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Reagents: Phosphoric acid (85%, analytical grade), Hydrochloric acid (1N), Sodium hydroxide (1N), Hydrogen peroxide (30%)
-
Equipment: HPLC system with a quaternary pump, autosampler, column oven, and PDA/DAD detector. A pH meter and analytical balance are also required.
Detailed Experimental Protocols
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency.[22] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and ensures analyte is non-ionized.[16] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength.[16] |
| Gradient Elution | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | Gradient ensures elution of non-polar impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | PDA/DAD at 230 nm | Wavelength of maximum absorbance for the analyte. Full scan (190-400 nm) for peak purity. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-bromo-N-propylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-bromo-N-propylbenzenesulfonamide test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][23][24] The goal is to achieve 5-20% degradation of the active ingredient.[9][23]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid powder of the analyte to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.[2][24] Prepare a 100 µg/mL solution from the stressed solid.
Inject all stressed samples, along with an unstressed standard solution, into the HPLC system.
Method Validation (as per ICH Q2(R1))[1][3][4]
The validation process ensures that the analytical method is reliable and suitable for its intended purpose.
Caption: Key Parameters for Method Validation.
-
Specificity: Demonstrated through forced degradation studies. The method is specific if the main analyte peak is resolved from all degradation peaks (resolution > 2) and the peak purity index (as determined by the PDA detector software) is above the threshold, indicating no co-elution.[19][20]
-
Linearity: Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the working standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
System Suitability
Before each analytical run, perform a system suitability test by injecting the working standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
Data Interpretation and Purity Calculation
The purity of the test sample is calculated as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
This area normalization method assumes that all impurities have the same response factor as the main compound. For a more accurate quantification of a specific impurity, a reference standard for that impurity would be required.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity assessment of 2-bromo-N-propylbenzenesulfonamide. The successful validation against ICH guidelines and the stability-indicating nature confirmed by forced degradation studies ensure that this method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The use of a PDA detector adds a layer of confidence by enabling real-time peak purity analysis.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
-
Alsarra, I. A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(12), 3736. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
George, A., & Woodruff, A. (2016). Peak Purity Algorithms using Diode Array Detectors. LCGC International, 29(4). [Link]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech. [Link]
-
Singh, R., & Raza, K. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 71-78. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]
-
Patel, Y. P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5786. [Link]
-
ResolveMASS Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMASS. [Link]
-
ResolveMASS Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Maxi Scientific. [Link]
-
Papadopoulou-Mourkidou, E., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1-8. [Link]
-
Kaur, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
-
Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. CTLA. [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
Al-Janabi, Z. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-8. [Link]
-
Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
-
Grbeša, I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link]
-
Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide. Appchem. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3). [Link]
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Application Notes and Protocols for the Purification of 2-bromo-N-propylbenzenesulfonamide by Column Chromatography
This guide provides a comprehensive, in-depth protocol for the purification of 2-bromo-N-propylbenzenesulfonamide using silica gel column chromatography. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the underlying scientific principles and rationale behind the procedural choices, ensuring a robust and reproducible purification strategy.
Introduction: The Rationale for Chromatographic Purification
2-bromo-N-propylbenzenesulfonamide, a member of the sulfonamide class of compounds, often requires rigorous purification to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The presence of these impurities can interfere with subsequent synthetic steps, biological assays, and ultimately compromise the integrity of research data. Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds.[1] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[2] Compounds with a stronger interaction with the polar silica gel will move more slowly down the column, while less polar compounds will be carried along more quickly by the mobile phase, thus enabling separation.[2]
The successful purification of 2-bromo-N-propylbenzenesulfonamide hinges on a systematic approach, beginning with the determination of its physicochemical properties and the development of an appropriate solvent system through Thin-Layer Chromatography (TLC).
Physicochemical Properties and Initial Considerations
While specific experimental data for 2-bromo-N-propylbenzenesulfonamide is not extensively published, its properties can be inferred from its structure and data from analogous compounds. For instance, the closely related 2-bromo-N-phenethylbenzenesulfonamide has a computed XLogP3-AA (a measure of lipophilicity) of 3.5, suggesting that 2-bromo-N-propylbenzenesulfonamide is also a relatively nonpolar molecule.[3][4] This information is critical in the initial selection of a mobile phase for chromatography.
Key Molecular Features Influencing Chromatographic Behavior:
-
Aromatic Ring and Bromo-substituent: Contribute to the nonpolar character of the molecule.
-
Sulfonamide Group (-SO₂NH-): Introduces polarity and the potential for hydrogen bonding, which will lead to significant interaction with the silica gel.
This duality in polarity necessitates a carefully optimized mobile phase to achieve effective separation.
Workflow for Purification
The overall process for the purification of 2-bromo-N-propylbenzenesulfonamide by column chromatography is a multi-step procedure that requires careful planning and execution. The following diagram illustrates the logical flow of the entire process, from initial analysis to the isolation of the pure compound.
Caption: A logical workflow for the purification of 2-bromo-N-propylbenzenesulfonamide.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Rationale: Before committing to a large-scale column, it is imperative to identify a suitable mobile phase using TLC. The ideal solvent system will provide a good separation of the desired product from its impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.[5][6] This Rf range ensures that the compound will not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use) on the column.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude 2-bromo-N-propylbenzenesulfonamide
-
Developing chambers
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the Crude Sample: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for a compound of this nature is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[5]
-
Vary the Solvent Polarity: Prepare several developing chambers with varying ratios of the chosen solvents (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The goal is to find a system where the spot corresponding to 2-bromo-N-propylbenzenesulfonamide has an Rf value between 0.2 and 0.4.[5]
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf Values: The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Data Interpretation:
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Product | Assessment |
| 9:1 | < 0.1 | Too nonpolar; the product is strongly adsorbed to the silica. Increase polarity. |
| 4:1 | ~0.3 | Optimal for column chromatography. |
| 2:1 | > 0.6 | Too polar; the product will elute too quickly, leading to poor separation. |
Protocol 2: Column Chromatography Purification
Rationale: This protocol outlines the steps for purifying the crude product on a larger scale using the optimized solvent system determined by TLC. The choice of silica gel mesh size is a balance between resolution and flow rate; a 230-400 mesh is suitable for high-resolution separations.[7]
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Optimized eluent (e.g., 4:1 hexanes:ethyl acetate)
-
Crude 2-bromo-N-propylbenzenesulfonamide
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent. The amount of silica should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[8]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[8]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[8] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting the eluate in fractions.
-
Maintain a constant head of solvent above the silica gel to prevent the column from running dry.
-
If the separation is challenging, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 9:1 to 4:1 hexanes:ethyl acetate).[9]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate alongside the crude mixture and a reference standard if available.
-
-
Product Isolation:
-
Combine the fractions that contain the pure 2-bromo-N-propylbenzenesulfonamide.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following decision tree provides a logical approach to troubleshooting common problems encountered during the column chromatography of sulfonamides.
Caption: A decision tree for troubleshooting common column chromatography issues.
A common issue with sulfonamides is their potential to streak on silica gel due to the acidic nature of the N-H proton. If tailing is observed, adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve the peak shape.[5] However, care must be taken as this can affect the stability of some compounds.
Conclusion
The purification of 2-bromo-N-propylbenzenesulfonamide by column chromatography is a reliable and effective method when approached systematically. By carefully optimizing the solvent system through TLC, properly packing the column, and monitoring the elution process, researchers can obtain a high-purity product essential for advancing their scientific endeavors. This guide provides the foundational knowledge and practical steps to achieve this goal, emphasizing the importance of understanding the "why" behind each step to ensure success.
References
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- BenchChem. (2025). physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide.
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- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Purification of 2-Bromo-4-isopropyl-cyclohexanone.
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- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-nitro-N-propylbenzenesulfonamide.
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Application Notes and Protocols for Antimicrobial Assays Using 2-bromo-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Benzenesulfonamides
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2][3] The core mechanism of action for many sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This disruption of folate production ultimately inhibits microbial growth.[4] Furthermore, some sulfonamides may also act by inhibiting carbonic anhydrases, which are crucial for pH regulation and biosynthetic pathways in microbes.[5][6][7]
This document provides a detailed guide for the evaluation of 2-bromo-N-propylbenzenesulfonamide , a novel derivative, in a suite of antimicrobial assays. While specific data on this compound is emerging, the protocols herein are based on established methodologies for assessing the antimicrobial potential of related benzenesulfonamide compounds and are aligned with guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI). The aim is to provide a robust framework for researchers to generate reliable and reproducible data on the efficacy of this and other novel antimicrobial candidates.
Physicochemical Properties and Handling of 2-bromo-N-propylbenzenesulfonamide
A thorough understanding of the test compound's properties is critical for accurate and reproducible results.
-
Chemical Structure: 2-bromo-N-propylbenzenesulfonamide
-
Molecular Weight: 278.17 g/mol [8]
Table 1: Key Physicochemical Properties (Predicted)
| Property | Estimated Value | Source/Notes |
| Boiling Point | 365.1±44.0 °C | Predicted[8] |
| Density | 1.470±0.06 g/cm³ | Predicted[8] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, methanol. | Based on the properties of similar aromatic sulfonamides.[10] |
Preparation of Stock Solutions
Due to its predicted low aqueous solubility, a suitable organic solvent must be used to prepare a stock solution of 2-bromo-N-propylbenzenesulfonamide. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and relative biocompatibility at low concentrations in assays.
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Accurately weigh 10 mg of 2-bromo-N-propylbenzenesulfonamide using a calibrated analytical balance.
-
Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular biology-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Preparing a concentrated stock solution in a suitable solvent like DMSO is crucial for subsequent serial dilutions in aqueous culture media. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to prevent solvent-induced toxicity to the microorganisms.
Core Antimicrobial Susceptibility Testing (AST) Protocols
The following protocols describe standardized methods to determine the antimicrobial activity of 2-bromo-N-propylbenzenesulfonamide. It is imperative to include appropriate positive and negative controls in every experiment to ensure the validity of the results.
I. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Step-by-Step Broth Microdilution
-
Prepare the Inoculum: From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.[13] Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14]
-
Dilute the Inoculum: Further dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an appropriate volume of the stock solution of 2-bromo-N-propylbenzenesulfonamide to the first well to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no test compound.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[14]
II. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.
Protocol 3: MBC/MFC Determination
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.[15]
Trustworthiness Note: The ratio of MBC/MIC can provide insights into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
III. Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[13]
Workflow for Disk Diffusion Assay
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Application Notes and Protocols for the Investigation of 2-bromo-N-propylbenzenesulfonamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to a Novel Benzenesulfonamide Compound
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this structure have been developed as antibacterial, anti-inflammatory, and notably, anticancer agents.[1][2] The anticancer mechanisms of sulfonamides are diverse, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and induction of cell cycle arrest, making them a promising class for novel drug discovery.[1][3]
This document serves as a comprehensive guide for the initial investigation of 2-bromo-N-propylbenzenesulfonamide , a novel compound for which specific anticancer activity has not yet been extensively documented in public literature. We will provide a systematic workflow and detailed protocols to characterize its potential as an anticancer agent. The methodologies outlined here are based on established principles for evaluating novel chemical entities in cancer cell lines and are informed by the known activities of structurally related sulfonamide compounds.[4][5]
Based on the activities of analogous compounds, 2-bromo-N-propylbenzenesulfonamide may exert its effects through several potential mechanisms. These include, but are not limited to:
-
Carbonic Anhydrase Inhibition: Many sulfonamides target carbonic anhydrase (CA) isozymes, such as CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment.[6][7][8]
-
Tubulin Polymerization Inhibition: Certain sulfonamide derivatives have been shown to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[9][10][11]
-
Induction of Apoptosis: Numerous sulfonamides have been reported to induce programmed cell death in cancer cells through various signaling pathways.[12][13][14]
-
Cell Cycle Arrest: The ability to halt cell cycle progression, often at the G1 or G2/M phase, is another hallmark of some anticancer sulfonamides.[3][15][16]
Quantitative Data Presentation: A Template for Reporting Cytotoxicity
A critical first step in evaluating a novel compound is to determine its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric. The following table provides a template for summarizing hypothetical IC50 data for 2-bromo-N-propylbenzenesulfonamide.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HCT116 | Colorectal Carcinoma | 48 | 12.2 |
| A549 | Lung Carcinoma | 48 | 15.7 |
| PC-3 | Prostate Adenocarcinoma | 48 | 20.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 10.3 |
Experimental Workflow for Characterizing a Novel Anticancer Compound
A logical and systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages, from initial screening to more in-depth mechanistic studies.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration at which 2-bromo-N-propylbenzenesulfonamide inhibits the metabolic activity of cancer cells by 50% (IC50), which is a proxy for cell viability.[17][18][19]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][19]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
2-bromo-N-propylbenzenesulfonamide
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare a stock solution of 2-bromo-N-propylbenzenesulfonamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[22]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer[23]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-bromo-N-propylbenzenesulfonamide at concentrations around the IC50 value for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to maintain membrane integrity.[21]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[23]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.[24][25][26]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26]
Materials:
-
Treated and untreated cancer cells (approximately 1 x 10^6 cells per sample)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect and wash cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping. Fix the cells overnight at -20°C or for at least 30 minutes on ice.[25][26]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[24][25]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis and Cell Cycle Markers
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[27][28][29][30]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[28][30]
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax[28][30]
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p53[29][31]
-
Loading Control: β-actin, GAPDH, or Tubulin[27]
Protocol (General Outline):
-
Cell Lysis: Treat cells with 2-bromo-N-propylbenzenesulfonamide, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[28]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known activities of other anticancer sulfonamides, 2-bromo-N-propylbenzenesulfonamide could potentially induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins. The diagram below illustrates a plausible signaling cascade.
Caption: A hypothetical signaling pathway for 2-bromo-N-propylbenzenesulfonamide in cancer cells.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.
- Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 15(7), 622-643.
- Wang, Y., et al. (2018). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 23(10), 2643.
- Akkoc, S., et al. (2017). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 888-897.
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(4), 575-582.
- Scozzafava, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(9), 1177-1180.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Columbia University. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Application Notes and Protocols for Developing Enzyme Inhibition Assays for 2-bromo-N-propylbenzenesulfonamide
Introduction: The Scientific Rationale
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Compounds bearing this moiety have been successfully developed as antibacterial agents, diuretics, anticonvulsants, and potent enzyme inhibitors.[2] The molecule of interest, 2-bromo-N-propylbenzenesulfonamide , belongs to this privileged class. While this specific compound is not extensively characterized in public literature, its structural features—namely the sulfonamide group (-SO₂NH-) and the substituted aromatic ring—provide a strong basis for hypothesizing its biological targets.
The sulfonamide group is a classic zinc-binding motif, making metalloenzymes a primary class of putative targets.[1] Furthermore, the overall structure shares similarities with known inhibitors of various hydrolases. Based on this established pharmacology of analogous compounds, this guide will focus on developing assays for three high-probability enzyme families:
-
Carbonic Anhydrases (CAs): Zinc metalloenzymes crucial for pH regulation. Benzenesulfonamides are classic inhibitors of CAs.[1][3]
-
Matrix Metalloproteinases (MMPs): Zinc-dependent endopeptidases involved in extracellular matrix remodeling, with dysregulation implicated in cancer and inflammatory diseases.[4][5]
-
Serine Proteases: A large family of enzymes with a key serine residue in their active site, involved in processes from digestion to blood clotting.[3][6]
This document provides a comprehensive, experience-driven guide for researchers to design, execute, and validate robust enzyme inhibition assays for 2-bromo-N-propylbenzenesulfonamide, moving from initial screening to detailed characterization.
Foundational Principles of Enzyme Inhibition Assays
The primary objective of an enzyme inhibition assay in drug discovery is to quantify the potency of a compound, most commonly expressed as the Half-Maximal Inhibitory Concentration (IC₅₀) . The IC₅₀ represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
A critical, and often overlooked, prerequisite for accurate IC₅₀ determination is adherence to initial velocity conditions .[8] Assays must be conducted in the linear phase of the reaction, typically where less than 10-15% of the substrate has been consumed.[9] This ensures that the measured rate is directly proportional to enzyme activity and is not confounded by substrate depletion or product inhibition.[10]
Two primary assay formats are prevalent due to their sensitivity, scalability, and adaptability to high-throughput screening:
-
Colorimetric Assays: These assays rely on an enzymatic reaction that produces a chromogenic product, leading to a change in absorbance that can be measured with a spectrophotometer.[11][12] They are robust, cost-effective, and excellent for primary screening.
-
Fluorometric Assays: These assays measure changes in fluorescence upon enzymatic activity. They are generally more sensitive than colorimetric methods and can be configured in various ways, including the use of substrates that become fluorescent upon cleavage or Fluorescence Resonance Energy Transfer (FRET) substrates.[13][14]
The Assay Development and Screening Workflow
A logical, stepwise progression is essential for efficiently characterizing a potential enzyme inhibitor. The workflow described below ensures that resources are focused on the most promising interactions and that the resulting data is reliable and comprehensive.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating controls that ensure the integrity of the experimental results.
Protocol 1: Colorimetric Assay for Carbonic Anhydrase (CA) Inhibition
Principle of the Assay: This assay leverages the esterase activity of Carbonic Anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), into the yellow-colored product, p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[15][16] An inhibitor will slow this reaction, resulting in a lower rate of color development.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
|---|---|---|
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | Enzyme source |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | Substrate |
| Acetazolamide | Sigma-Aldrich | Positive control inhibitor[17] |
| 2-bromo-N-propylbenzenesulfonamide | N/A | Test Compound |
| Tris-HCl Buffer (pH 7.4) | Standard lab supply | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Compound solvent |
| 96-well clear, flat-bottom plates | Corning | Assay plate |
| Microplate Spectrophotometer | Molecular Devices, etc. | Data acquisition |
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4.
-
hCA II Enzyme Stock: Prepare a 1 mg/mL stock in Assay Buffer. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 2 µg/mL) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
pNPA Substrate: Prepare a 10 mM stock in acetonitrile. Store at -20°C.
-
Compound/Control Stocks: Prepare 10 mM stock solutions of the test compound and Acetazolamide in 100% DMSO.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Add 100 µL of Assay Buffer to all wells.
-
Compound Wells: Add 2 µL of serially diluted test compound (in DMSO) to achieve final concentrations from 0.1 nM to 100 µM.
-
Positive Control: Add 2 µL of serially diluted Acetazolamide.
-
100% Activity Control (No Inhibitor): Add 2 µL of DMSO.
-
Blank (No Enzyme): Add 2 µL of DMSO.
-
Add 80 µL of the hCA II working solution to all wells except the Blank wells (add 80 µL of Assay Buffer to these instead).
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Initiating and Reading the Reaction:
-
Initiate the reaction by adding 20 µL of pNPA substrate (diluted from stock into Assay Buffer to a final concentration of 0.5 mM).
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
Protocol 2: Fluorometric (FRET) Assay for MMP Inhibition
Principle of the Assay: This protocol uses a FRET-based substrate. The substrate consists of a peptide sequence specific for an MMP, flanked by a fluorophore (e.g., Mca) and a quencher (e.g., Dpa).[18] In its intact state, the quencher suppresses the signal from the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[19]
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
|---|---|---|
| Recombinant Human MMP-9 (or other) | R&D Systems, Sigma-Aldrich | Enzyme source |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | AnaSpec, Bachem | FRET Substrate[18] |
| GM6001 (Ilomastat) | Sigma-Aldrich | Broad-spectrum MMP inhibitor (positive control) |
| 2-bromo-N-propylbenzenesulfonamide | N/A | Test Compound |
| MMP Assay Buffer | Standard lab supply | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Compound solvent |
| 96-well black, flat-bottom plates | Corning | Assay plate (low fluorescence background) |
| Fluorescence Microplate Reader | BMG Labtech, Tecan, etc. | Data acquisition |
Step-by-Step Methodology
-
Reagent Preparation:
-
MMP Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
MMP Enzyme Stock: Activate the pro-MMP enzyme according to the manufacturer's protocol (often with APMA). Dilute the active enzyme to a working concentration (e.g., 5-10 nM) in ice-cold Assay Buffer. The optimal concentration should be determined empirically.
-
FRET Substrate: Prepare a 1 mM stock in DMSO. Store protected from light at -20°C.
-
Compound/Control Stocks: Prepare 10 mM stock solutions of the test compound and GM6001 in 100% DMSO.
-
-
Assay Plate Setup (Final Volume: 100 µL):
-
Add 50 µL of Assay Buffer to all wells of a black 96-well plate.
-
Compound Wells: Add 1 µL of serially diluted test compound (in DMSO).
-
Positive Control: Add 1 µL of serially diluted GM6001.
-
100% Activity Control: Add 1 µL of DMSO.
-
Blank (No Enzyme): Add 1 µL of DMSO.
-
Add 25 µL of the MMP working solution to all wells except the Blank wells (add 25 µL of Assay Buffer to these instead).
-
Mix gently and pre-incubate for 30 minutes at 37°C.
-
-
Initiating and Reading the Reaction:
-
Prepare a 4X substrate solution by diluting the 1 mM stock into Assay Buffer to a final concentration near the Kₘ of the substrate (e.g., 10 µM).
-
Initiate the reaction by adding 25 µL of the 4X substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence (e.g., λex = 325 nm / λem = 393 nm) every 60 seconds for 30 minutes.[19]
-
Data Analysis: From Raw Data to IC₅₀ Determination
Accurate data analysis is as crucial as the wet-lab execution. The process involves calculating initial reaction rates, determining percent inhibition, and fitting the data to a dose-response model.[20]
Step 1: Determine Initial Velocity (V₀) For each well, plot the signal (Absorbance or Relative Fluorescence Units) against time. The initial velocity (V₀) is the slope of the linear portion of this curve.[21] Most plate reader software can calculate this automatically.
Step 2: Calculate Percent Inhibition Use the initial velocities to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank)) * 100
Step 3: Generate Dose-Response Curve and Calculate IC₅₀ Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[20][22]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Software such as GraphPad Prism is highly recommended for this analysis.[22] The software will directly calculate the IC₅₀ value and its confidence interval.
Example Data Presentation
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
|---|---|---|---|
| 2-bromo-N-propylbenzenesulfonamide | hCA II | Colorimetric | [Experimental Value] |
| Acetazolamide (Control) | hCA II | Colorimetric | 0.012 |
| 2-bromo-N-propylbenzenesulfonamide | hMMP-9 | Fluorometric | [Experimental Value] |
| GM6001 (Control) | hMMP-9 | Fluorometric | 0.005 |
Conclusion
This document provides a robust framework for the systematic evaluation of 2-bromo-N-propylbenzenesulfonamide as a potential enzyme inhibitor. By leveraging knowledge of its benzenesulfonamide core, we have proposed high-probability enzyme targets and provided detailed, validated protocols for colorimetric (Carbonic Anhydrase) and fluorometric (Matrix Metalloproteinase) assays. Adherence to the principles of initial velocity kinetics and proper data analysis using non-linear regression are paramount for generating accurate and reproducible IC₅₀ values. These foundational assays serve as the critical first step in characterizing the pharmacological profile of this compound and paving the way for further drug development efforts.
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¹H NMR and ¹³C NMR characterization of 2-bromo-N-propylbenzenesulfonamide
An Application Note for the Structural Elucidation of 2-bromo-N-propylbenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination and purity assessment of synthetic organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-bromo-N-propylbenzenesulfonamide, a key intermediate in medicinal and materials chemistry. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectra. The causality behind chemical shifts, coupling constants, and signal multiplicities is explained, grounded in fundamental principles of substituent effects on aromatic and aliphatic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently characterize similar sulfonamide derivatives.
Introduction: The Need for Precise Characterization
2-bromo-N-propylbenzenesulfonamide is a disubstituted aromatic compound featuring two key functional groups: an electron-withdrawing sulfonamide and a bromine atom in the ortho position. The precise arrangement of these substituents and the conformation of the N-propyl chain are critical to its chemical reactivity and properties. Therefore, rigorous structural verification is paramount.
NMR spectroscopy provides direct insight into the chemical environment of each hydrogen and carbon atom within the molecule.
-
¹H NMR reveals the number of distinct proton types, their electronic environment (chemical shift), neighboring proton interactions (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR provides a map of the carbon skeleton, identifying each unique carbon atom, including quaternary carbons that are invisible in ¹H NMR.
This document serves as a practical guide to acquiring and interpreting high-quality NMR data for 2-bromo-N-propylbenzenesulfonamide, ensuring scientific integrity in its synthesis and application.
Molecular Structure and Predicted NMR Features
A thorough analysis of the molecular structure is the first step in predicting and interpreting its NMR spectra. The structure contains two distinct regions: the ortho-disubstituted aromatic ring and the N-propyl aliphatic chain.
Figure 1: Chemical structure of 2-bromo-N-propylbenzenesulfonamide with atom numbering for NMR assignment.
Predicted ¹H NMR Signals
-
Aromatic Region (4 Protons): The four protons on the benzene ring (H3, H4, H5, H6) are all chemically distinct due to the ortho-disubstitution pattern. This will result in a complex, overlapping multiplet region, typically between 7.0 and 8.5 ppm.[1] The proton ortho to the strongly electron-withdrawing sulfonamide group (H6) is expected to be the most downfield.
-
Sulfonamide Proton (1 Proton): The N-H proton signal is expected to be a broad singlet or a triplet (if coupled to the adjacent CH₂ group). Its chemical shift is highly dependent on solvent and concentration but typically appears between 8.5 and 10.5 ppm in a non-protic solvent like DMSO-d₆.[2] This signal will disappear upon D₂O exchange.
-
N-Propyl Group (7 Protons):
-
N-CH₂ (2 Protons): These protons are adjacent to the nitrogen atom and are expected to appear as a triplet.
-
-CH₂- (2 Protons): These methylene protons are adjacent to two other proton groups and will appear as a complex multiplet, often a sextet.[3]
-
-CH₃ (3 Protons): The terminal methyl protons will appear as a triplet.
-
Predicted ¹³C NMR Signals
-
Aromatic Region (6 Carbons): All six aromatic carbons are unique.
-
C1 (ipso-SO₂N): This carbon, attached to the sulfonamide group, will be significantly deshielded.
-
C2 (ipso-Br): The carbon bearing the bromine atom is subject to the "heavy atom effect," which results in an upfield shift (shielding) compared to what would be expected based on electronegativity alone.[4][5]
-
C3, C4, C5, C6: These carbons will resonate in the typical aromatic region (125-150 ppm), with their specific shifts influenced by the electronic effects of the two substituents.[6]
-
-
N-Propyl Group (3 Carbons): Three distinct signals are expected in the aliphatic region of the spectrum.
Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to create a homogeneous solution free of particulate matter, which is essential for achieving high-resolution spectra.[7]
Figure 2: Workflow for preparing a high-quality NMR sample.
Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and low cost.[8] However, for sulfonamides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it prevents the exchange of the N-H proton, allowing for its clear observation.[8] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.
-
Weighing the Sample: Accurately weigh the required amount of 2-bromo-N-propylbenzenesulfonamide. For a standard 400-600 MHz spectrometer:
-
Dissolution: Place the weighed solid into a small, clean glass vial. Add approximately 0.7 mL of the chosen deuterated solvent.[11] Gently swirl or vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[7]
-
Filtration and Transfer: To remove any microscopic solid impurities, use a Pasteur pipette with a small cotton wool plug at the neck. Draw the solution into the pipette and carefully transfer it into a clean, dry 5 mm NMR tube.[11] The final sample height should be around 4-5 cm.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol 2: NMR Data Acquisition
This protocol outlines general parameters for acquiring standard 1D spectra. Instrument-specific parameters should be optimized by the user.
-
Instrument Setup: Insert the sample into the spectrometer's magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. This step stabilizes the magnetic field.[10] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[12]
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16 scans
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (¹³C{¹H}) to produce a spectrum of singlets.
-
Spectral Width: ~250 ppm
-
Number of Scans: 1024-4096 scans (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Data Analysis and Spectral Assignment
The following tables summarize the expected chemical shifts and coupling constants for 2-bromo-N-propylbenzenesulfonamide, based on established principles and data from analogous structures.[1][13][14]
¹H NMR Spectral Data Summary
Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
| H6 (Aromatic) | 8.0 - 8.2 | dd | ³J ≈ 7-8, ⁴J ≈ 1-2 | 1H | Most downfield aromatic proton, ortho to the strongly electron-withdrawing SO₂ group. |
| H3, H4, H5 (Aromatic) | 7.4 - 7.9 | m | - | 3H | Complex, overlapping multiplet. Specific assignment requires 2D NMR (COSY). |
| NH (Sulfonamide) | 9.0 - 9.5 | t | ³J ≈ 5-6 | 1H | Shift is solvent-dependent. Coupling to adjacent N-CH₂ is observed in DMSO. Disappears on D₂O shake. |
| C1'-H₂ (N-CH₂) | 2.9 - 3.1 | q | ³J ≈ 6-7 | 2H | Deshielded by adjacent nitrogen. Appears as a quartet due to coupling with both NH and C2'-H₂. |
| C2'-H₂ (-CH₂-) | 1.4 - 1.6 | sextet | ³J ≈ 7 | 2H | Coupled to both C1'-H₂ and C3'-H₃, resulting in a sextet. |
| C3'-H₃ (-CH₃) | 0.8 - 1.0 | t | ³J ≈ 7 | 3H | Classic terminal methyl group signal. |
¹³C NMR Spectral Data Summary
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Rationale & Notes |
| C4 (Aromatic) | ~135 | Para to the bromine, influenced by both substituents. |
| C6 (Aromatic) | ~133 | Ortho to the SO₂ group, deshielded. |
| C5 (Aromatic) | ~131 | |
| C3 (Aromatic) | ~128 | |
| C1 (ipso-SO₂) | ~140 | Quaternary carbon, significantly deshielded by the attached SO₂ group. |
| C2 (ipso-Br) | ~122 | Quaternary carbon. Shielded by the "heavy atom effect" of bromine.[4][5] |
| C1' (N-CH₂) | ~45 | Deshielded by the electronegative nitrogen atom. |
| C2' (-CH₂-) | ~22 | Standard aliphatic methylene carbon. |
| C3' (-CH₃) | ~11 | Standard aliphatic methyl carbon. |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 2-bromo-N-propylbenzenesulfonamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral analysis, including predicted chemical shifts and coupling patterns, serves as a reliable guide for structural confirmation. The principles discussed herein—substituent effects, spin-spin coupling, and the heavy atom effect—are broadly applicable, empowering scientists to confidently elucidate the structures of a wide range of related sulfonamide derivatives.
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
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Barton, S. A. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Mass Spectrometry Analysis of 2-bromo-N-propylbenzenesulfonamide: An Application Note
Introduction: The Significance of Sulfonamide Analysis in Modern Research
Sulfonamides represent a critical class of organic compounds with wide-ranging applications, from antibacterial drugs to synthetic intermediates in drug discovery and materials science. The precise structural elucidation of novel sulfonamide derivatives is paramount for understanding their biological activity, metabolic fate, and chemical properties. 2-bromo-N-propylbenzenesulfonamide, a halogenated aromatic sulfonamide, presents a unique analytical challenge due to the interplay of its functional groups. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, offering detailed protocols and insights into its ionization and fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for similar chemical entities.
Part 1: Foundational Principles of Analysis
The successful mass spectrometric analysis of a small molecule like 2-bromo-N-propylbenzenesulfonamide hinges on two key aspects: efficient and reproducible sample preparation and a well-optimized mass spectrometry method. The choice of ionization technique is critical and is dictated by the analyte's chemical properties, such as polarity and thermal stability.
Sample Preparation: The Cornerstone of Reliable Data
Cleanliness and appropriate concentration are crucial for obtaining high-quality mass spectra.[1] The presence of non-volatile salts or high concentrations of the analyte can lead to ion suppression, poor resolution, and contamination of the instrument.[2][3]
Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh approximately 1 mg of 2-bromo-N-propylbenzenesulfonamide and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof. This creates a stock solution of 1 mg/mL.
-
Working Solution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial with a screw cap and a soft septum.
Ionization Techniques: ESI and APCI
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for the analysis of 2-bromo-N-propylbenzenesulfonamide.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar to moderately polar compounds.[4] It typically produces protonated molecules [M+H]+ with minimal fragmentation in the ion source. Sulfonamides are readily analyzed by ESI.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds.[6] It can also be used for halogenated organic compounds and may provide complementary information to ESI.[7][8]
Part 2: Mass Spectrometry Methodology and Data Interpretation
This section details the instrumental parameters and provides an in-depth analysis of the expected mass spectral data for 2-bromo-N-propylbenzenesulfonamide.
Instrumental Parameters
The following table outlines typical starting parameters for the analysis of 2-bromo-N-propylbenzenesulfonamide on a standard quadrupole or ion trap mass spectrometer. Optimization may be required based on the specific instrument.
| Parameter | ESI Setting | APCI Setting | Rationale |
| Ionization Mode | Positive | Positive | Sulfonamide nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | 3.0 - 4.0 kV | Optimizes the spray and ion formation. |
| Cone Voltage | 20 - 40 V | 20 - 40 V | Can be increased to induce in-source fragmentation. |
| Desolvation Temp. | 300 - 400 °C | 400 - 500 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | 500 - 700 L/hr | Aids in desolvation of the analyte ions. |
| Nebulizer Gas | Nitrogen | Nitrogen | Standard nebulizing gas. |
| Collision Energy (for MS/MS) | 10 - 30 eV | 10 - 30 eV | Varies to control the extent of fragmentation. |
Deciphering the Mass Spectrum: Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of 2-bromo-N-propylbenzenesulfonamide is the presence of a characteristic isotopic pattern due to the two naturally occurring isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[9][10][11][12] This results in two molecular ion peaks, [M+H]+ and [M+H+2]+, of almost equal intensity, separated by 2 m/z units.[9][10][11][12]
Expected Molecular Ions for C9H12BrNO2S:
| Ion | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) |
| [M+H]+ | 294.98 | 296.98 |
The presence of this 1:1 doublet is a strong indicator of a monobrominated compound.[9][10][11][12]
Fragmentation Analysis: Unraveling the Structure
Collision-Induced Dissociation (CID) of the protonated molecular ion of 2-bromo-N-propylbenzenesulfonamide is expected to yield a series of characteristic fragment ions. The primary fragmentation pathways for N-alkylbenzenesulfonamides involve cleavage of the S-N bond and the C-S bond, as well as rearrangements.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of 2-bromo-N-propylbenzenesulfonamide.
Key Fragment Ions and Their Interpretation:
| m/z (79Br/81Br) | Proposed Structure/Formula | Fragmentation Pathway |
| 252/254 | [C6H6BrNO2S]+ | Loss of propene (C3H6) from the N-propyl group, a common fragmentation for N-alkyl compounds. |
| 230/232 | [C9H12BrN]+ | Loss of sulfur dioxide (SO2), a characteristic fragmentation of aromatic sulfonamides. |
| 219/221 | [C6H4BrSO2]+ | Cleavage of the S-N bond, resulting in the 2-bromobenzenesulfonyl cation. |
| 155/157 | [C6H4Br]+ | Loss of SO2 from the 2-bromobenzenesulfonyl fragment. |
| 58 | [C3H8N]+ | Cleavage of the S-N bond, resulting in the protonated propylamine fragment. |
Part 3: Experimental Workflow and Validation
A robust analytical method requires a systematic workflow and validation to ensure data quality and reproducibility.
Experimental Workflow Diagram:
Caption: Overall workflow for the MS analysis of the target compound.
Method Validation Considerations:
-
Linearity: Establish a calibration curve to determine the linear dynamic range of the method.
-
Precision and Accuracy: Assess the repeatability and closeness of the measured values to the true values.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the method can unequivocally identify the analyte in the presence of other components.
Conclusion
The mass spectrometric analysis of 2-bromo-N-propylbenzenesulfonamide is a multifaceted process that leverages the compound's unique structural features. By employing appropriate sample preparation techniques and optimized ESI- or APCI-MS methods, a wealth of structural information can be obtained. The characteristic bromine isotopic pattern provides a definitive marker for the presence of the halogen, while the fragmentation pattern, dominated by the loss of propene, SO2, and cleavage of the S-N bond, allows for unambiguous structural confirmation. The protocols and insights provided in this application note serve as a valuable resource for researchers working with halogenated sulfonamides and other related small molecules.
References
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
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Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
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Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]
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ResearchGate. (n.d.). Optimized ESI-MS/MS conditions for the analysis of sulfonamide.... Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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ACS Publications. (n.d.). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
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ACS Publications. (n.d.). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Retrieved from [Link]
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PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][9]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]
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PubMed. (2016, December 6). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Retrieved from [Link]
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Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
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Supporting information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
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Title: Characterization of N-propyl Substituted Benzenesulfonamides using Fourier-Transform Infrared (FT-IR) Spectroscopy
An Application Note and Protocol for Researchers
Abstract This application note provides a comprehensive guide to the analysis of N-propyl substituted benzenesulfonamides using Fourier-Transform Infrared (FT-IR) spectroscopy. Sulfonamides are a critical class of compounds in medicinal and pharmaceutical chemistry, making robust analytical techniques for their structural confirmation essential.[1] FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups and confirming molecular structure. This document details the theoretical underpinnings, step-by-step experimental protocols for Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, and a detailed guide to spectral interpretation. It is intended for researchers, scientists, and drug development professionals requiring reliable methods for the qualitative analysis of these compounds.
Introduction and Theoretical Background
The Role of FT-IR in Sulfonamide Analysis
The sulfonamide functional group (-S(=O)₂-N<) is the cornerstone of sulfa drugs and various other specialty chemicals. The precise arrangement of atoms around the sulfonyl and nitrogen centers, including N-alkylation, dictates the molecule's chemical and biological properties. FT-IR spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. For N-propyl benzenesulfonamides, FT-IR allows for the unambiguous identification of the key functional groups: the sulfonyl group (SO₂), the sulfonamide N-H or C-N bonds, the aromatic benzene ring, and the N-propyl alkyl chain.
Key Vibrational Modes in N-propyl Benzenesulfonamides
The structure of an N-propyl substituted benzenesulfonamide contains several distinct functional groups, each with characteristic vibrational frequencies. The primary absorption bands of interest are:
-
N-H Stretching (for monosubstituted amides): Secondary amines and amides exhibit a single, relatively weak N-H stretching band in the region of 3350–3200 cm⁻¹.[3][4] Its position and broadness can indicate the extent of hydrogen bonding in the solid state.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3] Aliphatic C-H stretches from the n-propyl group appear just below 3000 cm⁻¹ (typically 3000-2800 cm⁻¹).[5][6] The presence of both sets of peaks is a clear indicator of the molecule's hybrid structure.
-
SO₂ Stretching: The sulfonyl group is the most characteristic feature. It produces two intense and sharp absorption bands: an asymmetric stretching vibration (νₐₛ) typically in the range of 1385–1310 cm⁻¹ and a symmetric stretching vibration (νₛ) in the range of 1187–1140 cm⁻¹.[1][3][7][8] These two strong peaks are a definitive marker for the sulfonamide group.
-
Aromatic C=C Stretching: The "ring breathing" modes of the benzene ring appear as a series of absorptions in the 1600–1450 cm⁻¹ region.
-
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically found in the 930–900 cm⁻¹ region.[1][3][8]
-
C-N Stretching: The aliphatic C-N stretching absorption is found between 1250 and 1000 cm⁻¹.[9]
The diagram below illustrates the key functional groups and their associated vibrational modes within a representative N-propyl benzenesulfonamide molecule.
Caption: Key functional groups and vibrational modes in N-propyl benzenesulfonamide.
Experimental Protocols and Workflow
Accurate FT-IR analysis is critically dependent on correct sample preparation.[10][11] The goal is to obtain a spectrum with high signal-to-noise, good resolution, and no interfering peaks. Attenuated Total Reflectance (ATR) is the most common and convenient method for solids, while the traditional KBr pellet method is also detailed below.[12][13]
Caption: General experimental workflow for FT-IR analysis of solid samples.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern technique that requires minimal sample preparation and is ideal for rapid screening and analysis of solid powders and films.[13][14][15] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[13]
Instrumentation:
-
FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.
Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal itself.
-
Sample Application: Place a small amount (typically 1-5 mg) of the N-propyl benzenesulfonamide powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[10] This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Post-Measurement Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface as described in Step 1.
Protocol: Potassium Bromide (KBr) Pellet Transmission FT-IR
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix like potassium bromide (KBr).[10][16] While more time-consuming, it can produce very high-quality spectra if performed correctly.
Instrumentation & Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Spectroscopy-grade KBr powder (oven-dried to remove moisture)
Procedure:
-
Sample Grinding: In an agate mortar, place approximately 1-2 mg of the N-propyl benzenesulfonamide sample. Grind it into a very fine, fluffy powder. The particle size should be less than the wavelength of the IR radiation (~2 microns) to minimize light scattering.[14][16]
-
Mixing with KBr: Add ~100-200 mg of dry KBr powder to the mortar.[10] Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10] An opaque or cloudy pellet indicates poor grinding, excessive moisture, or insufficient pressure.
-
Background Collection: If desired, a background can be run with a pure KBr pellet, though it is more common to run the background with an empty sample compartment.
-
Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and collect the spectrum using the same parameters as for ATR (16-32 scans, 4 cm⁻¹ resolution).
Data Analysis and Spectral Interpretation
The resulting FT-IR spectrum provides a detailed fingerprint of the N-propyl benzenesulfonamide. Interpretation involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Summary of Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for N-propyl substituted benzenesulfonamides.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3350–3200 | N-H Stretch | Medium | Present in N-monosubstituted sulfonamides. Position and width are sensitive to hydrogen bonding.[3][4] |
| 3100–3000 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring.[3] |
| 2970–2850 | Aliphatic C-H Stretch | Medium-Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups in the n-propyl chain.[5][6] |
| 1385–1310 | SO₂ Asymmetric Stretch | Strong | A key, definitive band for the sulfonamide group. [1][3][7][8] |
| 1187–1140 | SO₂ Symmetric Stretch | Strong | The second key, definitive band for the sulfonamide group. [1][3][7][8] |
| 1600–1450 | Aromatic C=C Stretch | Medium-Variable | A series of bands indicating the presence of the benzene ring. |
| 1470–1450 | Aliphatic C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups in the propyl chain. |
| 1250–1000 | C-N Stretch | Medium | Aliphatic amine C-N stretch.[9] |
| 930–900 | S-N Stretch | Medium | Characteristic of the sulfonamide linkage.[1][3][8] |
| 900–675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can help confirm the substitution pattern on the benzene ring. |
Intensities are relative: Strong, Medium, Weak.
Example Interpretation
In a typical spectrum of N-propyl benzenesulfonamide, the analyst should first look for the two most intense and prominent peaks in the fingerprint region: the asymmetric and symmetric SO₂ stretches around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.[7][8] Their presence is strong evidence for the sulfonamide core. Next, the C-H stretching region should be examined. A cluster of peaks just below 3000 cm⁻¹ confirms the aliphatic n-propyl group, while weaker absorptions above 3000 cm⁻¹ confirm the aromatic ring. A medium-intensity band around 3250 cm⁻¹ would confirm the presence of the N-H bond, indicating it is a secondary sulfonamide. Finally, the weaker S-N and C-N stretching bands, along with the aromatic ring and alkyl chain bending vibrations, can be used to fully confirm the structure.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Very Broad Peak at ~3400 cm⁻¹ | Moisture (water) in the sample or KBr. | Dry the sample thoroughly in a desiccator or vacuum oven. For KBr pellets, use oven-dried KBr and prepare the pellet quickly.[16] |
| Low Signal Intensity / Weak Peaks | Poor sample contact with ATR crystal. Pellet is too thin or sample concentration is too low (KBr). | Re-apply the sample to the ATR crystal with more pressure. Remake the KBr pellet with a higher sample-to-KBr ratio or make it slightly thicker.[16][17] |
| Sloping or Curved Baseline | Poor sample-crystal contact (ATR). KBr pellet is cracked, too thick, or poorly ground. | Re-apply pressure or reposition the sample on the ATR crystal. Remake the KBr pellet, ensuring finer grinding and even pressure.[16] |
| Sharp Peaks at ~2350 and ~1650 cm⁻¹ | Incomplete subtraction of atmospheric CO₂ and H₂O. | Collect a new background spectrum. Ensure the spectrometer sample compartment is properly purged with dry air or nitrogen if available. |
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of N-propyl substituted benzenesulfonamides. By following the detailed protocols for either the rapid ATR or the traditional KBr pellet method, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, guided by the characteristic absorption frequencies of the sulfonyl, amine, aromatic, and alkyl moieties, allows for confident confirmation of molecular identity. This application note serves as a practical guide to empower scientists in pharmaceutical and chemical research to effectively utilize FT-IR for routine analysis of this important class of compounds.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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AIP Publishing. (2016, December 13). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. Retrieved from [Link]
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PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
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PubMed Central. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]
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Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
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ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region | Request PDF. Retrieved from [Link]
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KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 6). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds | Request PDF. Retrieved from [Link]
-
PubMed. (2010, October 14). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenamine, N-propyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
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SpectraBase. (n.d.). p-Toluenesulfonamide, N-propyl-. Retrieved from [Link]
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Application Note & Protocol: Profiling 2-bromo-N-propylbenzenesulfonamide Against a Kinase Panel for Novel Inhibitor Discovery
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from cell growth and differentiation to metabolism and apoptosis. Their dysregulation is a known hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders, making them one of the most critical classes of therapeutic targets in modern drug discovery.[1][2][3] The benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potent inhibitory activity against several kinase families, including Tropomyosin receptor kinase A (TrkA) and PI3K/mTOR.[4][5][6]
This application note presents a comprehensive strategy and a detailed protocol for the initial characterization of a novel compound, 2-bromo-N-propylbenzenesulfonamide. While the specific biological activity of this molecule is yet to be determined, its structural relation to known kinase inhibitors provides a strong rationale for exploratory screening.[4] We will outline the process of screening this compound against a broad, representative panel of kinases to determine its potency and selectivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in hit identification and lead optimization.
We will detail a robust, luminescence-based in vitro kinase assay, explain the critical aspects of data analysis and interpretation, and provide field-proven insights to ensure the generation of high-quality, reproducible data.
Part 1: The Strategic Imperative for Kinase Selectivity Profiling
The human genome contains over 500 protein kinases, collectively known as the kinome.[1] Due to the conserved nature of the ATP-binding pocket across many kinases, small molecule inhibitors designed to target this site often exhibit polypharmacology, inhibiting multiple kinases rather than a single intended target.[7] While multi-targeting can sometimes be therapeutically beneficial, off-target inhibition is a primary cause of undesirable side effects and toxicity.[8]
Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of a successful drug discovery campaign.[8][9] Screening a novel compound like 2-bromo-N-propylbenzenesulfonamide against a diverse kinase panel provides several key advantages:
-
Identification of Primary Targets: Unveils the kinase or kinase families most potently inhibited by the compound.
-
Assessment of Selectivity: Quantifies the compound's specificity, helping to predict potential off-target liabilities.[10][11]
-
Structure-Activity Relationship (SAR) Guidance: Informs medicinal chemistry efforts to optimize potency and selectivity.
-
Revealing Novel Therapeutic Potential: May uncover unexpected inhibitory activities against disease-relevant kinases that were not the primary focus.[7]
A two-tiered screening approach is often efficient: an initial single-concentration screen to identify "hits," followed by full dose-response curves for those hits to determine precise IC50 values.[11]
Part 2: Choosing the Right Assay Platform
Several technologies are available for in vitro kinase activity assessment, each with distinct advantages and limitations.[12][13]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14] They are highly sensitive and robust but require specialized handling of radioactive materials and generate radioactive waste.[15]
-
Fluorescence-Based Assays: This category includes methods like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using environmentally sensitive fluorophores.[13][16][17] These assays offer high-throughput capabilities and avoid radioactivity but can be susceptible to interference from fluorescent compounds.[16]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[18] The amount of ADP is converted into a luminescent signal. This method is highly sensitive, has a large dynamic range, and is less prone to compound interference than fluorescence assays, making it an excellent choice for primary screening and profiling.[18][19]
For this application note, we will detail a protocol based on the luminescence (ADP-detection) method due to its robustness, scalability, and safety profile.
Part 3: Detailed Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of 2-bromo-N-propylbenzenesulfonamide against a panel of kinases.
Materials & Reagents
-
Kinases: Purified, active recombinant kinases from a diverse panel (e.g., Promega's Kinase Selectivity Profiling Systems).[20]
-
Substrates: Kinase-specific peptide or protein substrates.
-
Test Compound: 2-bromo-N-propylbenzenesulfonamide, 10 mM stock in 100% DMSO.
-
Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor), 1 mM stock in 100% DMSO.
-
ATP: 10 mM solution.
-
Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.[18]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent).[18]
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capabilities.
Experimental Workflow
The overall workflow involves preparing the compound dilutions, setting up the kinase reaction, stopping the reaction and detecting ADP, and finally reading the luminescent signal.
Caption: Experimental workflow for the luminescence-based kinase assay.
Step-by-Step Procedure
1. Compound Preparation: a. Create a 10-point, 3-fold serial dilution of the 10 mM 2-bromo-N-propylbenzenesulfonamide stock solution in 100% DMSO. This will typically cover a concentration range from ~100 µM down to low nM. b. Prepare similar dilutions for the positive control (Staurosporine). c. Use 100% DMSO for the negative (0% inhibition) control.
2. Kinase Reaction (5 µL total volume): a. In a 384-well plate, add 25 nL of the serially diluted compound, control inhibitor, or DMSO to the appropriate wells. b. Prepare a 2X Kinase/Substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized for each enzyme, but a starting point is typically 1-10 ng/µL kinase and a substrate concentration near its Km. c. Add 2.5 µL of the 2X Kinase/Substrate solution to each well. d. Gently mix the plate and incubate for 15 minutes at room temperature. > Expert Insight: This pre-incubation step allows the test compound to bind to the kinase before the competitive substrate (ATP) is introduced, which is crucial for achieving equilibrium and obtaining accurate potency measurements.[18]
3. ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader. The integration time should be set to 0.5-1 second.
Part 4: Data Analysis and Interpretation
IC50 Determination
-
Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition.
-
The average RLU from the DMSO-only wells represents 0% inhibition (high signal).
-
The average RLU from the highest concentration of Staurosporine wells represents 100% inhibition (low signal).
-
Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
-
Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.[21] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.[22]
Hypothetical Screening Data
The following table presents hypothetical results for 2-bromo-N-propylbenzenesulfonamide screened against a representative kinase panel.
| Kinase Family | Kinase Target | IC50 (nM) for 2-bromo-N-propylbenzenesulfonamide |
| Tyrosine Kinase | ABL1 | >10,000 |
| EGFR | 8,500 | |
| SRC | 450 | |
| VEGFR2 | 98 | |
| Ser/Thr Kinase | AKT1 | 1,200 |
| CDK2 | >10,000 | |
| PKA | 7,800 | |
| ROCK1 | 75 | |
| TK-Like | AURKA | 2,500 |
| PLK1 | 3,100 |
Interpreting Selectivity
A simple way to visualize selectivity is to plot the IC50 values on a kinome tree diagram. More quantitative measures include the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.[10] The Gini coefficient is another metric that provides a more nuanced measure of selectivity across the entire concentration range.[1]
Based on the hypothetical data, 2-bromo-N-propylbenzenesulfonamide shows potent activity against ROCK1 and VEGFR2, moderate activity against SRC, and weak or no activity against the other kinases tested. This suggests a relatively selective profile, which could be further investigated. The next step would be to confirm these hits in orthogonal assays and explore the biological consequences of inhibiting these specific kinases in cellular models.
Caption: Hypothetical pathway showing inhibition of ROCK1.
Conclusion
This application note provides a robust framework for the initial characterization of novel small molecules, using 2-bromo-N-propylbenzenesulfonamide as an exemplar. By employing a systematic screening approach with a high-quality, luminescence-based assay, researchers can efficiently determine the potency and selectivity profile of candidate compounds. The resulting data is crucial for making informed decisions in hit-to-lead campaigns, guiding medicinal chemistry efforts, and ultimately accelerating the discovery of new kinase-targeted therapeutics. The self-validating nature of the described protocol, including the use of appropriate controls and standardized data analysis, ensures the generation of trustworthy and actionable results.
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- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
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- Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery - ResearchGate.
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Application Note & Protocols: The Strategic Utility of 2-Bromo-N-propylbenzenesulfonamide in Organic Synthesis
Abstract
This guide provides an in-depth exploration of 2-bromo-N-propylbenzenesulfonamide, a versatile intermediate compound for advanced organic synthesis. We detail its preparation, physicochemical properties, and strategic applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies and explaining the critical rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Value Proposition of a Bifunctional Intermediate
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] The strategic functionalization of this scaffold is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4) emerges as a particularly valuable building block.[4] It possesses two key features for synthetic diversification:
-
The N-propylated Sulfonamide: This group imparts specific lipophilicity and can engage in crucial hydrogen bonding interactions within biological targets.
-
The Ortho-Bromo Substituent: This halogen serves as a highly versatile reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon and heteroatom substituents.
This document serves as a practical guide to leveraging this intermediate for the efficient construction of complex molecular architectures.
Synthesis and Characterization of 2-Bromo-N-propylbenzenesulfonamide
The most direct and reliable method for synthesizing the title compound is the reaction of commercially available 2-bromobenzenesulfonyl chloride with n-propylamine. This nucleophilic substitution reaction at the sulfonyl group is typically high-yielding and straightforward.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951883-92-4 | [4] |
| Molecular Formula | C₉H₁₂BrNO₂S | [4] |
| Molecular Weight | 278.17 g/mol | [4] |
| Precursor CAS | 2905-25-1 (2-Bromobenzenesulfonyl chloride) | [5] |
Protocol 1: Synthesis of 2-Bromo-N-propylbenzenesulfonamide
This protocol is adapted from established procedures for the synthesis of similar N-substituted sulfonamides.[6]
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent to afford 2-bromo-N-propylbenzenesulfonamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Scientific Rationale:
-
Base (Triethylamine): The reaction of the sulfonyl chloride with propylamine generates HCl as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl and preventing the protonation of the propylamine, which would render it non-nucleophilic.
-
Solvent (DCM): Dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions. Its low boiling point facilitates easy removal post-reaction.
-
Aqueous Workup: The acid wash removes excess triethylamine and any unreacted propylamine. The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer before the drying step.
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents the introduction of moisture, which could hydrolyze the starting sulfonyl chloride.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 2-bromo-N-propylbenzenesulfonamide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-bromo-N-propylbenzenesulfonamide lies in the reactivity of its C-Br bond. This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds, providing rapid access to a diverse library of complex molecules from a single intermediate.
Diagram: Diversification Strategy
Caption: Diversification of the intermediate via cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for Aryl Scaffolds
Objective: To synthesize 2-aryl-N-propylbenzenesulfonamides by forming a C-C bond between the intermediate and an arylboronic acid.
Materials:
-
2-Bromo-N-propylbenzenesulfonamide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq) or PdCl₂(dppf)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a Schlenk flask, add 2-bromo-N-propylbenzenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1). The mixture should be thoroughly sparged with Argon for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-aryl-N-propylbenzenesulfonamide.
Scientific Rationale:
-
Catalyst System: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the catalyst and promoting the desired reactivity.
-
Base: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
Degassing: Pd(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive state. Thoroughly degassing the solvents and maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
Protocol 2.2: Sonogashira Coupling for Alkynyl Scaffolds
Objective: To introduce an alkynyl moiety at the 2-position, a valuable functional group for click chemistry or further transformations.
Materials:
-
2-Bromo-N-propylbenzenesulfonamide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 eq)
-
A suitable base (e.g., Triethylamine or Diisopropylamine, often used as the solvent)
-
THF or DMF (if a co-solvent is needed)
Procedure:
-
Add 2-bromo-N-propylbenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) to an oven-dried Schlenk flask.
-
Evacuate and backfill with Argon three times.
-
Add the degassed solvent (e.g., Triethylamine or THF/Triethylamine mixture).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-alkynyl-N-propylbenzenesulfonamide product.
Scientific Rationale:
-
Dual Catalysis: The Sonogashira reaction employs a synergistic dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step with the palladium complex.
-
Amine Base: The amine base (e.g., triethylamine) serves multiple roles: it acts as the base to deprotonate the alkyne, scavenges the HBr byproduct, and serves as a solvent.
Safety and Handling
-
2-Bromobenzenesulfonyl chloride: This precursor is corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organobromine Compounds: Handle with care, as many can be irritants. Avoid inhalation and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.
Conclusion
2-Bromo-N-propylbenzenesulfonamide is a high-value, readily accessible intermediate that serves as an excellent platform for molecular diversification. Its strategic utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of substituted benzenesulfonamide libraries. The protocols and rationale provided in this guide equip researchers with the foundational knowledge to effectively incorporate this versatile building block into their synthetic programs, accelerating research and development in medicinal chemistry and materials science.
References
- Google Patents.
-
PrepChem.com. Synthesis of N-propargylbenzenesulfonamide. [Link]
-
PrepChem.com. Synthesis of N,N-bis-(3-butylamino-propyl)-4-methyl-benzenesulfonamide. [Link]
- Google Patents.
-
ACS Publications. N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. [Link]
-
Taylor & Francis Online. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]
-
PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
-
National Center for Biotechnology Information (PMC). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
ACS Publications. Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. [Link]
-
National Center for Biotechnology Information (PMC). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]
-
PubChem. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403. [Link]
-
PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
Appchem. 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 2-bromo-N-propylbenzenesulfonamide synthesis
An in-depth guide to overcoming common challenges in the synthesis of 2-bromo-N-propylbenzenesulfonamide, designed for chemistry professionals. This technical support center provides detailed troubleshooting, validated protocols, and expert insights to enhance reaction yield and product purity.
Introduction: The Sulfonamide Bond
The synthesis of 2-bromo-N-propylbenzenesulfonamide is a classic example of sulfonamide bond formation, a cornerstone reaction in medicinal chemistry and drug development. The reaction involves the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. While straightforward in principle, achieving a high yield requires careful control of reaction parameters to mitigate side reactions and ensure complete conversion. This guide addresses the most common issues encountered during this synthesis, providing practical, evidence-based solutions.
Overall Reaction Scheme
The fundamental transformation is the reaction between 2-bromobenzenesulfonyl chloride and n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of 2-bromo-N-propylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
This is a nucleophilic acyl substitution reaction at a sulfur center. The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: Why is 2-bromobenzenesulfonyl chloride so reactive and what precautions are necessary?
Benzenesulfonyl chlorides are highly reactive compounds.[2] They are potent electrophiles and are extremely sensitive to moisture, which can hydrolyze them to the corresponding and unreactive 2-bromobenzenesulfonic acid.[1] This reactivity also makes them corrosive and lachrymatory (tear-inducing).[3][4][5] Safety Precautions:
-
Always handle 2-bromobenzenesulfonyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Use anhydrous solvents and oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
Q3: What are the most common side reactions that lower the yield of 2-bromo-N-propylbenzenesulfonamide?
The primary culprits for yield loss are:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, exposure to water converts the starting material into sulfonic acid, which does not react with the amine.[1]
-
Formation of Amine Hydrochloride Salt: If an insufficient amount of base is used, the generated HCl will react with the n-propylamine, forming n-propylammonium chloride. This salt is unreactive and precipitates out of most organic solvents, effectively removing the amine from the reaction.
-
N,N-Disulfonylation: Although less common with primary amines, it is possible for the product, a secondary sulfonamide, to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This is more prevalent if the sulfonyl chloride is added too quickly or if a large excess is used.
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials (2-bromobenzenesulfonyl chloride and n-propylamine) and the desired product. The disappearance of the limiting reactant, typically the sulfonyl chloride, indicates the reaction's completion.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific experimental problems in a question-and-answer format, providing a clear path to resolution.
Caption: Troubleshooting workflow for 2-bromo-N-propylbenzenesulfonamide synthesis.
Problem 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-bromobenzenesulfonyl chloride.
-
Possible Cause A: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: 2-bromobenzenesulfonyl chloride is highly sensitive to moisture.[4][6] Any water in the solvent, on the glassware, or in the n-propylamine will rapidly convert the sulfonyl chloride to 2-bromobenzenesulfonic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-purity, anhydrous solvent (e.g., dichloromethane, chloroform, or THF from a solvent purification system or a fresh sealed bottle). The reaction should be set up and run under an inert atmosphere of nitrogen or argon.
-
-
Possible Cause B: Insufficient Base.
-
Explanation: The reaction generates one equivalent of HCl. This acid will protonate any available amine, including the n-propylamine starting material and the basic tertiary amine catalyst (if used). If the n-propylamine becomes protonated, it is no longer a nucleophile and cannot react with the sulfonyl chloride.
-
Solution: Use at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl. Often, a slight excess (1.1-1.5 equivalents) is recommended to ensure the reaction medium remains basic.
-
-
Possible Cause C: Reaction Temperature is Too Low.
-
Explanation: While it is common to start the reaction at a low temperature (0 °C) to control the initial exotherm, the reaction may proceed slowly at this temperature.
-
Solution: After the initial addition of the sulfonyl chloride at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure it proceeds to completion.[7]
-
Problem 2: A large amount of white solid crashed out of my reaction, and the yield is poor.
-
Possible Cause: Formation of n-Propylammonium Chloride.
-
Explanation: This is a classic sign of insufficient base. The white precipitate is almost certainly the hydrochloride salt of your starting amine, formed by its reaction with the HCl byproduct. This salt is insoluble in common organic solvents like dichloromethane.
-
Solution: Increase the amount of base used. Refer to the optimized reaction conditions in the table below. Ensure the base is added before the sulfonyl chloride to have the HCl scavenger present from the start.
-
Problem 3: My final product is an impure oil that is difficult to purify.
-
Possible Cause A: Inefficient Workup.
-
Explanation: The crude reaction mixture contains the product, unreacted starting materials, the hydrochloride salt of the base, and potentially other side products. An improper aqueous workup can fail to remove these impurities.
-
Solution: After the reaction is complete, dilute the mixture with your organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base and n-propylamine, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
-
Possible Cause B: Need for Chromatographic Purification.
-
Explanation: If recrystallization fails to yield a pure, solid product, column chromatography is the next step.
-
Solution: Use flash chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating sulfonamides from less polar impurities. Start with a low polarity eluent (e.g., 5% ethyl acetate/hexane) and gradually increase the polarity.
-
Data & Protocols for Success
Table 1: Optimized Reaction Conditions
| Reagent | Molar Equivalents | Role & Key Considerations |
| 2-Bromobenzenesulfonyl Chloride | 1.0 | Limiting reagent. A slightly yellow crystalline powder.[6] Must be handled under anhydrous conditions. |
| n-Propylamine | 1.1 - 1.2 | Nucleophile. Using a slight excess ensures complete consumption of the more valuable sulfonyl chloride. |
| Triethylamine (or Pyridine) | 1.5 - 2.0 | Base. Scavenges HCl byproduct. Must be anhydrous. An excess ensures the reaction medium stays basic.[1] |
| Dichloromethane (CH₂Cl₂) | - | Anhydrous solvent. Should be inert and capable of dissolving all reactants. THF or Chloroform are also suitable.[7] |
| Temperature | 0 °C to RT | Initial addition at 0 °C to control exotherm, then warm to room temperature to drive reaction to completion.[8] |
| Reaction Time | 4 - 24 hours | Monitor by TLC. Reaction is typically complete after stirring overnight at room temperature.[7] |
Detailed Experimental Protocol: Synthesis
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane via syringe. Stir the mixture until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Amine & Base Addition: In a separate vial, mix n-propylamine (0.71 g, 0.98 mL, 12.0 mmol, 1.2 eq) and triethylamine (1.52 g, 2.09 mL, 15.0 mmol, 1.5 eq).
-
Reaction Initiation: Add the amine/base mixture dropwise to the stirred, cooled solution of sulfonyl chloride over 10-15 minutes using a syringe. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Monitoring: Check for the disappearance of the 2-bromobenzenesulfonyl chloride starting material using TLC (e.g., 20% Ethyl Acetate in Hexane).
Detailed Experimental Protocol: Workup & Purification
-
Quenching: Once the reaction is complete, dilute the mixture with an additional 40 mL of dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1M HCl (to remove triethylamine and excess n-propylamine).
-
50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to remove water).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.
-
Flash Chromatography (if needed): If the product remains oily or impure, purify it on a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane).[7]
-
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to obtain 2-bromo-N-propylbenzenesulfonamide as a white solid.
References
-
LookChem. Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. [Link]
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]
- Google Patents.
-
PubChem. Benzenesulfonyl chloride. [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. [Link]
-
PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
-
ACS Publications. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
ResearchGate. How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
- Google Patents.
-
CP Lab Safety. 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide, min 98%, 1 gram. [Link]
-
ResearchGate. (PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. [Link]
-
PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Propylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-propylbenzenesulfonamides. This guide is designed to provide in-depth, experience-driven advice to help you navigate and troubleshoot common side reactions encountered during this synthetic procedure. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource is structured to not only provide solutions but also to explain the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of a secondary, more substituted sulfonamide byproduct. What is causing this, and how can I prevent it?
Answer:
This is a classic case of over-alkylation or dialkylation , a common side reaction in sulfonamide synthesis. The initially formed N-propylbenzenesulfonamide still possesses a reactive N-H bond. Under the reaction conditions, this product can act as a nucleophile and react with another molecule of the alkylating agent (in this case, likely a propyl halide if you are performing an N-alkylation of a primary sulfonamide) or another electrophile present.
Causality: The nitrogen atom in the primary sulfonamide is nucleophilic and readily attacks the electrophilic sulfur of the benzenesulfonyl chloride. However, the resulting N-propylbenzenesulfonamide is still nucleophilic, albeit less so due to the electron-withdrawing effect of the sulfonyl group. In the presence of a strong base and an excess of the alkylating agent, a second alkylation can occur.
Troubleshooting Protocol: Minimizing Dialkylation
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine (propylamine) relative to the benzenesulfonyl chloride, typically a 2:1 molar ratio.[1] One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.[1]
-
Order of Addition: Add the benzenesulfonyl chloride dropwise to a cooled solution of excess propylamine.[1] This ensures that the sulfonyl chloride is always in the presence of a large excess of the primary amine, favoring the formation of the desired monosubstituted product.
-
Temperature Control: The reaction is highly exothermic.[1] Maintain a low temperature (e.g., 0-5 °C) during the addition of the benzenesulfonyl chloride to control the reaction rate and minimize side reactions.
-
Choice of Base: If using a base other than excess amine, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine can be effective. Pyridine is also commonly used.[2]
Question 2: My reaction mixture shows the presence of benzenesulfonic acid, leading to a lower yield of the desired sulfonamide. What is happening?
Answer:
The presence of benzenesulfonic acid is a clear indication of the hydrolysis of benzenesulfonyl chloride . Benzenesulfonyl chloride is a reactive electrophile that can react with any nucleophile present, including water.[3][4]
Causality: Benzenesulfonyl chloride is sensitive to moisture.[4][5] If your solvent, glassware, or reagents are not scrupulously dry, the sulfonyl chloride will react with water to form benzenesulfonic acid. This side reaction consumes your starting material and complicates the purification process.
Troubleshooting Protocol: Preventing Hydrolysis
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Solvent Purity: Use anhydrous solvents. If you are using a solvent like dichloromethane or diethyl ether, it should be freshly distilled or obtained from a solvent purification system.
-
Reagent Quality: Ensure your propylamine and any other reagents are free from significant water content.
-
Reaction Setup: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Work-up Considerations: During the aqueous work-up, minimize the contact time of any unreacted benzenesulfonyl chloride with the aqueous phase.[5]
Question 3: I am getting a low yield, and my crude product is a complex mixture. I suspect polymerization. Is this possible?
Answer:
While less common in this specific synthesis than in cases with bifunctional starting materials, the formation of polymeric byproducts can occur, especially under certain conditions.[6]
Causality: If there are impurities in your starting materials or if the reaction is run at a high temperature for an extended period, side reactions leading to oligomers or polymers can be initiated. For instance, if the benzenesulfonyl chloride contains impurities from its synthesis (e.g., chlorosulfonic acid), these can lead to undesired reactions.[5]
Troubleshooting Protocol: Avoiding Polymerization
-
Purity of Starting Materials: Use high-purity benzenesulfonyl chloride and propylamine. If the purity is questionable, consider purifying the starting materials before use.
-
Reaction Temperature: Avoid excessive heating. The reaction between benzenesulfonyl chloride and propylamine is typically rapid and exothermic, and external heating is usually not required.[1]
-
Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up promptly to avoid the formation of byproducts from prolonged reaction times.
Question 4: My final product is difficult to purify, and I see traces of diphenyl sulfone. Where is this coming from?
Answer:
Diphenyl sulfone is a common byproduct in the synthesis of benzenesulfonyl chloride itself, arising from the chlorosulfonation of benzene.[3][5]
Causality: The presence of diphenyl sulfone in your final product is almost certainly due to it being an impurity in your starting benzenesulfonyl chloride.
Troubleshooting Protocol: Removing Diphenyl Sulfone
-
Purification of Starting Material: If diphenyl sulfone is a persistent issue, consider purifying the benzenesulfonyl chloride by distillation under reduced pressure before use.[5]
-
Purification of Final Product: Diphenyl sulfone can often be removed from the desired N-propylbenzenesulfonamide by column chromatography or recrystallization. A purification method involving dissolving the crude product in an aqueous alkali solution, washing with an organic solvent to remove non-acidic impurities like diphenyl sulfone, and then re-acidifying to precipitate the purified sulfonamide can be effective.[1]
Data Summary & Experimental Protocols
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Chemical Structure | Probable Cause | Mitigation Strategy |
| N,N-dipropylbenzenesulfonamide | C₆H₅SO₂(N(CH₂CH₂CH₃)₂) | Over-alkylation of the desired product. | Use a 2:1 molar ratio of propylamine to benzenesulfonyl chloride; slow, cooled addition of sulfonyl chloride. |
| Benzenesulfonic acid | C₆H₅SO₃H | Hydrolysis of benzenesulfonyl chloride by water. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere. |
| Polymeric materials | (Variable) | Impurities in starting materials; excessive heat. | Use high-purity reagents; maintain low reaction temperatures. |
| Diphenyl sulfone | (C₆H₅)₂SO₂ | Impurity in the starting benzenesulfonyl chloride. | Purify benzenesulfonyl chloride before use; utilize appropriate purification methods for the final product. |
Experimental Protocol: Synthesis of N-Propylbenzenesulfonamide
This protocol is designed to minimize the formation of common side products.
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add propylamine (0.2 mol). If desired, an anhydrous solvent like dichloromethane can be used.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Reaction:
-
Slowly add benzenesulfonyl chloride (0.1 mol) dropwise to the stirred propylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, add water (e.g., 20 mL) to the reaction mixture.[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]
-
The aqueous layer will contain the propylamine hydrochloride salt.
-
Combine the organic layers and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-propylbenzenesulfonamide.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Visualizing Reaction Pathways
Diagram 1: Desired Reaction vs. Side Reactions
This diagram illustrates the primary reaction pathway for the synthesis of N-propylbenzenesulfonamide and the competing side reactions of over-alkylation and hydrolysis.
Caption: Desired vs. side reaction pathways.
References
- Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
-
Benzenesulfonyl chloride. Wikipedia. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Discovery, Scope, and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan−Lam Conditions. Semantic Scholar. [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S. PubChem. [Link]
-
BSC (BENZENE SULPHONYL CHLORIDE). Ataman Kimya. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]
-
Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy. National Institutes of Health. [Link]
-
Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]
-
Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. ResearchGate. [Link]
-
Synthesis of n-propylbenzene. ResearchGate. [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]
Sources
- 1. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 2-bromo-N-propylbenzenesulfonamide
Technical Support Center: Synthesis of 2-bromo-N-propylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-propylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial sulfonylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Overview of the Synthesis
The synthesis of 2-bromo-N-propylbenzenesulfonamide is a classic nucleophilic acyl substitution reaction. It involves the reaction of 2-bromobenzenesulfonyl chloride with n-propylamine. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity. Common challenges include low conversion, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these issues.
Reaction Pathway & Key Components
The core transformation and the critical roles of each component are illustrated below. Understanding these fundamentals is the first step in effective troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary causes?
Low or no yield is the most frequent issue, often stemming from one of three areas: reagent quality, reaction conditions, or inherent reactivity.
-
Cause A: Poor Reagent Quality - Sulfonyl Chloride Decomposition
-
Explanation: 2-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture.[1] This converts the reactive sulfonyl chloride into the unreactive 2-bromobenzenesulfonic acid, which will not react with the amine.[2][3]
-
Solution:
-
Use Fresh Reagent: Always use a freshly opened bottle of 2-bromobenzenesulfonyl chloride or a reagent that has been stored under inert gas in a desiccator.[1]
-
Verify Purity: If in doubt, check the purity of the sulfonyl chloride via NMR spectroscopy. The presence of a broad peak corresponding to the sulfonic acid proton is a key indicator of degradation.
-
Ensure Anhydrous Conditions: Oven-dry all glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: The choice of base, solvent, and temperature are all interconnected and critical for success. An inappropriate choice can lead to a stalled reaction or the formation of side products.
-
Solution:
-
Base Selection: The base's primary role is to neutralize the HCl generated.[4] Pyridine and triethylamine (Et₃N) are common choices.[1][5] If the reaction is sluggish, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[1]
-
Solvent Selection: Aprotic solvents are generally preferred.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points as they are good at solubilizing the reactants.[6]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, especially during the addition of the sulfonyl chloride.[3] The reaction is then typically allowed to warm to room temperature and stirred until completion.[7] For less reactive substrates, gentle heating might be necessary.[3]
-
-
-
Cause C: Incorrect Stoichiometry
-
Explanation: While a 1:1 stoichiometry of amine to sulfonyl chloride is the theoretical requirement, side reactions can consume starting materials.
-
Solution:
-
Slight Excess of Amine: Using a slight excess of n-propylamine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but may complicate purification.
-
Slight Excess of Sulfonyl Chloride: Conversely, a slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) can ensure all the amine is consumed.[3] This is often preferred if the excess sulfonyl chloride can be easily quenched and removed during workup (e.g., by adding water or a scavenger amine).
-
-
Q2: I'm getting a good conversion, but my product is contaminated with significant side products. How can I improve purity?
Side product formation is a common issue that directly impacts the purity and yield of the final product. Identifying the impurity is the first step toward mitigating its formation.
| Side Product | Cause | Mitigation Strategy |
| 2-Bromobenzenesulfonic Acid | Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.[3] | 1. Ensure strictly anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere).[3] 2. This impurity is acidic and can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.[3] |
| N,N-dipropyl-2-bromobenzenesulfonamide | This is not a common byproduct with a primary amine like n-propylamine under standard conditions, but bis-sulfonylation (reaction of the primary amine product with another molecule of sulfonyl chloride) can occur if the product sulfonamide is deprotonated. | 1. Use a non-nucleophilic base that is just strong enough to scavenge HCl. 2. Avoid using a large excess of a very strong base. 3. Add the sulfonyl chloride slowly to the solution of the amine and base to maintain a low instantaneous concentration of the electrophile.[3] |
Q3: The reaction seems to work, but I'm having trouble purifying the final product. What are the best practices for workup and purification?
A well-designed workup and purification strategy is essential for isolating a pure product.
-
Step 1: Quenching the Reaction
-
Once the reaction is complete (as determined by TLC or LC-MS), it should be quenched. Slowly adding water is a common method to destroy any remaining sulfonyl chloride.[3]
-
-
Step 2: Aqueous Workup (Liquid-Liquid Extraction)
-
The goal of the workup is to remove the base, its salt, and any water-soluble impurities. A standard sequence is:
-
Dilute with an Organic Solvent: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine-based catalyst (like pyridine or triethylamine).[3]
-
Base Wash: Wash with a weak base (e.g., saturated aqueous sodium bicarbonate) to remove any unreacted sulfonyl chloride (as sulfonic acid) and acidic byproducts.[3]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer.[3]
-
-
-
Step 3: Drying and Concentration
-
Step 4: Final Purification
-
The crude product obtained after concentration may still contain non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent method for purification.
-
Silica Gel Column Chromatography: If the product is an oil or recrystallization is ineffective, purification by flash column chromatography is the most reliable method.[3][9] A gradient of ethyl acetate in hexanes is a common mobile phase for sulfonamides.
-
-
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common and convenient method.[10] Spot the reaction mixture against the starting materials (n-propylamine and 2-bromobenzenesulfonyl chloride). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, more polar spot for the sulfonamide product has appeared. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
-
-
Are there any specific safety precautions for this reaction?
-
Yes. Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. Always handle 2-bromobenzenesulfonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
My n-propylamine is an aqueous solution. Can I use it directly?
-
It is highly discouraged. As discussed, water reacts with the sulfonyl chloride, which will significantly reduce your yield.[1] If you only have an aqueous solution, you would need to extract the n-propylamine into an organic solvent and dry it thoroughly before use. It is far better to use anhydrous n-propylamine.
-
-
What analytical techniques should I use to confirm the structure and purity of my final product?
-
A combination of techniques is recommended for full characterization:
-
Experimental Protocols
Protocol 1: General Synthesis of 2-bromo-N-propylbenzenesulfonamide
This protocol is a robust starting point and can be optimized based on the troubleshooting advice above.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
n-Propylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM.
-
Add n-propylamine (1.0 equivalent) followed by triethylamine (1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC until the n-propylamine is fully consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure 2-bromo-N-propylbenzenesulfonamide.
References
-
BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions. Retrieved January 12, 2026, from BenchChem Technical Support.[1]
-
PubMed. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters.[2]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.[6]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Retrieved January 12, 2026, from BenchChem Technical Support.[3]
-
BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved January 12, 2026, from BenchChem Technical Support.[10]
-
ResearchGate. (n.d.). Optimization of the sulfamide synthesis. Retrieved January 12, 2026, from ResearchGate.[12]
-
ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary.... Retrieved January 12, 2026, from ResearchGate.[13]
-
BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved January 12, 2026, from BenchChem Technical Support.[14]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.[5]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 12, 2026, from Organic Chemistry Portal.[15]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved January 12, 2026, from YMER.[11]
-
BenchChem. (n.d.). Overcoming low reactivity of secondary amines in sulfonylation. Retrieved January 12, 2026, from BenchChem Technical Support.[4]
-
Journal of the Association of Official Analytical Chemists. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.[16]
-
National Institutes of Health. (n.d.). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC.[17]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. Retrieved January 12, 2026, from ResearchGate.[18]
-
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.[19]
-
ACS Publications. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters.[20]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides.[21]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 12, 2026, from ResearchGate.[22]
-
Journal of the Association of Official Analytical Chemists. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.[23]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.[24]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 12, 2026, from Organic Chemistry Portal.[25]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[26]
-
ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Retrieved January 12, 2026, from ResearchGate.[27]
-
PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved January 12, 2026, from PrepChem.com.[9]
-
ACS Publications. (n.d.). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society.[28]
-
Oxford University Press. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.[29]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[30]
-
BenchChem. (n.d.). Physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide. Retrieved January 12, 2026, from BenchChem Technical Support.[7]
-
Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Retrieved January 12, 2026, from Google Patents.[31]
-
Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides. Retrieved January 12, 2026, from Google Patents.[32]
-
PubMed. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences.[33]
-
LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. Retrieved January 12, 2026, from LookChem.[34]
-
Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97 2905-25-1. Retrieved January 12, 2026, from Sigma-Aldrich.[35]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[36]
-
Semantic Scholar. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride.[37]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved January 12, 2026, from PrepChem.com.[38]
-
PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved January 12, 2026, from PrepChem.com.[39]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[8]
-
ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Retrieved January 12, 2026, from ResearchGate.[40]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.[41]
-
ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I.[42]
-
Google Patents. (n.d.). EP2202213A1 - Process for purification of n-propyl bromide. Retrieved January 12, 2026, from Google Patents.[43]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Retrieved January 12, 2026, from BenchChem Technical Support.[44]
Sources
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- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Crude 2-Bromo-N-Propylbenzenesulfonamide
Welcome to the technical support center for the purification of 2-bromo-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important sulfonamide intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a high-purity product.
Introduction to Purification Challenges
The synthesis of 2-bromo-N-propylbenzenesulfonamide, typically achieved by the reaction of 2-bromobenzenesulfonyl chloride with n-propylamine, can present several purification challenges.[1][2] The crude product is often contaminated with unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. Effective purification is critical to ensure the integrity of downstream applications. This guide provides a systematic approach to identifying and removing these impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-bromo-N-propylbenzenesulfonamide in a question-and-answer format.
Issue 1: My crude product is an oily or sticky solid.
-
Question: After the reaction workup, my isolated product is not a free-flowing solid but rather an oil or a sticky mass. What is the likely cause and how can I resolve this?
Answer: This is a common issue and often indicates the presence of unreacted 2-bromobenzenesulfonyl chloride.[3][4] This starting material is a viscous oil and can be difficult to remove with a simple aqueous workup.[3][5] Additionally, the presence of N,N-dipropyl-2-bromobenzenesulfonamide, a potential byproduct if the n-propylamine is contaminated with di-n-propylamine, could also contribute to the oily nature.
Recommended Action:
-
Quenching: Before workup, ensure all excess 2-bromobenzenesulfonyl chloride is consumed. This can be achieved by adding a small amount of a water-soluble amine, such as aqueous ammonia, to the reaction mixture. This will convert the unreacted sulfonyl chloride into a water-soluble sulfonamide that can be easily removed during the aqueous extraction.[4]
-
Aqueous Wash: Perform a thorough workup by washing the organic layer with a dilute base, such as aqueous sodium bicarbonate solution. This will help remove any acidic impurities, including the hydrolysis product 2-bromobenzenesulfonic acid.[4]
-
Solvent Trituration: If the product is still oily, try triturating the crude material with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product, leaving the oily impurities in the solvent.
-
Issue 2: My TLC analysis shows multiple spots.
-
Question: I've run a TLC of my crude product and see the main product spot, but also one or more other spots. How can I identify these impurities and select the best purification method?
Answer: The presence of multiple spots on a TLC plate is a clear indication of impurities. The identity of these impurities can often be inferred from their relative polarities (Rf values) and the reaction conditions.
Common Impurities and their TLC Characteristics:
| Impurity | Probable Cause | Expected Rf Value (Relative to Product) |
| 2-Bromobenzenesulfonyl Chloride | Incomplete reaction | Higher |
| 2-Bromobenzenesulfonic Acid | Hydrolysis of the sulfonyl chloride | Lower (may streak) |
| N,N-dipropyl-2-bromobenzenesulfonamide | Contamination of n-propylamine with di-n-propylamine | Higher |
| Unreacted n-propylamine | Excess reagent | Lower (may streak) |
Issue 3: Low yield after recrystallization.
-
Question: I attempted to purify my crude product by recrystallization, but I'm getting a very low recovery of the final product. What could be going wrong?
Answer: Low recovery during recrystallization is a frequent problem and can be attributed to several factors.[6][7]
Troubleshooting Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at room temperature, you will lose a significant amount of product in the mother liquor. Experiment with different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). For sulfonamides, alcohols or mixtures containing alcohols are often good starting points.[8][9]
-
Excess Solvent: Using too much solvent to dissolve the crude product is a common mistake that leads to low recovery.[7] Use the minimum amount of boiling solvent necessary to fully dissolve the solid.
-
Cooling Rate: Allowing the solution to cool too rapidly can lead to the formation of small, impure crystals or precipitation of the compound as an oil.[6] It is best to let the solution cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Premature Crystallization: If the product crystallizes out during a hot filtration step (if performed), you will lose product. Ensure the filtration apparatus is pre-heated and that you use a slight excess of hot solvent to prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 2-bromo-N-propylbenzenesulfonamide?
A1: The most suitable purification method depends on the nature and quantity of the impurities.
-
For minor, non-polar impurities: Recrystallization is often the most efficient method. A suitable solvent system might be ethanol/water or isopropanol/water.
-
For a mixture of impurities with different polarities: Flash column chromatography on silica gel is the most effective method.[10][11] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will likely provide good separation.
Q2: How can I effectively remove the unreacted 2-bromobenzenesulfonyl chloride?
A2: As mentioned in the troubleshooting guide, quenching the reaction with a water-soluble amine is a good first step.[4] During the workup, washing the organic layer with a dilute aqueous base will hydrolyze the remaining sulfonyl chloride to the water-soluble 2-bromobenzenesulfonic acid salt, which will be extracted into the aqueous layer.[4] If it persists, column chromatography is the definitive method for its removal.
Q3: My product is contaminated with 2-bromobenzenesulfonic acid. How do I remove it?
A3: 2-Bromobenzenesulfonic acid is an acidic impurity and can be effectively removed by liquid-liquid extraction.[12] Wash the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The basic wash will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.[4] Repeat the basic wash until the aqueous layer is no longer acidic.
Q4: What are the recommended conditions for column chromatography of 2-bromo-N-propylbenzenesulfonamide?
A4: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. The optimal solvent system should be determined by preliminary TLC analysis. The desired product, being a sulfonamide, is moderately polar.
Experimental Protocol: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude 2-bromo-N-propylbenzenesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a chromatography column with silica gel in the initial, low-polarity mobile phase.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-N-propylbenzenesulfonamide.
Caption: Workflow for column chromatography purification.
References
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
PubChem. Benzenesulfonyl chloride. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Facile separation of sulfonamides from their degradates by liquid--liquid extraction. [Link]
- Google Patents.
-
YouTube. Crystallization of Sulfanilamide. [Link]
-
Chemistry LibreTexts. Troubleshooting. [Link]
-
PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
- Google Patents.
-
YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
PMC. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Polar Sulfonamide Purification: A Technical Support Guide
For Immediate Release
[SHANGHAI, CN — January 12, 2026] – As a leading Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of polar sulfonamide compounds. This document offers troubleshooting advice and frequently asked questions to address specific experimental issues, ensuring scientific integrity and empowering researchers to achieve high-purity compounds.
Introduction to Sulfonamide Purification Challenges
Sulfonamides are a critical class of compounds in pharmaceutical development, known for their antibacterial properties.[1] However, their inherent polarity presents significant hurdles during purification. Common challenges include poor retention on traditional reversed-phase chromatography columns, peak tailing, and co-elution with other polar impurities. This guide is designed to provide a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during the column chromatography of polar sulfonamides in a direct question-and-answer format.
Question 1: My polar sulfonamide is showing poor or no retention on my C18 column and is eluting in the void volume. What are my options?
Answer: This is a classic issue with highly polar molecules on traditional reversed-phase (RP) columns.[2] The nonpolar stationary phase has little affinity for your polar analyte. Here is a systematic approach to resolving this:
-
Switch to a More Appropriate Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer that facilitates partitioning and retention of polar compounds.
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[5][6] This dual-retention mechanism is highly effective for polar and ionizable compounds like sulfonamides, often providing unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[2][7]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase component.[8][9][10] It is particularly advantageous for its high efficiency and speed. For polar sulfonamides, a polar co-solvent like methanol is typically required to achieve sufficient elution.[8][11][12][13]
-
-
Modify Your Mobile Phase (for RP-HPLC):
-
Highly Aqueous Mobile Phases: If you must use a C18 column, ensure it is "aqueous stable." Running at 100% aqueous mobile phase can sometimes improve retention of very polar compounds.
-
Ion-Pairing Agents: While less common now due to MS compatibility issues, adding an ion-pairing reagent to the mobile phase can enhance retention of ionizable sulfonamides.[2]
-
Question 2: I'm observing significant peak tailing for my sulfonamide compound. How can I achieve a more symmetrical peak shape?
Answer: Peak tailing in sulfonamide purification is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[14]
-
Underlying Cause - Secondary Silanol Interactions: Residual, acidic silanol groups on the silica surface of the stationary phase can interact strongly with the basic nitrogen atoms in the sulfonamide structure, leading to tailing.[15][16]
-
Solution 1: Use a High-Purity, End-Capped Column: Modern columns are designed with advanced bonding and end-capping technologies to minimize exposed silanols, resulting in better peak shapes for basic compounds.[15][17]
-
Solution 2: Adjust Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your sulfonamide and the stationary phase.[18][19] Experimenting with pH can help find a "sweet spot" that minimizes undesirable interactions.
-
Solution 3: Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can saturate the active silanol sites, improving peak symmetry.
-
-
Underlying Cause - Column Overload: Injecting too much sample can lead to peak distortion.[20]
Question 3: My sulfonamide derivatives are co-eluting, and I can't achieve baseline separation. How can I improve the resolution?
Answer: Poor separation is a common hurdle that can often be overcome by systematically optimizing your chromatographic conditions.[18]
-
Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution of closely eluting peaks.[18][20] Experiment with different gradient slopes and starting/ending percentages of your strong solvent.
-
Change the Stationary Phase: The choice of stationary phase has a profound impact on selectivity.[18]
-
If using a C18 column, try a different bonded phase like phenyl-hexyl or an embedded polar group (PEG) column, which can offer different selectivity for aromatic sulfonamides.
-
As mentioned previously, switching to HILIC or mixed-mode chromatography will provide a drastically different selectivity profile.[3][5][6]
-
-
Adjust the Temperature: Temperature can influence the selectivity of a separation.[8][9] Increasing the column temperature can sometimes improve resolution and peak shape.[21]
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a purification method for a novel polar sulfonamide?
A: For a novel polar sulfonamide, a good starting point is to screen different chromatographic modes. Begin with a robust reversed-phase method on a modern, high-purity C18 column. If retention is poor, move to screening HILIC and mixed-mode columns. This multi-mode screening approach will quickly identify the most promising separation strategy.
Q: Are there any concerns about the stability of sulfonamides during purification?
A: Yes, some sulfonamides can be sensitive to pH and temperature.[22] It is advisable to screen for stability at different pH values before committing to a specific mobile phase. Degradation on the column can lead to the appearance of unexpected peaks and loss of product.
Q: How do I choose between HILIC and Mixed-Mode Chromatography?
A: The choice depends on the specific properties of your sulfonamide and the impurities you are trying to separate.
-
HILIC is generally a good choice for very polar, neutral, or charged compounds that are poorly retained in reversed-phase.[3]
-
Mixed-Mode Chromatography excels when your compound has both hydrophobic and ionizable characteristics, as it can leverage both retention mechanisms to achieve unique selectivity.[5][7]
Experimental Workflow & Data Presentation
Workflow for Method Development
Caption: Decision tree for method development in polar sulfonamide purification.
Recommended Stationary Phases for Polar Sulfonamides
| Chromatography Mode | Stationary Phase Type | Primary Retention Mechanism(s) | Ideal for... |
| Reversed-Phase | C18 (Aqueous Stable), Phenyl-Hexyl, Embedded Polar Group | Hydrophobic Interactions | Moderately polar sulfonamides. |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic | Partitioning into a water-enriched layer | Highly polar and charged sulfonamides.[3] |
| Mixed-Mode | C18 with Anion/Cation Exchange | Hydrophobic & Ion-Exchange | Ionizable sulfonamides and complex mixtures.[5][7] |
| SFC | Silica, Aminopropyl, 2-Ethylpyridine | Adsorption and Partitioning | Fast, efficient separations, especially for chiral sulfonamides.[8][9] |
Step-by-Step Protocol: Screening for Optimal Column Chemistry
-
Prepare Stock Solution: Dissolve the crude sulfonamide sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.
-
Initial Mobile Phases:
-
Reversed-Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
HILIC: A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Screening Gradient: Run a fast, generic gradient on each column (e.g., 5% to 95% B in 5 minutes).
-
Column Selection:
-
C18 Column (e.g., Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl)
-
HILIC Column (e.g., Waters Acquity BEH HILIC)
-
Mixed-Mode Column (e.g., Thermo Scientific Acclaim Trinity P1)
-
-
Evaluation: Analyze the chromatograms for retention, peak shape, and resolution. Select the column and mobile phase system that provides the best initial separation for further optimization.
Conclusion
The purification of polar sulfonamide compounds, while challenging, is achievable with a systematic and informed approach. By understanding the underlying principles of different chromatographic techniques and proactively troubleshooting common issues like poor retention and peak tailing, researchers can develop robust and efficient purification methods. This guide serves as a foundational resource to empower scientists in their pursuit of high-purity sulfonamides for critical pharmaceutical applications.
References
- Combs, M. T., Ashraf-Khorasani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014, March 1). Retrieved January 12, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry - PubMed. (1991, March 1). Retrieved January 12, 2026, from [Link]
-
Determination of sulfonamides in bovine milk with column-switching high performance liquid chromatography using surface imprinted silica with hydrophilic external layer as restricted access and selective extraction material - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Supercritical Fluid Extraction of Polar Drugs (Sulphonamides) from Inert Matrices and Meat Animal Products. (n.d.). Retrieved January 12, 2026, from [Link]
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved January 12, 2026, from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)
-
Hydrophilic-Interaction Chromatography: An Update - LCGC International. (n.d.). Retrieved January 12, 2026, from [Link]
-
The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products - PubMed. (1995, March 1). Retrieved January 12, 2026, from [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography - Waters Corporation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - ResearchGate. (2013, April 10). Retrieved January 12, 2026, from [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved January 12, 2026, from [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to fix peak shape in hplc? - ResearchGate. (2023, March 9). Retrieved January 12, 2026, from [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
The effect of pH on the solubility of sulphonamides - PubMed. (1945). Retrieved January 12, 2026, from [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Retrieved January 12, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Chromatogram Problems - Shimadzu Scientific Instruments. (n.d.). Retrieved January 12, 2026, from [Link]
-
CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved January 12, 2026, from [Link]
-
Troubleshooting LC, basics - Chromedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4). Retrieved January 12, 2026, from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
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- 10. Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 21. researchgate.net [researchgate.net]
- 22. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping Peaks in the HPLC Analysis of Benzenesulfonamide Derivatives
Welcome to the technical support center for the HPLC analysis of benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically the issue of overlapping or co-eluting peaks. The information provided herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and robustness of your analytical methods.
Introduction: The Challenge of Benzenesulfonamide Analysis
Benzenesulfonamides are a critical class of compounds in pharmaceutical development, known for their diverse therapeutic applications. However, their structural similarities often lead to challenges in chromatographic separation, resulting in poor resolution and co-eluting peaks. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring accurate quantification and method reliability.
Part 1: Troubleshooting Guide - A Root Cause Analysis Approach
This section is structured to help you systematically identify and resolve the root cause of peak co-elution.
Question 1: My primary benzenesulfonamide peak is co-eluting with an impurity. Where do I start?
Answer:
Resolving co-eluting peaks requires a methodical approach that evaluates the three core pillars of chromatographic separation: Efficiency (N) , Selectivity (α) , and Retention (k) .[1] A change in any of these parameters can significantly impact peak resolution.[1]
Here is a logical workflow to begin your troubleshooting:
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Expert Insight: While all three factors are important, selectivity (α) is the most powerful tool for resolving overlapping peaks .[1] Often, minor adjustments to the mobile phase can induce significant changes in elution order and separation.
Question 2: How does mobile phase pH affect the resolution of benzenesulfonamide derivatives?
Answer:
The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like benzenesulfonamides. The sulfonamide functional group and any amino groups on the aromatic ring have pKa values that dictate their ionization state at a given pH.
-
Mechanism of Action: By adjusting the mobile phase pH, you can alter the charge state of your analytes. In reversed-phase HPLC, neutral (un-ionized) forms of a compound are generally more retained on a non-polar stationary phase (like C18) than their charged (ionized) counterparts.[2]
-
Practical Guidance: For reproducible results, it is recommended to use a buffer with a pH at least 2 units away from the pKa of your analyte.[3] If the mobile phase pH is too close to the pKa, you may observe peak splitting or tailing due to the presence of both ionized and non-ionized forms of the analyte.[3]
-
Benzenesulfonamide Specifics: Many benzenesulfonamides are acidic. By adjusting the pH to be well below the pKa of the sulfonamide group, you can ensure it remains in its neutral, more retained form. Conversely, if you are trying to separate from a basic impurity, a higher pH might be beneficial to neutralize the impurity and increase its retention.
| Parameter | Recommendation for Benzenesulfonamides (Acidic) | Rationale |
| Mobile Phase pH | Adjust to at least 2 pH units below the pKa. | Ensures the analyte is in a single, un-ionized form, leading to better peak shape and retention. |
| Buffer Concentration | 5-10 mM is typically sufficient. | Maintains a stable pH throughout the analysis.[4] |
Question 3: I've adjusted the pH, but two of my impurity peaks are still not resolved. What's the next step?
Answer:
If pH adjustment is insufficient, the next logical step is to alter the selectivity by changing the organic modifier or the stationary phase.
1. Changing the Organic Modifier:
The choice of organic solvent in the mobile phase can influence selectivity. Acetonitrile and methanol are the most common solvents in reversed-phase HPLC, and they offer different selectivities due to their unique properties.[5][6]
-
Acetonitrile (ACN): Generally has a lower viscosity and UV cutoff. It is considered a weaker solvent than methanol in many reversed-phase applications.
-
Methanol (MeOH): Can engage in hydrogen bonding interactions, which can be beneficial for separating compounds with polar functional groups.[6]
Experimental Protocol: Evaluating Organic Modifiers
-
Initial Condition: Your current method (e.g., 50:50 ACN:Water with buffer).
-
Test Condition 1: Replace ACN with an equivalent strength of MeOH. You can use a solvent equivalency chart to estimate the starting concentration.
-
Test Condition 2 (Ternary Mixture): Create a mobile phase containing a mixture of ACN, MeOH, and your aqueous buffer. This can sometimes provide a unique selectivity that neither solvent alone can achieve.
-
Analysis: Inject your sample under each condition and compare the chromatograms, paying close attention to the resolution of the critical peak pair.
2. Changing the Stationary Phase (Orthogonal Chromatography):
If modifying the mobile phase does not provide the desired resolution, changing the column chemistry is a powerful strategy. This is often referred to as using an "orthogonal" method, where the separation mechanism is fundamentally different.[7]
| Stationary Phase | Primary Interaction Mechanism | Best For Separating... |
| C18 (Octadecylsilane) | Hydrophobic interactions.[8] | General purpose, good for non-polar to moderately polar compounds. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions. | Aromatic compounds, compounds with double bonds. Offers different selectivity for benzenesulfonamides compared to C18. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions. | Can be used in both reversed-phase and normal-phase modes. Good for polar compounds. |
| Mixed-Mode | Combines hydrophobic and ion-exchange interactions.[9][10] | Excellent for separating mixtures of acidic, basic, and neutral compounds.[10] |
Expert Insight: Switching from a C18 to a Phenyl-Hexyl column is an excellent starting point for aromatic compounds like benzenesulfonamides, as it introduces π-π interactions that can significantly alter selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing with benzenesulfonamides?
A1: Peak tailing for basic analytes in reversed-phase methods can often be attributed to interactions with ionized silanol groups on the silica-based stationary phase. Loss of end-capping on the stationary phase can exacerbate this issue. For acidic compounds like many benzenesulfonamides, improper mobile phase pH control can also lead to tailing.[11]
Q2: Can I use gradient elution to resolve my overlapping peaks?
A2: Yes, gradient elution is a powerful tool for separating complex mixtures with a wide range of polarities. By gradually increasing the organic solvent concentration, you can sharpen peaks and improve the resolution of later-eluting compounds. A shallow gradient around the elution time of your critical pair can often provide the necessary resolution.
Q3: How can I confirm that a peak is pure and not co-eluting with a hidden impurity?
A3: This is where forced degradation studies and peak purity analysis using a photodiode array (PDA) detector are invaluable.
-
Forced Degradation Studies: By intentionally stressing your drug substance (e.g., with acid, base, oxidation, heat, light), you generate potential degradation products.[12][13] Analyzing these stressed samples with your HPLC method helps to demonstrate that the method can separate the main peak from its degradants, a key requirement for a stability-indicating method.[13][14]
-
Peak Purity Analysis: A PDA detector acquires spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides confidence in the peak's homogeneity.
Experimental Protocol: Forced Degradation (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of your benzenesulfonamide derivative at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of a suitable acid (e.g., 0.1 M HCl) to the sample solution.[15] A control sample with the drug substance in the solvent without acid should also be prepared.[15]
-
Incubation: Heat the sample if necessary (e.g., 60°C) and take time points (e.g., 0, 2, 4, 8 hours).[15] The goal is to achieve 5-20% degradation.[15]
-
Neutralization & Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), dilute to a suitable concentration with the mobile phase, and inject into the HPLC system.[15]
-
Evaluation: Examine the chromatogram for the appearance of new peaks and assess the resolution between the parent peak and the degradants.
Caption: Workflow for a forced degradation study.
Q4: My baseline is noisy, which is making it difficult to integrate small impurity peaks. What could be the cause?
A4: A noisy baseline can often be traced back to the mobile phase.[3] Impurities in the solvents, improper mixing, or microbial growth can all contribute to baseline noise, especially in gradient elution.[3] Ensure you are using high-purity HPLC-grade solvents, freshly prepared mobile phases, and that your system is properly degassed.
References
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules, 23(5), 1047. [Link]
- Samanidou, V., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(5), 444-449.
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience, 12(4), 162. [Link]
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
-
Agilent. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules, 26(11), 3326. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(7).
- Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2013).
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). Pharmaceuticals, 17(5), 643. [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2004). Analytical and Bioanalytical Chemistry, 378(4), 938-945.
- The role of forced degradation studies in stability indicating HPLC method development. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2013).
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
- Single peak resolution criteria for optimisation of mobile phase composition in liquid chromatography. (1996). Analytica Chimica Acta, 321(1-2), 1-13.
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2003).
- BenchChem. (2025).
-
IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
Agilent. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
- Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023).
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. [Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. (2001). Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 945-960. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
- Chemistry For Everyone. (2025, January 25).
-
Waters Corporation. (n.d.). Appendix: HPLC Nomenclature. Retrieved from [Link]
Sources
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- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
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- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 9. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
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- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for the Chromatography of 2-bromo-N-propylbenzenesulfonamide
This guide, prepared by a Senior Application Scientist, provides a comprehensive resource for researchers, scientists, and drug development professionals on optimizing solvent systems for the chromatography of 2-bromo-N-propylbenzenesulfonamide. It offers a blend of foundational principles, practical troubleshooting, and a systematic approach to method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chromatographic analysis of 2-bromo-N-propylbenzenesulfonamide.
Q1: What are the key chemical properties of 2-bromo-N-propylbenzenesulfonamide to consider for chromatographic method development?
A1: 2-bromo-N-propylbenzenesulfonamide (C9H12BrNO2S, Molecular Weight: 278.17 g/mol ) is a moderately non-polar aromatic sulfonamide.[1][2] Key properties influencing its chromatographic behavior include:
-
Polarity: The presence of the benzene ring, bromine atom, and propyl group contributes to its non-polar character, making it well-suited for reversed-phase chromatography.[3]
-
Acidity: The sulfonamide proton is weakly acidic. The mobile phase pH can influence its ionization state, which in turn affects retention and peak shape.[4][5]
-
Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.[6][7]
Q2: What is a good starting point for a stationary phase and mobile phase for the HPLC analysis of this compound?
A2: For a moderately non-polar compound like 2-bromo-N-propylbenzenesulfonamide, a reversed-phase (RP) approach is the most logical starting point.[3][8]
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust choice for initial method development.[3][9] Columns with end-capping to minimize silanol interactions are recommended to prevent peak tailing with the slightly acidic sulfonamide group.[10]
-
Mobile Phase: A simple starting mobile phase would be a mixture of acetonitrile (ACN) and water or methanol (MeOH) and water.[4][11] A starting gradient of 50:50 (Organic:Water) and adjusting from there is a common practice.
Q3: Why is a mobile phase additive, like an acid, often necessary for the analysis of sulfonamides?
A3: Additives like formic acid or acetic acid (typically at 0.1% v/v) are often included in the mobile phase to control the ionization of the analyte and residual silanol groups on the silica-based stationary phase.[4][11] For weakly acidic compounds like sulfonamides, maintaining a consistent, slightly acidic pH can:
-
Suppress Ionization: This leads to a more retained and consistently eluting compound.[5]
-
Improve Peak Shape: It minimizes secondary interactions with the stationary phase, reducing peak tailing.[10][12]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution depends on the complexity of your sample.
-
Isocratic Elution: If you are analyzing a pure sample of 2-bromo-N-propylbenzenesulfonamide, an isocratic method may be sufficient and will offer faster run times and simpler method transfer.
-
Gradient Elution: If your sample contains impurities with a range of polarities, a gradient elution will be necessary to achieve adequate separation of all components in a reasonable time.[5][13] It is generally advisable to start method development with a gradient elution to understand the sample's complexity.
Part 2: A Systematic Approach to Solvent System Optimization
This section outlines a step-by-step protocol for developing a robust and optimized chromatographic method for 2-bromo-N-propylbenzenesulfonamide.
Step 1: Analyte Characterization and Column Selection
-
Understand the Analyte: Based on its structure (aromatic ring, halogen, sulfonamide), 2-bromo-N-propylbenzenesulfonamide is a moderately non-polar, weakly acidic compound.
-
Select the Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Step 2: Initial Scouting Gradient
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Run a Broad Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 230 nm or 254 nm.
-
-
Analyze the Results: This initial run will provide the approximate elution composition and reveal the presence of any impurities.
Step 3: Optimization of the Organic Solvent and Gradient
-
Refine the Gradient: Based on the scouting run, narrow the gradient around the elution point of the main peak. For example, if the peak elutes at 60% B, you might try a gradient of 40-70% B over 10 minutes.
-
Solvent Selection (Acetonitrile vs. Methanol):
-
Acetonitrile often provides better peak shape and lower backpressure.[14]
-
Methanol can offer different selectivity, which may be advantageous for resolving closely eluting impurities.[14]
-
Run the optimized gradient with both acetonitrile and methanol as the organic modifier to compare selectivity and resolution.
-
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters
| Mobile Phase Composition | Expected Retention Time | Peak Shape | Resolution from Impurities |
| High Aqueous % | Long | Potentially Broader | May Improve for Polar Impurities |
| High Organic % | Short | Sharper | May Decrease for Polar Impurities |
| Acetonitrile/Water | Generally Shorter | Often Sharper | Standard Selectivity |
| Methanol/Water | Generally Longer | May be Broader | Different Selectivity Profile |
| Addition of 0.1% Formic Acid | Consistent | Improved (Reduced Tailing) | Generally Improved |
Step 4: Fine-Tuning and Method Validation
-
pH Adjustment: If peak tailing persists, especially for the main analyte, adjusting the pH with different additives (e.g., acetic acid, trifluoroacetic acid) can be explored. However, ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based columns).[4][15]
-
Temperature: Increasing the column temperature (e.g., to 30-40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape and efficiency.[15]
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.
-
Method Validation: Once an optimal method is established, validate it for robustness, reproducibility, and accuracy according to your laboratory's standard operating procedures.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatography of 2-bromo-N-propylbenzenesulfonamide.
Q: My peak is tailing excessively. What are the likely causes and solutions?
A: Peak tailing is a common issue, especially with compounds containing functional groups that can interact with the stationary phase.[10]
-
Cause 1: Secondary Silanol Interactions: The weakly acidic sulfonamide proton can interact with residual silanol groups on the silica backbone of the stationary phase.[10][12]
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause 3: Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can cause peak tailing.[16][17]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Q: I am seeing poor resolution between my main peak and an impurity. How can I improve this?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
-
Solution 1: Optimize the Organic Solvent:
-
Switch from acetonitrile to methanol (or vice versa). This changes the selectivity of the separation and may resolve the co-eluting peaks.[13]
-
Consider a ternary mixture (e.g., water/acetonitrile/methanol) for further selectivity tuning.
-
-
Solution 2: Adjust the Gradient:
-
A shallower gradient around the elution time of the peaks of interest will increase the separation between them.[13]
-
-
Solution 3: Change the Stationary Phase:
-
If solvent optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds due to π-π interactions.
-
Solvent Selection Logic for Resolution Improvement
Caption: A workflow for improving peak resolution.
Q: My retention times are shifting between injections. What could be the cause?
A: Inconsistent retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.[17]
-
Cause 1: Insufficient Column Equilibration: This is common when changing mobile phases or after starting up the system.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (typically 10-20 column volumes) before the first injection.
-
-
Cause 2: Mobile Phase Preparation Issues:
-
Solution: Ensure accurate and consistent preparation of the mobile phase. If using a buffer, ensure it is within its effective buffering range.[14] Premixing the mobile phase can sometimes provide better consistency than online mixing.
-
-
Cause 3: Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent solvent delivery.[17]
-
Solution: Perform regular maintenance on the HPLC pump as per the manufacturer's recommendations.
-
Part 4: References
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column. Retrieved from
-
Journal of Chromatography B. (1987). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Retrieved from
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from
-
Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide. Retrieved from
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from
-
ChemicalBook. (n.d.). N-Propyl 2-bromobenzenesulfonamide. Retrieved from
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from
-
ChemicalBook. (n.d.). 2-bromo-N-cyclopropyl-N-methylbenzenesulfonamide. Retrieved from
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from
-
ECHEMI. (n.d.). Benzenesulfonamide, 2-bromo-N,N-diethyl-. Retrieved from
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from
-
Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from
-
Tosoh Bioscience. (n.d.). Reversed phase. Retrieved from
-
LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from
-
BLD Pharm. (n.d.). 2-Bromo-N-phenylbenzenesulfonamide. Retrieved from
Sources
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- 2. N-Propyl 2-bromobenzenesulfonamide | 951883-92-4 [amp.chemicalbook.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Reversed phase - Tosoh Bioscience - MD Scientific [md-scientific.dk]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. welch-us.com [welch-us.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Poor Solubility of 2-Bromo-N-propylbenzenesulfonamide
Welcome to the technical support center for 2-bromo-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's poor solubility in aqueous buffers. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to ensure your experimental success.
Understanding the Molecule: Predicted Physicochemical Properties
While specific experimental data for 2-bromo-N-propylbenzenesulfonamide is not extensively published, we can predict its properties based on its structural components: a benzenesulfonamide core, an N-propyl group, and an ortho-bromo substituent.
-
Benzenesulfonamide Core : The sulfonamide group (-SO₂NH-) is weakly acidic. The pKa of the sulfonamide proton is crucial for solubility and is typically in the range of 8.5-10.[1] This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.
-
N-propyl and Bromo Substituents : Both the N-propyl group and the bromine atom increase the lipophilicity (hydrophobicity) of the molecule.[2] The introduction of bromine into a molecular structure is a common strategy in drug design that can affect lipophilicity and membrane permeability.[3][4][5] This increased lipophilicity is a primary contributor to its poor water solubility.
Based on these features, 2-bromo-N-propylbenzenesulfonamide (MW: 278.17 g/mol ) is predicted to be a poorly water-soluble, weakly acidic compound.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why does my 2-bromo-N-propylbenzenesulfonamide precipitate when I add my DMSO stock solution to my aqueous assay buffer?
This is a common phenomenon called "precipitation upon dilution" or "crashing out."[8] It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but exceeds its much lower thermodynamic solubility limit when diluted into an aqueous medium.[8][9] The rapid solvent switch from a favorable organic environment to an unfavorable aqueous one causes the compound to fall out of solution.[8]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The concentration of co-solvents like DMSO must be kept low to avoid cellular toxicity.[10] While the exact tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[10][11] Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control experiment to determine the specific toxicity threshold for your system.[10][12]
Q3: Can I just heat the buffer to get more compound to dissolve?
Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility of many compounds and can be useful for redissolving a precipitate.[8][12] However, this does not solve the underlying issue of low thermodynamic solubility at ambient or physiological temperatures. The compound may precipitate again as the solution cools or during long incubation periods.[9]
Q4: How does the pH of my buffer affect the solubility of this compound?
As a weak acid, the solubility of 2-bromo-N-propylbenzenesulfonamide is highly pH-dependent.[][14][15]
-
Below its pKa (acidic to neutral pH) : The sulfonamide group is protonated (-SO₂NH-), making the molecule neutral and less soluble in water.
-
Above its pKa (alkaline pH) : The sulfonamide proton dissociates, forming an anionic salt (-SO₂N⁻-), which is significantly more water-soluble.[16]
Therefore, increasing the buffer pH to a value above the compound's pKa can dramatically enhance its solubility.[]
Troubleshooting Guides: Step-by-Step Solubilization Strategies
Guide 1: Optimizing Stock Solutions and Dilution Methods
This is the first and most critical step for any experiment. An improperly prepared stock solution is a common source of error.
Problem: Compound precipitates immediately upon dilution into the aqueous buffer.
Causality: The concentration in the final aqueous solution exceeds the solubility limit due to a rapid solvent exchange.[8]
Solution Workflow:
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Weigh the solid compound accurately.
-
Add 100% DMSO to achieve a high but fully dissolved concentration (e.g., 10-50 mM).
-
Use a vortex mixer and, if necessary, brief sonication in a water bath to ensure complete dissolution.[8]
-
Store this stock in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
-
Perform Serial Dilutions:
-
Never add the concentrated DMSO stock directly into the final large volume of aqueous buffer.[8]
-
Perform an intermediate dilution step. For example, dilute the 50 mM stock 1:10 into DMSO to get a 5 mM stock.
-
Warm the final aqueous buffer to your experimental temperature (e.g., 37°C) before adding the compound.[8]
-
Add the intermediate stock dropwise to the pre-warmed, gently vortexing buffer to facilitate mixing and avoid localized high concentrations that trigger precipitation.[8]
-
Guide 2: Strategic pH Adjustment
For ionizable compounds like sulfonamides, pH modification is a powerful and straightforward solubilization technique.[][16]
Problem: The compound is insoluble in standard physiological buffers (e.g., PBS at pH 7.4).
Causality: At pH 7.4, which is below the predicted pKa of the sulfonamide group, the compound is in its neutral, poorly soluble form.
Solution Workflow:
-
Determine the Compound's pKa: If not known, use computational tools or perform an experimental pKa determination. For benzenesulfonamides, a pKa between 8.5 and 10.0 is a reasonable starting assumption.[1]
-
Select a Buffer System with a Higher pH:
-
Choose a buffer system that is compatible with your assay and has a pH at least 1-2 units above the compound's pKa. For example, if the pKa is 9.0, using a carbonate-bicarbonate buffer at pH 10.0 would significantly increase solubility.
-
Important: Ensure the high pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, or compound stability).
-
-
Experimental Protocol for pH-Based Solubilization:
-
Prepare a concentrated stock in a small amount of 0.1 M NaOH to form the soluble sodium salt.
-
Slowly add this alkaline stock solution to your final buffer system, ensuring the final pH remains within the desired range for your experiment.
-
Alternatively, prepare the final buffer at the desired alkaline pH (e.g., pH 9.5) and attempt to dissolve the compound directly, though this is often less efficient than starting from a high-pH stock.
-
Guide 3: Employing Solubilizing Excipients
When pH modification is not viable, excipients can be used to create formulations that enhance aqueous solubility.[17][18]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are water-soluble.[19][20][21]
Problem: You need to increase solubility for an in vivo or sensitive in vitro assay where co-solvents and extreme pH are not permissible.
Causality: The hydrophobic 2-bromo-N-propylbenzenesulfonamide molecule has low affinity for water but can be sequestered within the nonpolar cyclodextrin cavity.[19]
Experimental Protocol for Cyclodextrin Formulation:
-
Select a Cyclodextrin: Beta-cyclodextrins (β-CD) are commonly used for sulfonamides.[19][20] Modified β-CDs like Hydroxypropyl-β-CD (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD, Captisol®) offer even greater solubility and lower toxicity.[22][23]
-
Prepare the Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Slowly add the solid 2-bromo-N-propylbenzenesulfonamide powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring (or sonicate) at room temperature for several hours (or overnight) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).
-
Surfactants form micelles in water above their critical micelle concentration (CMC).[24][25] The hydrophobic cores of these micelles can solubilize poorly soluble compounds.[26]
Problem: Compound solubility is still insufficient even with co-solvents, and you need a more potent solubilizing agent.
Causality: The lipophilic compound partitions into the hydrophobic core of the surfactant micelles, increasing its apparent water solubility.[25]
Solution Workflow:
-
Choose a Biocompatible Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations.[24] For research purposes, be aware that surfactants can interfere with some assays by denaturing proteins or disrupting cell membranes.[27]
-
Determine the Optimal Concentration: Use the surfactant at a concentration above its CMC. Prepare several formulations with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1.0% Tween® 80) in your desired buffer.
-
Evaluate Solubility: Add an excess of the solid compound to each formulation, equilibrate (stir overnight), filter, and measure the solubilized concentration.
-
Validate Assay Compatibility: Crucially, run a control with the chosen surfactant concentration alone to ensure it does not interfere with your experimental measurements.
Data Summary and Visualization
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-Solvent (DMSO) | Reduces solvent polarity. | Simple, effective for stock solutions. | Potential for precipitation upon dilution; cellular toxicity at >0.5%.[10] | High-throughput screening (HTS), initial in vitro assays. |
| pH Adjustment | Ionizes the acidic sulfonamide group. | Highly effective, inexpensive.[] | Only for ionizable compounds; high pH may affect assay integrity or compound stability. | Assays tolerant of non-physiological pH; salt form development. |
| Cyclodextrins (HP-β-CD) | Forms water-soluble inclusion complexes.[19] | Low toxicity, well-established for in vivo use.[20] | Can be expensive; may alter drug-target binding kinetics. | Cell-based assays, preclinical in vivo studies. |
| Surfactants (Tween® 80) | Micellar encapsulation.[25] | High solubilizing capacity. | Potential for assay interference; may cause hemolysis or cell toxicity.[27] | Formulations where other methods fail; topical or oral delivery research. |
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram provides a logical path to select the appropriate solubilization method based on experimental constraints.
Caption: Decision tree for selecting a solubilization strategy.
References
-
Hansen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Ascensus. (2023). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Available from: [Link]
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Mori, E. S., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-76. Available from: [Link]
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de Araujo, M. B., et al. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 13(4), 1445-1452. Available from: [Link]
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Caine, J. M., et al. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available from: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]
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Singh, R., & Kumar, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(12), 3749-3766. Available from: [Link]
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ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
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ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]
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Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 12(9), 859. Available from: [Link]
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IGI Global. pH adjustment: Significance and symbolism. Available from: [Link]
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Appchem. 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4. Available from: [Link]
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ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
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Galkin, M. A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1235-1240. Available from: [Link]
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Current Pharmaceutical Design. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]
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Nielsen, G. D., & Nielsen, J. B. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8, 336. Available from: [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available from: [Link]
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Paul, B. K., & Moulik, S. P. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Physical Chemistry B, 117(20), 6263-6275. Available from: [Link]
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Lee, L. S., et al. (2003). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 22(7), 1502-1509. Available from: [Link]
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Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). Available from: [Link]
-
Caine, J. M., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368-6381. Available from: [Link]
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Jitareanu, A., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Farmacja Polska, 78(4), 215-222. Available from: [Link]
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Tran, P., et al. (2013). Solubilization of poorly water-soluble drugs using solid dispersions. Recent Patents on Drug Delivery & Formulation, 7(2), 122-133. Available from: [Link]
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Kumar, A., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 28065-28073. Available from: [Link]
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CompoundingToday.com. pH Adjusting Database. Available from: [Link]
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Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(8), 3399-3419. Available from: [Link]
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Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. Available from: [Link]
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Meng, F., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5543-5563. Available from: [Link]
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MDPI. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Available from: [Link]
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Avdeef, A., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 96, 258-272. Available from: [Link]
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Perlovich, G. L., et al. (2022). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 67(4), 865-876. Available from: [Link]
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Jitareanu, A., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Farmacja Polska, 78(4), 215-222. Available from: [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link]
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Technical Support Center: Characterization of Halogenated Organic Compounds
Welcome to the technical support center for the characterization of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the analysis of these unique molecules. The inherent chemical properties of halogenated compounds often introduce complexities in analytical workflows, from chromatography to mass spectrometry and NMR. This resource provides field-proven insights and robust protocols to ensure accurate and reliable characterization.
I. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the analysis of halogenated organic compounds.
Mass Spectrometry (MS) Troubleshooting
Halogenated compounds present distinct challenges in mass spectrometry due to their isotopic patterns and fragmentation behaviors.
Problem: Ambiguous or Low-Intensity Molecular Ion Peak (M+)
This is a frequent issue that can stem from several factors related to the inherent instability of some halogenated compounds or suboptimal instrument parameters.
Troubleshooting Workflow:
Technical Support Center: Strategies to Improve Regioselectivity in Benzenesulfonamide Synthesis
Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted benzenesulfonamides. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric product distribution. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Common Regioselectivity Issues
This section addresses the most frequent challenges encountered during the electrophilic aromatic sulfonation and subsequent amidation to form benzenesulfonamides. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Poor para:ortho Ratio with an ortho,para-Directing Group
Question: I'm sulfonating a toluene derivative, which I expect to be an ortho,para-director. However, my reaction yields a nearly inseparable mixture of ortho and para isomers, with the para product not being as major as desired. How can I enhance the selectivity for the para position?
Probable Causes & Solutions:
The distribution between ortho and para substitution is a classic challenge governed by a delicate balance of electronic and steric effects. While electronics often favor both positions, steric hindrance can be leveraged to favor the para product.[1][2]
-
Cause A: Insufficient Steric Hindrance. The incoming electrophile (SO₃ or a related species) is not sufficiently hindered by the substituent on your aromatic ring.[2] The ortho positions are sterically more hindered than the para position.[3]
-
Solution 1: Increase the Bulk of the Directing Group. If your synthetic route allows, consider temporarily installing a bulky protecting group at or near the directing substituent. This will increase the steric clash at the ortho positions, making the para position more accessible.
-
Solution 2: Modify Reaction Temperature (Thermodynamic vs. Kinetic Control). Sulfonation is often a reversible reaction. Higher reaction temperatures can favor the thermodynamically more stable para isomer over the kinetically favored ortho isomer.[3] Experiment with increasing the reaction temperature to allow for equilibration to the more stable product.[3]
-
-
Cause B: Reaction Conditions Favoring Kinetic Product. Low reaction temperatures may favor the formation of the kinetic product, which can be a mixture of isomers.
-
Solution: Employ Shape-Selective Catalysts. Zeolites and other solid acid catalysts with defined pore structures can be used to enhance para-selectivity. The catalyst's pores can sterically restrict the formation of the bulkier transition state leading to the ortho product.[4]
-
Data-Driven Insights: Steric Influence on Regioselectivity
The following table summarizes how the steric bulk of both the directing group and the electrophile influences the ortho vs. para product ratio.
| Directing Group on Benzene | Electrophile | Typical para:ortho Ratio | Rationale |
| -CH₃ (Toluene) | SO₃/H₂SO₄ | ~60:40 | Small directing group, moderate steric hindrance.[2] |
| -C(CH₃)₃ (tert-Butylbenzene) | SO₃/H₂SO₄ | >95:5 | Bulky directing group significantly hinders ortho positions.[2][4] |
| -CH₃ (Toluene) | CH₃COCl/AlCl₃ | >99:1 | Bulky acylium ion electrophile preferentially attacks the less hindered para position.[4] |
Issue 2: Unexpected meta Substitution with an ortho,para-Director
Question: I am attempting to sulfonate an aniline derivative. Despite the amino group being a strong activating ortho,para-director, I am observing a significant amount of the meta-sulfonated product. Why is this happening?
Probable Cause & Solution:
This is a classic problem that arises when working with strongly basic amino groups under highly acidic sulfonation conditions.[4]
-
Cause: Formation of an Anilinium Ion. In the presence of strong acids like fuming sulfuric acid, the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[4][5] This positively charged group is strongly electron-withdrawing and, consequently, a powerful meta-director.[4][5]
-
Solution: Protect the Amine. The most effective strategy is to protect the amino group as an amide (e.g., an acetanilide) before sulfonation. The amide group is still an ortho,para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be removed by hydrolysis after the sulfonation step.[5]
Workflow for Aniline Sulfonation
Here is a visual guide to the correct workflow for achieving para-sulfonation of aniline.
Caption: Workflow for para-sulfonation of aniline.
Issue 3: Achieving High ortho-Selectivity
Question: My target molecule requires the sulfonamide group to be ortho to an existing activating group. How can I selectively synthesize the ortho isomer and avoid the thermodynamically favored para product?
Probable Cause & Solution:
Directing electrophilic aromatic substitution to the ortho position is challenging due to steric hindrance and the thermodynamic preference for the para position.[2]
-
Cause: Steric Hindrance and Thermodynamics. The ortho positions are sterically hindered, and the para product is often the more thermodynamically stable isomer.[2][3]
-
Solution 1: Use of a Blocking Group. A powerful strategy is to reversibly block the para position with another functional group. The sulfonyl group (-SO₃H) itself is an excellent reversible blocking group.[2]
-
Sulfonate the starting material; the sulfonyl group will preferentially go to the para position.
-
Perform the desired second electrophilic substitution (e.g., nitration, halogenation), which will now be directed to the ortho position.
-
Remove the sulfonyl blocking group by heating with dilute strong acid to yield the ortho-substituted product.[2]
-
-
Solution 2: Chelation-Assisted C-H Functionalization. Modern synthetic methods offer alternatives to classical electrophilic substitution. Transition metal-catalyzed reactions (e.g., using Ruthenium or Copper) can proceed via ortho-metalation directed by a chelating group on the substrate.[6][7] This can provide high ortho-selectivity that is not achievable by traditional methods.[8]
Experimental Protocol: ortho-Nitration of Toluene using a Sulfonyl Blocking Group
-
Step 1: Sulfonation (Blocking the para position).
-
To a stirred solution of toluene (1.0 eq) in a suitable solvent, slowly add fuming sulfuric acid (20% SO₃) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto ice and collect the precipitated p-toluenesulfonic acid by filtration.
-
-
Step 2: Nitration (Directing to the ortho position).
-
Dissolve the p-toluenesulfonic acid (1.0 eq) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C and slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Stir at 0-10 °C for 1-2 hours.
-
-
Step 3: Desulfonation (Removing the Blocking Group).
-
Pour the reaction mixture from Step 2 onto ice.
-
Add water and heat the mixture to reflux for 2-3 hours to effect desulfonation.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield predominantly o-nitrotoluene.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between activating and deactivating groups in determining regioselectivity?
A1: Activating groups donate electron density to the aromatic ring, making it more nucleophilic and stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.[9] They stabilize the intermediates for both ortho and para attack more than for meta attack, thus they are ortho,para-directors.[1][5] Deactivating groups withdraw electron density, making the ring less reactive. Most deactivating groups do so more from the ortho and para positions, making the meta position the least deactivated and therefore the site of substitution.[5]
Q2: Are there any exceptions to the general rules of directing effects?
A2: Yes, halogens are the main exception. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho,para-directing because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediates for ortho and para attack.[10]
Q3: How does the nature of the sulfonylating agent affect the reaction?
A3: The reactivity of the sulfonylating agent is crucial. Fuming sulfuric acid (SO₃ in H₂SO₄) is a very strong electrophile.[11] For more sensitive substrates, milder reagents like chlorosulfonic acid (ClSO₃H) or sulfur trioxide-dioxane complexes can be used. The choice of reagent can sometimes influence the isomer distribution, particularly in sterically crowded systems.
Q4: My reaction is very slow or fails to proceed. What should I check?
A4:
-
Anhydrous Conditions: Sulfonyl chlorides and sulfonylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[12]
-
Substrate Reactivity: If your arene is heavily substituted with electron-withdrawing groups, it may be too deactivated to undergo sulfonation under standard conditions. Harsher conditions (higher temperature, stronger acid) may be required.
-
Steric Hindrance: Extreme steric hindrance around the aromatic ring can prevent the approach of the electrophile.[13] Consider alternative synthetic routes if this is the case.
Q5: What is the role of a base in the final step of converting a sulfonyl chloride to a sulfonamide?
A5: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[12] This prevents the protonation of the amine nucleophile, which would render it unreactive.
Logic Diagram: Strategy Selection for Regioselective Sulfonamide Synthesis
Caption: Decision-making workflow for regioselective synthesis.
References
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Li, B., et al. (2017). Ruthenium-Catalyzed ortho/meta-Selective Dual C–H Bonds Functionalizations of Arenes. Organic Letters. [Link]
-
Stevens, J. M., et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry. [Link]
-
Schleyer, P. v. R., et al. (2011). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? ResearchGate. [Link]
-
ResearchGate. (2019, May 27). How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference?[Link]
-
Xi, C., et al. (2010). Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes. Organic Letters. [Link]
-
Quora. (2013, September 20). Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?[Link]
-
SemOpenAlex. (n.d.). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
PubMed. (2024, March 15). Cu(II)-Mediated Sulfonylation of (Hetero)arenes with TosMIC Using Monodentate Directing Groups. [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
YouTube. (2024, March 15). Directing Groups in Aromatic Substitution Reactions![Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
-
National Institutes of Health. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]
-
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
YouTube. (2021, December 8). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. [Link]
-
ACS Publications. (2022, October 24). Radical C–H Sulfonation of Arenes: Its Applications on Bioactive and DNA-Encoded Molecules. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of the benzenesulfonamides. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
-
PubMed Central. (2022, October 22). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. [Link]
-
ResearchGate. (2022, March 9). (PDF) Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. [Link]
-
PubMed. (2024, July 3). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]
-
RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
PubMed Central. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
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Technical Support Center: Overcoming Steric Hindrance in the N-Alkylation of Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for successfully navigating one of the more challenging transformations in medicinal chemistry: the N-alkylation of sterically hindered sulfonamides. N-alkylated sulfonamides are a cornerstone in pharmaceuticals, and mastering their synthesis is crucial for accelerating drug discovery programs.[1][2]
Understanding the Challenge: The "Why" of Steric Hindrance
The N-alkylation of a sulfonamide is fundamentally a nucleophilic substitution reaction. For it to proceed, the sulfonamide's nitrogen atom must be deprotonated to form a nucleophilic anion, which then attacks an electrophilic alkylating agent (e.g., an alkyl halide).
The acidity of the sulfonamide N-H bond is a critical factor. Most simple aryl and alkyl sulfonamides have a pKa in the range of 9–11, meaning a sufficiently strong base is required for deprotonation.[3][4] However, the primary obstacle arises when bulky groups are present on either the sulfonamide or the alkylating agent.
Core Problem: Steric Clash
Steric hindrance impedes the reaction in two main ways:
-
Inhibited Deprotonation: Bulky groups near the N-H bond can obstruct the base's access, making deprotonation slow or inefficient.
-
Blocked Nucleophilic Attack: Even if the sulfonamide anion is formed, large substituents on either reactant can prevent the nitrogen nucleophile from achieving the necessary trajectory to attack the electrophilic carbon of the alkylating agent (a classic SN2 limitation).[5]
This often leads to low or no yield, recovery of starting material, or undesired side reactions.[5]
Visualizing the Problem
Caption: Steric hindrance prevents the ideal geometry for SN2 attack.
Troubleshooting Guide & FAQs
This section is formatted as a series of common issues encountered in the lab.
Issue 1: Low to No Conversion; Starting Material Recovered
Question: My reaction isn't working. I'm recovering my sulfonamide starting material after 24 hours. What should I try first?
Answer: This is the most common failure mode and usually points to one of three issues: insufficient deprotonation, low reactivity of the electrophile, or a reaction temperature that is too low.[5]
Caption: Decision tree for troubleshooting low conversion in N-alkylation.
-
Re-evaluate Your Base: For many hindered systems, common bases like K₂CO₃ are too weak.
-
Action: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a classic choice. For very hindered systems, potassium hexamethyldisilazide (KHMDS) or 1,8-diazabicycloundec-7-ene (DBU) are excellent options.[5]
-
-
Leverage the "Cesium Effect": Cesium carbonate (Cs₂CO₃) is often more effective than other alkali carbonates, even though it is not exceptionally strong.[6][7] This is attributed to the large, soft cesium cation, which forms a looser ion pair with the sulfonamide anion, making the nitrogen more nucleophilic.[7][8][9] It is particularly useful for suppressing undesired side reactions like overalkylation.[7][9]
-
Increase Reaction Temperature: Many N-alkylations require thermal energy to overcome the activation barrier, especially with hindered substrates.[5]
-
Choose a Better Leaving Group: The reactivity of the alkylating agent follows the trend: R-I > R-OTf > R-Br > R-Cl.
-
Action: If you are using an alkyl chloride or bromide with low success, switch to the corresponding iodide. You can generate it in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).
-
Issue 2: The Reaction is Messy or Shows O-Alkylation Byproducts
Question: My reaction produces multiple products, and mass spectrometry suggests I might be getting alkylation on the sulfonyl oxygen. How can I fix this?
Answer: O-alkylation is a known side reaction for sulfonamides. The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms. While N-alkylation is usually thermodynamically favored, O-alkylation can compete, especially under certain conditions. Hard electrophiles tend to react at the harder oxygen atom.
| Strategy | Rationale | Recommended Action |
| Change Solvent | Polar aprotic solvents (DMF, DMSO) solvate the cation of the base, leaving a "naked," highly reactive nitrogen anion that favors N-alkylation. | Switch from less polar solvents like THF or Dioxane to DMF or DMSO . |
| Modify Counter-ion | As mentioned, the large cesium cation (from Cs₂CO₃) promotes a more nucleophilic nitrogen. | Use Cs₂CO₃ as the base.[6][7] |
| Switch Reaction Type | Move away from SN2 conditions entirely to a mechanism that explicitly favors N-alkylation. | Employ the Mitsunobu reaction , which is highly reliable for this purpose.[12][13][14] |
Advanced Protocols for Highly Sterically Hindered Substrates
When standard SN2 conditions fail, more advanced, mechanistically distinct methods are required.
Method 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds from an alcohol and an acidic N-H pronucleophile.[13] It is renowned for its mild conditions and, crucially, its ability to succeed with sterically hindered substrates.[12][13] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[13][15]
Caption: Simplified workflow of the Mitsunobu reaction for sulfonamide N-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the sulfonamide (1.0 equiv), the sterically hindered alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) or toluene (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.[15]
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 10-15 minutes. The order of addition can be critical; if this fails, try pre-forming the betaine by adding DEAD/DIAD to PPh₃ first, followed by the alcohol, and finally the sulfonamide.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LCMS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture. The major byproducts are triphenylphosphine oxide (Ph₃P=O) and the dialkyl hydrazodicarboxylate. These can often be removed by crystallization or careful column chromatography.
Method 2: Buchwald-Hartwig Cross-Coupling
For the synthesis of N-aryl -sulfonamides, particularly with hindered partners, the Buchwald-Hartwig amination is an invaluable tool.[16] This palladium-catalyzed reaction couples an amine (or sulfonamide) with an aryl halide or triflate. While technically an arylation, it is the premier method for overcoming steric hindrance in this specific subclass of N-alkylation.
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used with a specialized phosphine ligand.
-
Ligand: The choice of ligand is critical. For hindered substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required.[17]
-
Base: A non-nucleophilic inorganic base is needed, with K₃PO₄ or Cs₂CO₃ being common choices.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the sulfonamide (1.2 equiv), the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂; 1-2 mol %), the phosphine ligand (2-5 mol %), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor by LCMS.
-
Workup & Purification: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. The filtrate is then concentrated and purified by column chromatography.
References
-
Gobry, V. et al. (1999). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Duffy, E. M. et al. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. [Table]. Retrieved from [Link]
-
Biscoe, M. R. et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. [Request PDF]. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Swamy, K. C. K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Retrieved from [Link]
-
Duffy, E. M. et al. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Cesium Effect: Metal- and Ligand-Free N-(Hetero)Arylation of Sulfoximines. [Request PDF]. Retrieved from [Link]
-
Khan, T. S. et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]
-
Reed-Berendt, B. G. et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]
-
Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]
-
SciSpace. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). One-step mild N-alkylation of chiral sulfinamides. [Request PDF]. Retrieved from [Link]
-
Movassaghi, M. & Schmidt, M. A. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Retrieved from [Link]
-
Kwong, F. Y. et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). Retrieved from [Link]
-
PubMed. (2019). N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
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- 4. researchgate.net [researchgate.net]
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- 10. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
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- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 17. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of benzenesulfonamides under experimental conditions
Technical Support Center: Degradation Pathways of Benzenesulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzenesulfonamide degradation studies. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to navigate the complexities of your experiments. Benzenesulfonamides are structurally diverse and their degradation can be influenced by a multitude of factors. This resource is structured to help you understand the "why" behind your experimental observations and empower you to confidently address the challenges you may encounter.
Core Concepts: The Fates of Benzenesulfonamides
The degradation of a benzenesulfonamide is not a single event but a cascade of potential transformations. The stability of these compounds is largely dictated by the core structure: a benzene ring attached to a sulfonamide group (-SO₂NH-). However, the substituents on both the aromatic ring and the sulfonamide nitrogen dramatically influence its susceptibility to degradation. Broadly, these pathways can be categorized into two main routes: biotic and abiotic.
-
Biotic Degradation: This involves the metabolic processes of microorganisms. Bacteria, in particular, have evolved enzymatic machinery to break down these synthetic compounds.[1] Common reactions include hydrolysis of the amide bond, hydroxylation of the aromatic ring, and cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds.[2][3] The efficiency of biodegradation is highly dependent on environmental conditions such as pH, temperature, oxygen levels, and the presence of specific microbial species.[1][3]
-
Abiotic Degradation: This encompasses chemical and physical processes that occur without microbial intervention. The primary abiotic pathways are:
-
Oxidation: Often driven by highly reactive species like hydroxyl radicals (•OH) in Advanced Oxidation Processes (AOPs).[4][5] This can lead to the modification of the amino group or the breakdown of the sulfonamide bridge.[5]
-
Photolysis: Degradation induced by light, particularly UV irradiation. This can occur via direct absorption of photons by the benzenesulfonamide molecule or indirectly through photosensitizing agents in the medium.[6][7] Common photolytic reactions include desulfonation and cleavage of the heterocyclic rings often attached to the sulfonamide group.[6][7]
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. Benzenesulfonamides are generally resistant to hydrolysis, but it can be catalyzed by acidic or basic conditions.[3][8]
-
The interplay between these pathways determines the ultimate fate and environmental persistence of a given benzenesulfonamide.
Caption: Overview of major biotic and abiotic degradation routes for benzenesulfonamides.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my benzenesulfonamide degradation rates so slow or nonexistent? A1: Several factors could be at play:
-
Inherent Recalcitrance: Benzenesulfonamides are, by design, often stable molecules. The presence of electron-withdrawing groups, for instance, can decrease the electron density of the aromatic ring, making it less susceptible to oxidative attack.[2]
-
Suboptimal Environmental Conditions: For biodegradation studies, factors like pH, temperature, and nutrient availability are critical.[1][3] Most microbial degradation is efficient under specific conditions, and deviations can significantly slow down or halt the process.[3] For example, while some sulfonamides are fairly stable at acidic pH, extreme pH can influence degradation rates in other systems.[3][9]
-
Lack of Adapted Microorganisms: If you are relying on a natural microbial consortium (e.g., from soil or wastewater), it may lack the specific enzymes required to initiate the degradation of your target compound. An acclimation period may be necessary.
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are they? A2: Unexpected peaks are almost always indicative of transformation or degradation products.[10] Their formation is a key part of your study.
-
Common Products: Depending on the degradation pathway, common products include hydroxylated derivatives, cleaved products like sulfanilic acid, and compounds resulting from the opening of heterocyclic rings.[11][12] During photolysis, for instance, it's common to observe the loss of a pyrimidine ring or other heterocyclic moieties.[6]
-
Identification Strategy: To identify these peaks, you should perform a forced degradation study (see Experimental Protocols). This involves subjecting your parent compound to controlled stress conditions (acid, base, oxidation, heat, light) to generate these products in a predictable way, aiding in their identification.[10]
Q3: How can I minimize unintended degradation of my benzenesulfonamide stock solutions? A3: Proper storage and handling are crucial to maintain the integrity of your standards and stock solutions.[10]
-
Temperature Control: Store stock solutions at recommended refrigerated or frozen temperatures to slow down kinetic processes.[10]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from photolysis.[10]
-
pH Control: Buffer your solutions to a neutral pH unless your experimental design requires otherwise. Extreme pH can catalyze hydrolysis.[10]
-
Prepare Fresh: Whenever possible, prepare fresh working solutions from a solid standard before each experiment to avoid degradation that may occur over time in solution.[10]
Troubleshooting Specific Experimental Issues
Issue 1: Inconsistent or non-reproducible results in my biodegradation experiment.
-
Possible Cause: Fluctuation in experimental conditions. Microbial systems are highly sensitive to their environment.
-
Troubleshooting Steps:
-
Verify pH: Continuously monitor and control the pH of your growth medium. Microbial metabolism can alter the pH, which in turn affects enzyme activity and degradation rates.[3]
-
Standardize Inoculum: Ensure the size and growth phase of your microbial inoculum are consistent for every experiment. An inoculum level can significantly impact degradation efficiency.[3]
-
Control Temperature: Use a temperature-controlled incubator or water bath. Temperature affects microbial growth rates and enzyme kinetics.[3]
-
Check for Co-contaminants: Unintended chemicals in your media or glassware could be inhibiting microbial activity. Ensure all materials are properly cleaned and sterilized.
-
Issue 2: My AOP (e.g., O₃/H₂O₂) is not degrading the benzenesulfonamide as expected.
-
Possible Cause: Presence of radical scavengers or suboptimal pH.
-
Troubleshooting Steps:
-
Analyze Your Matrix: Natural water matrices often contain inorganic ions (like carbonate and chloride) and organic matter that can act as scavengers for hydroxyl radicals, reducing the efficiency of the AOP.[4]
-
Optimize pH: The pH affects the stability of oxidants like ozone and the generation of hydroxyl radicals. The degradation efficiency can vary significantly with pH.[5][9] Conduct small-scale experiments across a pH range to find the optimum for your specific compound.
-
Adjust Oxidant/Catalyst Dose: The concentration of ozone, hydrogen peroxide, or other catalysts is critical. Too little will be ineffective, while too much can lead to self-scavenging or be cost-prohibitive. Perform dose-response experiments to find the optimal concentration.
-
Table 1: Key Factors Influencing Benzenesulfonamide Degradation
| Factor | Pathway(s) Affected | General Effect and Causality | Reference(s) |
| pH | Biodegradation, Hydrolysis, Oxidation | Influences microbial enzyme activity and growth.[3] Catalyzes acid/base hydrolysis.[8] Affects the generation and stability of reactive oxygen species in AOPs.[5][9] | [3][5][8][9] |
| Temperature | Biodegradation, Hydrolysis | Affects microbial metabolic rates and enzyme kinetics.[3] Higher temperatures generally increase the rate of chemical reactions like hydrolysis. | [3] |
| Metal Ions | Biodegradation, Oxidation | Can act as essential cofactors for microbial enzymes, sometimes promoting degradation.[3] Can also catalyze certain oxidative reactions. | [3] |
| Oxygen | Biodegradation | Crucial for aerobic degradation pathways. Lack of oxygen will favor anaerobic pathways, which are often slower and involve different mechanisms. | [1] |
| Light/UV | Photolysis | The primary driver of photodegradation. Wavelength and intensity determine the rate and can influence the types of transformation products formed. | [6][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[10]
Objective: To intentionally degrade the benzenesulfonamide under controlled stress conditions to generate and identify its primary degradation products.
Methodology:
-
Prepare Stock Solution: Dissolve the benzenesulfonamide in a suitable solvent (e.g., acetonitrile/water) to create a concentrated stock solution.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at time points (e.g., 0, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze.[10]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at time points, neutralize with 0.1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3-6% hydrogen peroxide.
-
Keep at room temperature and protected from light.
-
Withdraw samples at time points and analyze. Quench the reaction if necessary (e.g., with sodium bisulfite) before injection.
-
-
Photolytic Degradation:
-
Expose a solution of the benzenesulfonamide to a controlled UV light source (e.g., 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both conditions at time points and analyze.
-
-
Analysis: Analyze all samples using a stability-indicating method, typically HPLC-UV or LC-MS/MS, comparing the chromatograms of stressed samples to the control.[4][14]
Caption: Workflow for a typical forced degradation study of a benzenesulfonamide.
Protocol 2: Aerobic Biodegradation Assay
Objective: To assess the biodegradability of a benzenesulfonamide using a microbial consortium and to identify major biotic transformation products.
Methodology:
-
Prepare Medium: Prepare a minimal salts medium (MSM) containing all necessary inorganic nutrients for bacterial growth but lacking a carbon source.
-
Prepare Inoculum: Obtain a microbial source (e.g., activated sludge from a wastewater treatment plant, soil sample). Acclimate the consortium by exposing it to low concentrations of the target benzenesulfonamide over several days or weeks.
-
Set up Bioreactors:
-
In sterile flasks, add the MSM.
-
Add the benzenesulfonamide as the sole carbon source to a final concentration (e.g., 20-50 mg/L).
-
Inoculate the flasks with the acclimated microbial consortium (e.g., to 1-5% v/v).[3]
-
Controls: Prepare a sterile control (MSM + benzenesulfonamide, no inoculum) to check for abiotic degradation and a biomass control (MSM + inoculum, no benzenesulfonamide) to monitor background microbial activity.
-
-
Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) to ensure aerobic conditions.[3]
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours).
-
Filter the samples (e.g., 0.22 µm syringe filter) to remove biomass.
-
Analyze the filtrate for the parent compound and potential metabolites using LC-MS/MS. The identification of metabolites allows for the deduction of the degradation pathway.[3]
-
References
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Retrieved January 12, 2026, from [Link]
-
Selective degradation of sulfonamide antibiotics by peroxymonosulfate alone_ Direct oxidation and nonradical mechanisms - ResearchGate. (2017). Retrieved January 12, 2026, from [Link]
-
Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Trends in sulfonamides and their by-products analysis in environmental samples using mass spectrometry techniques - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species' - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonochemical degradation of benzenesulfonic acid in aqueous medium - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonochemical degradation of benzenesulfonic acid in aqueous medium - CUSAT. (n.d.). Retrieved January 12, 2026, from [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018). Retrieved January 12, 2026, from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed. (2020). Retrieved January 12, 2026, from [Link]
-
Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]
-
Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022). Retrieved January 12, 2026, from [Link]
-
Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024). Retrieved January 12, 2026, from [Link]
-
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Crystallization Conditions for 2-Bromo-N-propylbenzenesulfonamide
Welcome to the technical support center for the crystallization of 2-bromo-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve high-purity, crystalline material.
Understanding the Molecule: Key Considerations for Crystallization
2-Bromo-N-propylbenzenesulfonamide possesses a combination of functional groups that influence its crystallization behavior. The presence of a polar sulfonamide group capable of hydrogen bonding, a nonpolar benzene ring, and a moderately polar bromine substituent means that solvent selection is critical. The molecule's overall moderate polarity suggests that a single solvent or a mixture of solvents with tailored polarity will be most effective.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 2-bromo-N-propylbenzenesulfonamide?
A1: There is no single "best" solvent, as the ideal choice depends on the purity of your crude material and the desired crystal morphology. However, given the molecule's structure, a good starting point is a moderately polar solvent. Alcohols like ethanol and isopropanol are often effective for sulfonamides. A mixed solvent system, such as ethanol-water, can also be highly effective for tuning the solubility.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the solution is too concentrated, cools too quickly, or if the chosen solvent is too nonpolar.
Solutions:
-
Add more solvent: Reheat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and allow it to cool more slowly.
-
Change the solvent system: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often successful.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q3: I'm not getting any crystals, even after the solution has cooled completely. What should I do?
A3: This is a common issue that can arise from a few factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be supersaturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Supersaturation without nucleation: The solution may be supersaturated, but the initial formation of crystal nuclei has not occurred.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of the compound.
-
Q4: My crystals are very small, like a fine powder. How can I grow larger crystals?
A4: The formation of small crystals is typically due to rapid cooling, which leads to a high rate of nucleation.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a colder environment like an ice bath or refrigerator. Slower cooling allows for fewer nucleation sites and promotes the growth of larger, more ordered crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 2-bromo-N-propylbenzenesulfonamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Reduce the volume of solvent used.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | - Presence of colored impurities in the crude material.- Residual bromine from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the crude product with a solution of a reducing agent like sodium bisulfite to remove residual bromine before crystallization. |
| Amorphous Solid Formation | - The solution cooled too rapidly.- High concentration of impurities. | - Slow down the cooling rate significantly.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Polymorphism (Different Crystal Forms) | - Slight variations in crystallization conditions (solvent, temperature, cooling rate). | - Strictly control and document all crystallization parameters.- Use seeding with a crystal of the desired polymorph to ensure consistency. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for a standard recrystallization from a single solvent.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 2-bromo-N-propylbenzenesulfonamide. Add a few drops of the chosen solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will likely result in poor recovery. If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with gentle swirling until the solid just dissolves. Add a small excess of solvent (about 5-10%) to prevent premature crystallization.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility profile. A common pair for sulfonamides is an alcohol (e.g., ethanol) and water.
-
Dissolution: Dissolve the crude 2-bromo-N-propylbenzenesulfonamide in the minimum amount of the "good" solvent (the solvent in which it is more soluble, e.g., ethanol) at an elevated temperature.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry.
Protocol 3: Anti-Solvent Addition at Room Temperature
This technique is useful for compounds that are highly soluble in one solvent and very insoluble in another miscible solvent.
-
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (in which the compound is insoluble) dropwise with constant stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for crystal growth.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Visualizing the Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the crystallization of 2-bromo-N-propylbenzenesulfonamide.
Caption: A workflow for optimizing crystallization conditions.
Solvent Selection Guide
The following table provides a list of common solvents that can be used for initial screening, categorized by their polarity.
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Hexane | 69 | Nonpolar | Good as an anti-solvent or for washing impurities. |
| Toluene | 111 | Nonpolar | Can be a good solvent for less polar sulfonamides. |
| Dichloromethane | 40 | Moderately Polar | May be too volatile for slow crystallization. |
| Ethyl Acetate | 77 | Moderately Polar | A good starting point for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | A good solvent, but its volatility can be a challenge. |
| Isopropanol | 82 | Polar Protic | Often effective for sulfonamides, can be used with water. |
| Ethanol | 78 | Polar Protic | A very common and effective solvent for sulfonamides. |
| Methanol | 65 | Polar Protic | Similar to ethanol, good for polar compounds. |
| Water | 100 | Very Polar | Likely to be a poor solvent on its own, but excellent as an anti-solvent with alcohols. |
References
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
ReelMind. (2023). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available at: [Link]
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
-
Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]
-
Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Available at: [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]
-
University of Florida. Crystal Growing Tips. Available at: [Link]
-
University of Potsdam. Advice for Crystallization. Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Technical Support Center: Troubleshooting Low Ionization Efficiency in Mass Spectrometry of Sulfonamides
As a Senior Application Scientist, I've frequently encountered challenges with the LC-MS analysis of sulfonamides. Their unique chemical properties can lead to frustratingly low signal intensity and poor reproducibility. This guide is designed to be a practical resource, moving beyond simple checklists to explain the underlying science of why certain strategies work. We will systematically diagnose and resolve issues with low ionization efficiency, transforming your sulfonamide analysis from a challenge into a robust, reliable method.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfonamide signals often weak or inconsistent in ESI-MS?
Low ionization efficiency for sulfonamides is a common issue stemming from their amphoteric nature. Sulfonamides possess both a weakly acidic sulfonamide group (pKa ~5-8) and a weakly basic amino group (pKa ~2-3).[1] This means their charge state is highly dependent on the mobile phase pH. In positive electrospray ionization (ESI), efficient protonation of the basic amino group is required to form the desired [M+H]⁺ ion. If the pH is too high, the molecule will be neutral or deprotonated, leading to a weak signal. Conversely, in negative ion mode, a sufficiently high pH is needed to deprotonate the acidic group. Inconsistent signals often arise from matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the target sulfonamide.[2][3][4]
Q2: Should I use positive or negative ion mode for analyzing sulfonamides?
For most sulfonamides, positive ion mode is the preferred choice . It consistently generates the protonated molecule, [M+H]⁺, which is typically a stable and abundant ion suitable for quantification.[5][6] Fragmentation of this precursor ion also yields characteristic product ions (e.g., m/z 156, 108, 92) that are useful for confirmation in MS/MS experiments.[7][8] While negative ion mode can be used, it is generally less sensitive and may be more susceptible to interference. The choice can also be compound-specific, so if positive mode fails to yield adequate sensitivity for a particular sulfonamide, exploring negative mode is a valid secondary strategy.
Q3: I see multiple peaks for my analyte, such as [M+Na]⁺ and [M+NH₄]⁺. Is this a problem?
Yes, this can be a significant problem. The formation of sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts is common for sulfonamides, especially when the mobile phase contains trace amounts of these salts.[9] While these adducts confirm the molecular weight, they dilute the ion current that would otherwise go to your primary ion of interest, [M+H]⁺. This splits the signal across multiple species, reducing the sensitivity for your target analyte and complicating quantification. Optimizing source conditions to favor the protonated molecule is a key troubleshooting step.
Q4: What is "ion suppression," and why is it a major concern for sulfonamide analysis in complex samples?
Ion suppression is a type of matrix effect where co-eluting components from a sample (e.g., salts, phospholipids, proteins from plasma, milk, or tissue) interfere with the ionization of the target analyte in the ESI source.[2][3] These matrix components compete with the analyte for access to the droplet surface and for the available charge, thereby reducing the number of gas-phase analyte ions that enter the mass spectrometer.[4][10][11] This leads to lower sensitivity, poor accuracy, and high variability. Sulfonamide analysis in biological or environmental samples is particularly prone to this issue due to the complexity of the matrices.[6][12]
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to resolving poor ionization efficiency. We will start with the simplest and most impactful variables—the mobile phase—and progress to instrument optimization and advanced matrix effect mitigation.
Logical Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting low sulfonamide signals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
The Impact of Bromine's Position: A Comparative Guide to the Biological Activity of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on a pharmacophore is a cornerstone of medicinal chemistry, capable of dramatically altering a compound's biological profile. Within the versatile benzenesulfonamide scaffold, a privileged structure in drug discovery, the seemingly subtle shift of a bromine atom from the ortho (2-position) to the para (4-position) of the benzene ring can elicit profound differences in efficacy and selectivity against various biological targets. This guide provides an in-depth, objective comparison of the biological activities of 2-bromo and 4-bromo substituted benzenesulfonamides, supported by experimental data, to inform rational drug design and development.
At a Glance: Key Differences in Biological Activity
The position of the bromine atom on the benzenesulfonamide ring significantly influences its interaction with target proteins, leading to distinct activity profiles. Generally, the 4-bromo substitution often results in more potent and selective inhibition of certain enzymes, particularly carbonic anhydrases, which are crucial targets in cancer and other diseases. Conversely, the 2-bromo substitution can also yield potent compounds, with its activity being highly dependent on the other substituents and the specific topology of the target's active site.
| Biological Target | 2-Bromo Substituted Benzenesulfonamide Activity | 4-Bromo Substituted Benzenesulfonamide Activity | Key Insights |
| Carbonic Anhydrase (CA) Inhibition | Potent inhibition, but can be less selective for tumor-associated isoforms.[1] | Often exhibits high potency and selectivity for tumor-associated isoforms like CA IX and XII.[2][3] | The para-position allows the bromine to extend into different regions of the active site, potentially leading to enhanced interactions and selectivity.[4] |
| Anticancer Activity | Demonstrates cytotoxic effects against various cancer cell lines.[5][6] | Often shows potent anticancer activity, linked to CA IX and XII inhibition in hypoxic tumors.[2][7][8] | The inhibition of tumor-associated CAs by 4-bromo derivatives is a key mechanism for their anticancer effects.[9] |
| Antimicrobial Activity | Exhibits activity against various bacterial strains.[10] | Shows promising activity, particularly against Gram-positive bacteria.[11][12] | The lipophilicity and electronic properties conferred by the bromine atom contribute to antimicrobial efficacy.[12] |
| Other Enzyme Inhibition (e.g., PLK4) | Can show potent inhibition depending on the overall molecular structure. | A bromine at the para-position has been shown to be favorable for potent inhibition of enzymes like PLK4.[13] | The position of the halogen influences the interaction with hydrophobic pockets in the enzyme's active site.[13] |
The "Why": Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity between 2-bromo and 4-bromo substituted benzenesulfonamides can be attributed to several key factors related to their molecular structure and how they interact with their biological targets. The sulfonamide group (-SO₂NH₂) itself is a critical zinc-binding group, essential for the inhibition of metalloenzymes like carbonic anhydrases.[10] The aromatic ring and its substituents, including the bromine atom, are responsible for dictating the compound's specificity and potency.[10]
The position of the bromine atom influences the molecule's:
-
Electronic Properties: Bromine is an electron-withdrawing group, and its position affects the electron density distribution of the benzene ring and the acidity of the sulfonamide proton. This can modulate the strength of the interaction with the zinc ion in the active site of metalloenzymes.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access its target. The position of the bromine can subtly alter the overall lipophilic character and how the molecule partitions between different biological compartments.[12]
-
Steric Profile: The size and position of the bromine atom play a crucial role in how the inhibitor fits into the active site of a target enzyme. The para-position generally offers a more extended and linear profile, which can be advantageous for reaching deeper into certain active site pockets. In contrast, the ortho-position introduces steric bulk closer to the sulfonamide group, which can either be beneficial or detrimental depending on the specific topology of the active site. Structural studies have shown that residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131 in carbonic anhydrases, dictate the positional binding and affinity of inhibitors, while the "tail" groups, including the bromo-phenyl moiety, modulate isoform specificity.[4]
Experimental Evidence: A Closer Look at the Data
For instance, in the context of carbonic anhydrase inhibition, a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases showed that a 2-bromophenyl derivative had good activity against the VchαCA isoform.[1] In another study, 4-bromo substitution was a key feature in potent inhibitors of Keap1-Nrf2 protein-protein interaction.[14] Furthermore, research on PLK4 inhibitors found that a bromine atom at the para-position of the benzene ring resulted in excellent activity.[13]
The following sections detail standardized experimental protocols for evaluating the biological activities discussed.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.
Principle: This is a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Workflow:
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the desired carbonic anhydrase isoform and the test compounds (2-bromo and 4-bromo benzenesulfonamides) in a suitable solvent, typically distilled-deionized water or DMSO.[1] Perform serial dilutions of the inhibitor stock to obtain a range of concentrations.
-
Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES) containing a pH indicator (e.g., Phenol Red).[1] The pH of the buffer will depend on the specific CA isoform being tested.
-
Pre-incubation: In the reaction cuvette, pre-incubate the enzyme solution with the inhibitor solution for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[1]
-
Reaction Initiation and Measurement: The CA-catalyzed CO₂ hydration reaction is initiated by adding a CO₂ solution. The initial rates of the reaction are measured for a short period (10-100 seconds) using a stopped-flow instrument.[1] The change in absorbance of the pH indicator is monitored to determine the reaction velocity.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[12]
Workflow:
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Steps:
-
Preparation of Test Compounds: Prepare a stock solution of the 2-bromo and 4-bromo substituted benzenesulfonamides in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Conclusion
The positional isomerism of the bromine atom on the benzenesulfonamide ring is a critical determinant of biological activity. While both 2-bromo and 4-bromo substituted derivatives have demonstrated significant potential as therapeutic agents, the 4-bromo analogues often exhibit superior potency and selectivity, particularly as inhibitors of tumor-associated carbonic anhydrases. This is largely due to the favorable steric and electronic properties conferred by the para-substitution, allowing for optimal interactions within the enzyme's active site.
However, it is crucial to recognize that the overall biological profile of a benzenesulfonamide derivative is the result of the interplay of all its substituents. Therefore, while the position of the bromine atom provides a valuable starting point for drug design, further optimization of the entire molecular scaffold is necessary to achieve the desired therapeutic efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other promising benzenesulfonamide-based compounds.
References
- Efficacy of N-(4-bromobenzenesulfonyl)benzamide and Its Derivatives Against Diverse Bacterial Strains: A Comparative Guide - Benchchem.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - NIH.
- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors - Benchchem.
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role - Benchchem.
- N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities - Benchchem.
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - ResearchGate.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.
- Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development - Benchchem.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors - PubMed.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
- physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide - Benchchem.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers.
- 4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions.
- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC - NIH.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- (PDF) Synthesis, Biological Evaluation and in Silico Studies of Several Substituted Benzene Sulfonamides as Potential Antibacterial Agents - ResearchGate.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH.
- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis.
- Non-Classical Inhibition of Carbonic Anhydrase - PMC - NIH.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed.
- Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors - PubMed.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed.
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A Comprehensive Guide to the Structural Validation of 2-bromo-N-propylbenzenesulfonamide Using 2D NMR Techniques
For Immediate Publication
SOUTH SAN FRANCISCO, CA – January 12, 2026 – In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a critical prerequisite for advancing drug discovery programs.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 2-bromo-N-propylbenzenesulfonamide, a representative sulfonamide derivative.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and precise structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection.[2] While one-dimensional (1D) NMR provides initial structural insights, complex aromatic substitution patterns and the flexibility of aliphatic chains can lead to signal overlap, necessitating the enhanced resolution and connectivity information provided by 2D NMR.[3] This guide will explore the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to achieve unequivocal structural assignment.
The Imperative of 2D NMR in Modern Drug Discovery
The structural characterization of Active Pharmaceutical Ingredients (APIs) is a non-negotiable aspect of regulatory submissions and overall drug quality assurance.[2][4] 2D NMR spectroscopy has emerged as an indispensable tool, offering a detailed roadmap of molecular connectivity that transcends the limitations of 1D techniques.[5] By spreading nuclear correlations across two frequency dimensions, 2D NMR resolves spectral overlap and reveals through-bond relationships between nuclei.[6]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out the spin systems within the propyl chain and the aromatic ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached, providing a clear picture of C-H one-bond connectivities.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together different molecular fragments and confirming the substitution pattern on the benzene ring.[8]
Experimental Framework for Structural Validation
A systematic approach employing a suite of 2D NMR experiments is essential for a self-validating structural elucidation process. The workflow ensures that each piece of connectivity data is cross-verified, leading to a confident and unambiguous structural assignment.
Caption: High-level workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
Sample Preparation:
-
Accurately weigh 10-20 mg of synthesized 2-bromo-N-propylbenzenesulfonamide.
-
Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[9]
-
Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
COSY: A standard gradient-enhanced COSY experiment is performed to establish proton-proton coupling networks.
-
HSQC: An edited HSQC experiment is recommended to differentiate between CH, CH₂, and CH₃ groups, which appear with different phases.[10]
-
HMBC: Acquire the HMBC spectrum with an optimization for a long-range coupling constant (J) of 8 Hz, which is a good compromise for detecting various two- and three-bond correlations.[10]
Data Interpretation and Structural Assignment
The power of this multi-technique approach lies in the synergistic interpretation of the data. The logical flow of information from the various spectra allows for a step-by-step assembly of the molecular structure.
Caption: Logical flow of information from 2D NMR spectra to the final structure.
Predicted 2D NMR Correlations for 2-bromo-N-propylbenzenesulfonamide
The following tables summarize the expected correlations in the COSY, HSQC, and HMBC spectra based on the known structure of 2-bromo-N-propylbenzenesulfonamide and typical chemical shift ranges for similar functionalities.[11][12]
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) | Interpretation |
| H-1' (triplet) | H-2' | Vicinal coupling in the propyl chain. |
| H-2' (sextet) | H-1', H-3' (NH) | Vicinal coupling in the propyl chain and to the NH proton. |
| H-3' (multiplet) | H-2' | Vicinal coupling to the propyl chain. |
| Aromatic Protons | Other Aromatic Protons | Through-bond coupling within the aromatic ring, confirming their relative positions. |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) | Interpretation |
| H-1' | C-1' | Direct one-bond C-H correlation. |
| H-2' | C-2' | Direct one-bond C-H correlation. |
| H-3' | C-3' | Direct one-bond C-H correlation. |
| Aromatic Protons | Aromatic Carbons | Direct one-bond C-H correlations for the protonated aromatic carbons. |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Interpretation |
| H-1' | C-2', C-3' | Three-bond and two-bond correlations within the propyl chain. |
| H-2' | C-1', C-3' | Two-bond correlations within the propyl chain. |
| H-3' | C-1', C-2' | Two-bond and three-bond correlations within the propyl chain. |
| H-3' | C-1 (Aromatic) | Crucial three-bond correlation confirming the connection of the propyl chain to the sulfonamide nitrogen, which is attached to the aromatic ring. |
| Aromatic Protons | Other Aromatic Carbons | Two- and three-bond correlations that definitively establish the substitution pattern on the benzene ring, including the position of the bromine atom and the sulfonamide group. |
Comparative Analysis with Alternative Techniques
While 2D NMR is exceptionally powerful, it is often used in conjunction with other analytical methods. The following table provides a comparison.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, including ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations.[9] | Provides unambiguous structural assignment in solution, which is often relevant for biological activity studies.[9] | Can be time-consuming and requires specialized equipment and expertise. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[13] | The "gold standard" for absolute structure determination, including stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity and provides information about the elemental composition (with high-resolution MS). | Does not provide direct information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., S=O, N-H, C-Br). | Quick and provides a characteristic fingerprint of the molecule. | Provides limited information about the overall molecular structure and connectivity of atoms. |
Conclusion
For the definitive structural validation of 2-bromo-N-propylbenzenesulfonamide and analogous small molecules in pharmaceutical research, 2D NMR spectroscopy offers an unparalleled level of detail regarding atomic connectivity in the solution state. The synergistic use of COSY, HSQC, and HMBC experiments provides a robust and self-validating methodology to unambiguously assign all proton and carbon signals, confirming the substitution pattern and the integrity of the entire molecular framework. This guide underscores the critical role of these advanced NMR techniques in ensuring the scientific rigor required for modern drug discovery and development.
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A Comparative Analysis for Drug Development Professionals: N-Propyl vs. N-Ethyl Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. A critical, yet often nuanced, aspect of drug design is the strategic modification of substituent groups to fine-tune a molecule's pharmacological profile. This guide offers a deep dive into the comparative analysis of N-propyl versus N-ethyl benzenesulfonamide derivatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions in their lead optimization endeavors.
The Strategic Importance of N-Alkyl Chain Length
The seemingly subtle difference between an N-ethyl and an N-propyl substituent—a single methylene unit—can profoundly impact a drug candidate's journey through the body and its interaction with its biological target. This homologous extension directly influences key physicochemical properties such as lipophilicity and aqueous solubility, which in turn govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. Furthermore, the nature of the N-alkyl group can significantly affect the binding affinity of the molecule to its target protein, ultimately dictating its potency and potential therapeutic efficacy. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.
Synthesis and Structural Characterization: A Comparative Workflow
The synthesis of N-ethyl and N-propyl benzenesulfonamides is typically achieved through a standard nucleophilic substitution reaction between benzenesulfonyl chloride and the corresponding primary amine (ethylamine or propylamine). While the synthetic approach is analogous for both derivatives, subtle differences can emerge during purification and characterization.
Experimental Protocol: Synthesis of N-Alkyl Benzenesulfonamides
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the respective alkylamine (ethylamine or propylamine, 1.1 equivalents) to the stirred solution.
-
Base: Include a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzenesulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expert Insight: The slightly increased lipophilicity of the N-propyl derivative may necessitate a higher proportion of hexane in the eluent system for optimal separation during column chromatography compared to its N-ethyl counterpart.
Comparative Spectroscopic Data
| Spectroscopic Feature | N-Ethyl Benzenesulfonamide | N-Propyl Benzenesulfonamide |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H), ~5.0 (t, 1H, NH), 3.0-3.1 (q, 2H, NCH₂), 1.2 (t, 3H, CH₃) | δ 7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H), ~4.9 (t, 1H, NH), 2.9-3.0 (q, 2H, NCH₂), 1.5-1.6 (sext, 2H, CH₂CH₃), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140, 133, 129, 127 (Aromatic C's), ~36 (NCH₂), ~15 (CH₃) | δ ~140, 133, 129, 127 (Aromatic C's), ~43 (NCH₂), ~23 (CH₂CH₃), ~11 (CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 186.07 | [M+H]⁺ = 200.09 |
Trustworthiness Check: The spectral data aligns with the expected molecular structures. The ¹H and ¹³C NMR spectra show the characteristic signals for the respective alkyl chains, and the mass spectrometry data confirms the expected molecular weight difference of 14 atomic mass units between the two derivatives, corresponding to the additional CH₂ group in the N-propyl chain.
Caption: A generalized workflow for the synthesis of N-alkyl benzenesulfonamides.
Physicochemical Properties: A Balancing Act
The interplay between lipophilicity and aqueous solubility is a critical determinant of a drug's pharmacokinetic profile. The addition of a single methylene group can significantly alter this balance.
Experimental Protocol: LogP Determination via Shake-Flask Method
The octanol-water partition coefficient (LogP) is the gold-standard measure of a compound's lipophilicity.
-
Phase Saturation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) by stirring them together for 24 hours and then allowing the phases to separate.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: In a glass vial, combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol phase.
-
Equilibration: Gently agitate the mixture at a constant temperature for a set period (e.g., 2-4 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Comparative Physicochemical Data
| Property | N-Ethyl Benzenesulfonamide | N-Propyl Benzenesulfonamide | Mechanistic Rationale |
| Calculated LogP | ~1.3 | ~1.8 | The addition of a non-polar methylene group increases the overall lipophilicity of the molecule, leading to a higher partition coefficient in the octanol phase. |
| Aqueous Solubility | Poorly soluble in water[1] | Expected to be less soluble than the N-ethyl derivative | The increased lipophilicity of the N-propyl derivative generally results in decreased solubility in aqueous environments. Benzenesulfonamides, in general, have poor water solubility[1]. |
| Polar Surface Area (PSA) | ~54.6 Ų | ~54.6 Ų | The PSA is primarily determined by the polar sulfonamide group and is not significantly affected by the extension of the non-polar alkyl chain. |
Authoritative Grounding: The principle that increasing the length of an alkyl chain in a homologous series leads to a predictable increase in lipophilicity is a fundamental concept in medicinal chemistry and is well-documented in numerous pharmacology and drug design textbooks.
Biological Activity: A Case Study in Carbonic Anhydrase Inhibition
To exemplify the impact of N-alkyl chain length on biological activity, we will consider the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based drugs.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of carbonic anhydrase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (hCA II) in the assay buffer.
-
Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the N-ethyl and N-propyl benzenesulfonamide derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Biological Activity
| Compound | Expected Carbonic Anhydrase II IC₅₀ | Rationale for Potency Difference |
| N-Ethyl Benzenesulfonamide | Moderate Inhibition | The sulfonamide moiety acts as the primary zinc-binding group. The N-ethyl group will have some interaction with the hydrophobic regions of the active site. |
| N-Propyl Benzenesulfonamide | Potentially Stronger Inhibition | The longer N-propyl chain can engage in more extensive hydrophobic interactions with non-polar amino acid residues lining the active site of the enzyme. This enhanced binding affinity is expected to translate into a lower IC₅₀ value. |
Expertise & Experience: The active site of carbonic anhydrase contains a hydrophobic pocket. The increased lipophilicity of the N-propyl group allows for a more favorable interaction with this pocket, driven by the hydrophobic effect. This effect is a major contributor to the overall binding free energy of a ligand to its protein target.[2][3][4][5]
Caption: A model illustrating the enhanced hydrophobic interaction of the N-propyl derivative in the CA II active site.
Conclusion and Strategic Recommendations
This comparative guide highlights that the extension of an N-alkyl chain from ethyl to propyl is a subtle yet powerful modification in the design of benzenesulfonamide derivatives.
-
Predictable Physicochemical Changes: The N-propyl group consistently increases lipophilicity, which can be advantageous for membrane permeation but may compromise aqueous solubility. This trade-off is a key consideration for optimizing oral bioavailability.
-
Potential for Enhanced Potency: The increased hydrophobicity of the N-propyl chain can lead to stronger binding interactions with hydrophobic pockets in target proteins, often resulting in improved biological activity.
-
Informing Drug Discovery: The choice between an N-ethyl and N-propyl substituent should be an integral part of early-stage lead optimization. Parallel synthesis and evaluation of both series can provide invaluable SAR data, enabling a more rational and efficient path toward identifying a clinical candidate.
By leveraging the principles and experimental approaches outlined in this guide, drug development professionals can make more strategic decisions in the design of next-generation benzenesulfonamide-based therapeutics.
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-bromo-N-propylbenzenesulfonamide by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of rigorous scientific practice. High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for determining the elemental composition and exact molecular weight of novel chemical entities.[1] This guide provides an in-depth, technically-focused protocol for confirming the molecular weight of 2-bromo-N-propylbenzenesulfonamide, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. Our objective is to equip you with a self-validating methodology that ensures the trustworthiness and accuracy of your results.
The Foundational Principles: Why HRMS is the Gold Standard
Before delving into the protocol, it's crucial to understand why HRMS is the preferred method for this application. Unlike nominal mass spectrometry which provides integer masses, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places.[2][3] This high resolving power and mass accuracy are paramount for several reasons:
-
Unambiguous Formula Determination: By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the confident assignment of a unique elemental formula.[4][5] This level of precision can distinguish between molecules that have the same nominal mass but different elemental compositions.[2]
-
Isotopic Pattern Analysis: HRMS can resolve the isotopic distribution of a molecule, which provides an additional layer of confirmation for its elemental composition.[5] This is particularly important for compounds containing elements with distinct isotopic signatures, such as bromine and chlorine.[6]
-
Enhanced Sensitivity and Selectivity: Modern HRMS instruments offer exceptional sensitivity, enabling the analysis of low-abundance compounds.[] The high resolution also allows for the separation of the analyte signal from background interferences, leading to cleaner and more reliable data.[8]
Characterizing the Target Molecule: 2-bromo-N-propylbenzenesulfonamide
A thorough understanding of the analyte is the first step in developing a robust analytical method.
Structure and Formula:
2-bromo-N-propylbenzenesulfonamide has the chemical structure shown below and a molecular formula of C₉H₁₂BrNO₂S.[9][10]
Theoretical Molecular Weight Calculation:
To confirm the molecular weight by HRMS, we must first calculate the theoretical exact mass of the monoisotopic peak. This is calculated using the exact masses of the most abundant isotopes of each element:
-
¹²C = 12.000000 Da
-
¹H = 1.007825 Da
-
⁷⁹Br = 78.918337 Da
-
¹⁴N = 14.003074 Da
-
¹⁶O = 15.994915 Da
-
³²S = 31.972071 Da
Theoretical Exact Mass of [M+H]⁺:
(9 * 12.000000) + (13 * 1.007825) + (1 * 78.918337) + (1 * 14.003074) + (2 * 15.994915) + (1 * 31.972071) = 279.98991 Da
Strategic Method Development: A Comparative Approach
The success of HRMS analysis hinges on the careful selection of experimental parameters. Here, we compare and justify the optimal choices for 2-bromo-N-propylbenzenesulfonamide.
Ionization Source: ESI vs. APCI
The choice of ionization source is critical for efficiently generating gas-phase ions from the analyte. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Justification for 2-bromo-N-propylbenzenesulfonamide |
| Principle | A high voltage is applied to a liquid sample to create an aerosol of charged droplets.[11] | The sample is vaporized and then ionized by a corona discharge.[12] | The sulfonamide group is polar and can be readily protonated or deprotonated in solution, making ESI a highly suitable technique. |
| Analyte Suitability | Ideal for polar, large, and non-volatile molecules.[11] | Best for smaller, less polar, and more volatile compounds.[12] | While the benzene ring provides some non-polar character, the overall polarity of the molecule favors ESI. |
| Thermal Stability | A "soft" ionization technique with minimal thermal stress on the analyte. | Requires the analyte to be thermally stable due to the heated nebulizer.[13] | ESI is the preferred choice to avoid any potential for thermal degradation of the sulfonamide. |
Experimental Workflow
The following diagram illustrates the logical flow of the HRMS experiment for confirming the molecular weight of 2-bromo-N-propylbenzenesulfonamide.
Caption: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-bromo-N-propylbenzenesulfonamide.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL. The final solvent should be compatible with the mobile phase, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
HRMS Instrument Setup (Example using an Orbitrap Mass Spectrometer):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
Mass Analyzer: Orbitrap
-
Scan Type: Full Scan
-
Mass Range: m/z 100-500
-
Resolution: 120,000 (FWHM) at m/z 200[8]
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.[16]
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.
-
Data Interpretation: A Multi-Faceted Confirmation
The confirmation of the molecular weight is not based on a single data point, but rather on the convergence of multiple pieces of evidence.
Exact Mass Measurement and Mass Accuracy Calculation
The primary piece of evidence is the measured exact mass of the protonated molecule, [M+H]⁺. The instrument software will report the measured m/z of the most intense peak in the isotopic cluster.
-
Expected m/z: 279.98991
-
Acceptable Mass Error: A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.[4]
The mass error is calculated using the following formula:
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
Isotopic Pattern Analysis: The Bromine Signature
The presence of a bromine atom in 2-bromo-N-propylbenzenesulfonamide provides a distinct isotopic signature that serves as a powerful confirmation tool. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[6][17] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[18][19]
-
[M+H]⁺ Peak (containing ⁷⁹Br): m/z 279.98991
-
[M+2+H]⁺ Peak (containing ⁸¹Br): m/z 281.98786
-
Expected Intensity Ratio: Approximately 1:1
Observing this 1:1 isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Analysis (Optional but Recommended)
While not strictly necessary for molecular weight confirmation, tandem mass spectrometry (MS/MS) can provide additional structural information. Fragmentation of protonated sulfonamides often involves cleavage of the S-N bond and the loss of SO₂.[20][21][22][23] Observing characteristic fragment ions can further increase confidence in the compound's identity.
Summarizing the Evidence: A Self-Validating Conclusion
The molecular weight of 2-bromo-N-propylbenzenesulfonamide can be confidently confirmed if the following criteria are met:
| Parameter | Expected Result | Purpose |
| Measured Exact Mass of [M+H]⁺ | 279.98991 ± 5 ppm | Confirms elemental composition.[5] |
| Isotopic Pattern | Two peaks at m/z ~280 and ~282 with a ~1:1 intensity ratio. | Confirms the presence of one bromine atom.[6] |
| Mass Resolution | Sufficient to resolve the isotopic peaks. | Ensures accurate mass measurement and isotopic analysis.[24] |
By systematically evaluating these interconnected data points, the HRMS analysis becomes a self-validating experiment. The high mass accuracy confirms the elemental formula, and the isotopic pattern validates the presence of key elements, leaving no ambiguity in the confirmation of the molecular weight of 2-bromo-N-propylbenzenesulfonamide.
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- 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4 | C9H12BrNO2S | Appchem.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromobenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The introduction of a bromine atom at the 2-position of the benzene ring imparts specific steric and electronic properties that can significantly influence the molecule's interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships of 2-bromobenzenesulfonamide analogs, synthesizing data from various studies to elucidate the impact of structural modifications on their biological efficacy. While a singular, comprehensive study focusing exclusively on a broad series of 2-bromobenzenesulfonamide analogs is not extensively covered in publicly available literature, this guide collates and compares available data to provide valuable insights for researchers in drug discovery.[1]
The 2-Bromobenzenesulfonamide Scaffold: A Platform for Diverse Biological Activities
The 2-bromobenzenesulfonamide core structure serves as a versatile starting point for the design of novel drug candidates. The sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors, notably carbonic anhydrases.[3] The bromine atom at the ortho-position can influence the conformation of the molecule and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the nitrogen of the sulfonamide can be functionalized with a wide variety of substituents, allowing for the exploration of a vast chemical space to optimize potency and selectivity for a given biological target.
Comparative Analysis of Biological Activities
The biological activity of 2-bromobenzenesulfonamide analogs has been explored in several therapeutic areas. Below, we compare their performance as anticancer agents and enzyme inhibitors, drawing on data from various studies.
Benzenesulfonamide derivatives have shown significant potential as anticancer agents, often by inhibiting enzymes crucial for tumor growth and survival, such as carbonic anhydrases (CAs) and protein kinases.[4][5] The presence and position of substituents on the benzenesulfonamide ring are critical for activity and selectivity.
Key SAR Insights for Anticancer Activity:
-
Substitution on the N-phenyl ring: In a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, the substitution pattern on the benzenesulfonamide ring was found to be crucial for anti-proliferative activity.[6] While a specific 2-bromo analog was not the most potent in that particular study, the research highlighted that electronic and steric factors on the benzenesulfonamide ring system dramatically influence cytotoxicity.[6]
-
Replacement of the acetamide function: Optimization of a lead compound in the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series showed that replacing the acetamide with a benzenesulfonamide moiety could enhance potency.[6] This suggests that the 2-bromobenzenesulfonamide group could be a valuable component in designing new anticancer agents.
-
Induction of DNA Damage: Certain N-phenyl ureidobenzenesulfonate derivatives have been shown to induce DNA double-strand breaks and block cell cycle progression in the S-phase, indicating a mechanism of action relevant to cancer therapy.[7]
Table 1: Comparative Cytotoxicity of Benzenesulfonamide Analogs in Cancer Cell Lines
| Compound ID | Core Structure | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Hydroxybenzenesulfonamide | 2,5-dichloro-phenyl | - | 0.13 (ACL enzyme inhibition) | [8] |
| 2 | Benzenesulfonamide | N-(3-(2-aminothiazol-4-yl)phenyl) | Various | Potent antiproliferative activity | [6] |
| 3 | N-phenyl ureidobenzenesulfonate | Varied | HT-29, M21, MCF-7 | Micromolar range | [7] |
| AL106 | Benzenesulfonamide hydrazone | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl) | U87 Glioblastoma | 58.6 | [4] |
Note: This table collates data from different studies on various benzenesulfonamide scaffolds to provide a comparative context. A direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs). Several CA isoforms are important therapeutic targets for various diseases, including cancer (e.g., CA IX and XII).[9]
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
N-Substitution: N-substitution on the sulfonamide group can modulate isoform selectivity.[10] While unsubstituted sulfonamides often show broad-spectrum CA inhibition, N-substituted analogs can be designed to target specific isoforms.
-
"Tail" Approach: The "tail" approach, where different chemical moieties are appended to the core sulfonamide scaffold, has been successfully used to achieve isoform selectivity.[9] The nature of the tail (e.g., aryl, arylsulfone) influences interactions with amino acid residues outside the active site's zinc ion.[9]
-
Comparison with other Halogens: While direct comparative studies are limited, the electronic properties of the halogen at the 2-position are expected to influence the pKa of the sulfonamide group and its binding affinity to the zinc ion in the enzyme's active site.
Table 2: Comparative Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 1.130 - 448.2 (Range for derivatives) | 0.103 - 14.3 (Range for derivatives) | 0.340 - 42.39 (Range for derivatives) | [11] |
| Tosylated Aromatic Amines (General Class) | Varied | Varied | Varied | [11] |
| 2-Aminobenzenesulfonamide | - | 910 | - | [12] |
Note: This table presents a range of inhibition constants for different classes of sulfonamides to illustrate their general potency. Data for a specific 2-bromobenzenesulfonamide series is not available in a comparative format.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of 2-bromobenzenesulfonamide analogs.
This protocol describes a general and adaptable method for the synthesis of N-aryl substituted 2-bromobenzenesulfonamides.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Substituted aniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled aniline solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-N-arylbenzenesulfonamide.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Logical Relationships in SAR
The structure-activity relationship for 2-bromobenzenesulfonamide analogs can be conceptualized as a multi-variate optimization problem. The overall biological activity is a function of modifications at different positions of the scaffold.
Caption: Logical relationships in the SAR of 2-bromobenzenesulfonamide analogs.
Conclusion and Future Directions
The 2-bromobenzenesulfonamide scaffold holds considerable promise as a template for the development of novel therapeutic agents. The analysis of related benzenesulfonamide analogs reveals that modifications to the N-substituent and the substitution pattern on the benzene ring are key determinants of biological activity and selectivity. The 2-bromo substituent likely plays a significant role in modulating the conformational preferences and electronic properties of the molecule, which in turn affects its interaction with biological targets.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 2-bromobenzenesulfonamide analogs to establish a more comprehensive and direct structure-activity relationship. Such studies, targeting a diverse panel of enzymes and cancer cell lines, will be crucial to fully unlock the therapeutic potential of this versatile chemical scaffold.
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Gülçin, İ., & Beydemir, Ş. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 116-120. [Link]
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Anjana, R., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4983. [Link]
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Depreux, P., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(23), 10415-10431. [Link]
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Abdel-Gawad, N. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
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Rewcastle, G. W., et al. (2019). Synthesis and Biological Evaluation of Solubilized Sulfonamide Analogues of the Phosphatidylinositol 3-kinase Inhibitor ZSTK474. Bioorganic & Medicinal Chemistry, 27(8), 1529-1545. [Link]
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De Simone, G., et al. (2013). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Medicinal Chemistry, 56(17), 7013-7020. [Link]
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Ekinci, D., et al. (2011). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 846-851. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115582. [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
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Kim, H., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]
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Bas-Concepcion, J., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2114-2119. [Link]
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Griffin, R. J., et al. (2006). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 4(21), 3949-3958. [Link]
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Banerjee, S. (Ed.). (2021). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. [Link]
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Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11091. [Link]
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A Comparative Efficacy Analysis of 2-bromo-N-propylbenzenesulfonamide and Known Carbonic Anhydrase Inhibitors
This guide presents a comparative framework for evaluating the efficacy of the novel compound, 2-bromo-N-propylbenzenesulfonamide, against the well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. As direct experimental data for 2-bromo-N-propylbenzenesulfonamide is not yet prevalent in peer-reviewed literature, this document serves as a forward-looking guide for researchers and drug development professionals. We will explore the hypothesized mechanism of action based on its structural characteristics and provide a comprehensive, data-driven comparison with clinically relevant inhibitors.
Introduction: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption.[2][3] With at least 14 known isoforms in mammals, each with distinct tissue distribution and kinetic properties, CAs represent a versatile class of therapeutic targets.[1] Dysregulation of specific CA isoforms is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making the development of isoform-selective inhibitors a significant area of research.[1][4][5]
The sulfonamide functional group is a well-established pharmacophore for potent carbonic anhydrase inhibition.[6][7] Sulfonamides typically exert their inhibitory effect by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.[4][8]
Profiling the Inhibitors
2-bromo-N-propylbenzenesulfonamide: A Putative Carbonic Anhydrase Inhibitor
2-bromo-N-propylbenzenesulfonamide belongs to the benzenesulfonamide class of compounds. Its chemical structure, featuring a sulfonamide moiety, strongly suggests its potential as a carbonic anhydrase inhibitor. The presence of a bromine atom on the benzene ring may influence its binding affinity and isoform selectivity through halogen bonding or steric interactions within the active site of different CA isoforms. Further empirical investigation is required to elucidate its precise mechanism of action and inhibitory profile.
Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor
Acetazolamide is a first-generation carbonic anhydrase inhibitor that has been in clinical use for several decades.[9] It is a non-selective inhibitor of various CA isoforms and is administered systemically for the treatment of glaucoma, epilepsy, and acute mountain sickness.[1][10] Its broad-spectrum inhibition, however, can lead to systemic side effects.[11]
Dorzolamide: A Second-Generation, Topically Active Inhibitor
Dorzolamide is a second-generation carbonic anhydrase inhibitor primarily used as a topical ophthalmic solution for the treatment of glaucoma.[11] Its localized administration minimizes systemic side effects. Dorzolamide exhibits a higher affinity for certain CA isoforms, such as CA II and CA IV, which are involved in aqueous humor secretion in the eye.[12][13]
Comparative Efficacy: A Quantitative Analysis
The efficacy of carbonic anhydrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), with lower values indicating greater potency. The following table summarizes the reported inhibitory activities of Acetazolamide and Dorzolamide against key human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IV (Ki/IC50, nM) | hCA IX (IC50, nM) | hCA XII (Ki/IC50, nM) |
| Acetazolamide | 250[8] | 12[8] | 74[10] | 30[14] | 5.7[9] |
| Dorzolamide | 600[14] | 0.18[12][14] | 6.9[12] | 52.0[11] | 3.5[11] |
This data highlights the different isoform selectivity profiles of the two established inhibitors. While both are potent inhibitors of hCA II, Dorzolamide shows significantly greater potency for this isoform. Acetazolamide, on the other hand, displays a broader spectrum of inhibition across the listed isoforms. The inhibitory profile of 2-bromo-N-propylbenzenesulfonamide against this panel of isoforms would be a critical determinant of its potential therapeutic applications.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine the inhibitory efficacy of 2-bromo-N-propylbenzenesulfonamide, a robust and reproducible in vitro assay is essential. The p-nitrophenyl acetate (p-NPA) assay is a widely used colorimetric method for screening CA inhibitors.[15][16]
Principle of the Assay
This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[15] The rate of p-NP formation, monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.[15][17]
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of 2-bromo-N-propylbenzenesulfonamide, Acetazolamide (positive control), and Dorzolamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the inhibitor solution or DMSO (for the no-inhibitor control) to the respective wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Causality Behind Experimental Choices
-
Choice of Assay: The p-NPA assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening, making it ideal for the initial characterization of a novel compound.[17]
-
Controls: The inclusion of a no-inhibitor control (DMSO vehicle) is crucial for determining 100% enzyme activity, while a well-characterized inhibitor like Acetazolamide serves as a positive control to validate the assay's performance.
-
Pre-incubation: The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme, allowing for the accurate determination of its inhibitory potency.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental workflow, the following diagrams are provided.
Caption: Workflow for the In Vitro CA Inhibition Assay.
Conclusion and Future Directions
The structural characteristics of 2-bromo-N-propylbenzenesulfonamide strongly suggest its potential as a novel carbonic anhydrase inhibitor. To ascertain its therapeutic promise, a systematic evaluation of its inhibitory efficacy against a panel of human carbonic anhydrase isoforms is imperative. This guide provides a robust framework for such an investigation, leveraging established methodologies and providing a data-driven comparison with the clinically relevant inhibitors, Acetazolamide and Dorzolamide. The results of these future studies will be instrumental in defining the pharmacological profile of 2-bromo-N-propylbenzenesulfonamide and its potential as a lead compound for the development of new therapeutics.
References
- Aggarwal, M., & Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 21(6), 1548-1558.
- Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376.
- Wikipedia contributors. (2024). Carbonic anhydrase. In Wikipedia, The Free Encyclopedia.
- MedchemExpress. (n.d.). Carbonic Anhydrase Inhibitors.
- Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology, 696, 235-257.
- Agarwal, T., Singla, R. K., & Garg, A. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET, International Conference on Multidisciplinary Sciences.
- BenchChem. (2025). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081.
- Armando Hasudungan. (2018, March 22).
- Selleckchem. (n.d.). Carbonic Anhydrase II Selective Inhibitors.
- BindingDB. (n.d.). Assay in Summary_ki.
- BenchChem. (n.d.).
- ResearchGate. (2019). (PDF) Carbonic Anhydrases and their Physiological Roles.
- BenchChem. (2025). A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of 4-hydrazinylbenzenesulfonamide hydrochloride and Acetazolamide.
- ChemicalBook. (n.d.). N-Propyl 2-bromobenzenesulfonamide.
- Löscher, W., & Puscas, I. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-236.
- Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 9(4), 284-293.
- Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide.
- ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug.
- Arslan, O., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Arslan, O., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- De Simone, G., & Supuran, C. T. (2021). Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139-2146.
- De Luca, V., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345.
- Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488-493.
- ChemicalBook. (n.d.). 2-bromo-N-cyclopropyl-N-methylbenzenesulfonamide.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
- Ardá, A., et al. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society, 133(40), 16211-16220.
- PubChem. (n.d.). 2-bromo-N-phenethylbenzenesulfonamide.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
- Reddit. (2023, February 10).
- BLD Pharm. (n.d.). 2-Bromo-N-phenylbenzenesulfonamide.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-bromo-N-propylbenzenesulfonamide Quantification
An expert guide to developing and cross-validating analytical methods for novel sulfonamides, using 2-bromo-N-propylbenzenesulfonamide as a case study.
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical science. For novel compounds like 2-bromo-N-propylbenzenesulfonamide, which may represent a new drug substance, impurity, or metabolite, establishing robust and reliable quantification methods is not merely a procedural step but a foundational requirement for ensuring safety and efficacy.
This guide provides a comprehensive framework for the development and, critically, the cross-validation of two orthogonal analytical methods for 2-bromo-N-propylbenzenesulfonamide: a workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method essential for more demanding research or bioanalytical applications.
The core principle of cross-validation is to ensure that different analytical procedures provide equivalent results for the same set of samples, thereby guaranteeing consistency across different laboratories, techniques, or development phases. This process is a cornerstone of a robust analytical lifecycle management program.
Part 1: Method Development & Validation Strategy
Before a cross-validation study can be performed, at least two well-validated methods must exist. Here, we propose the development of an HPLC-UV method and an LC-MS method. The choice of these two techniques is deliberate; they are orthogonal, meaning they rely on different chemical and physical principles for detection. UV detection is based on the absorption of light by the analyte's chromophore (the benzene ring), while mass spectrometry measures the mass-to-charge ratio of the ionized molecule. This orthogonality provides a high degree of confidence in the results; if both methods yield the same quantitative value, it is highly probable that the measurement is accurate.
Method A: RP-HPLC-UV Protocol
This method is designed for robustness and is typical for a quality control (QC) environment.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (based on the typical absorbance maxima for benzenesulfonamides).
2. Validation Protocol (Summary): This method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: A placebo and a spiked sample are analyzed to ensure no interference from excipients at the retention time of the analyte.
-
Linearity: A minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration) are analyzed. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determined by the recovery of the analyte in a spiked matrix (e.g., 98.0% to 102.0%).
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should be < 2.0%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
Method B: LC-MS Protocol
This method is designed for high sensitivity and selectivity, suitable for trace-level analysis or analysis in complex biological matrices.
1. Instrumentation and Conditions:
-
LC-MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 85% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺. For 2-bromo-N-propylbenzenesulfonamide (C₉H₁₂BrNO₂S), the expected m/z would be calculated.
2. Validation Protocol (Summary): Validation follows the same principles as HPLC-UV but with typically lower acceptance criteria for LOQ and a focus on matrix effects, as outlined in FDA guidance for bioanalytical method validation.
Part 2: The Cross-Validation Workflow
The primary goal of this cross-validation is to demonstrate the interchangeability of the HPLC-UV and LC-MS methods for the quantification of 2-bromo-N-propylbenzenesulfonamide in a defined matrix (e.g., a drug product formulation).
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol for Cross-Validation
-
Sample Preparation: Prepare a single stock solution of 2-bromo-N-propylbenzenesulfonamide reference standard. From this stock, create a series of at least 8-10 validation samples by spiking a representative matrix (e.g., placebo formulation) to cover a range from the LOQ to 150% of the target concentration. Prepare three independent replicates at each concentration level.
-
Analysis:
-
Analyze the complete set of validation samples using the validated HPLC-UV method.
-
Analyze the exact same set of validation samples using the validated LC-MS method. Randomize the injection sequence on both instruments to minimize systematic error.
-
-
Data Collection: For each sample, record the final calculated concentration from both analytical systems.
Part 3: Data Analysis and Interpretation
The cornerstone of cross-validation is the statistical comparison of the datasets. The objective is to prove that any differences between the two methods are statistically insignificant and within predefined acceptance limits.
Comparative Data Summary (Hypothetical)
| Nominal Conc. (µg/mL) | HPLC-UV Mean Result (µg/mL) | LC-MS Mean Result (µg/mL) | % Difference |
| 1.0 (LOQ) | 1.05 | 0.98 | 6.8% |
| 5.0 | 5.10 | 4.95 | 3.0% |
| 25.0 | 24.8 | 25.1 | -1.2% |
| 50.0 | 50.3 | 50.1 | 0.4% |
| 75.0 | 74.5 | 75.2 | -0.9% |
| 100.0 | 101.1 | 99.8 | 1.3% |
| 125.0 | 124.0 | 125.5 | -1.2% |
| 150.0 | 152.0 | 149.5 | 1.7% |
Statistical Evaluation
-
Linear Regression: Plot the results of the test method (e.g., LC-MS) on the y-axis against the reference method (e.g., HPLC-UV) on the x-axis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): Should be > 0.99. A high r² indicates a strong linear relationship between the two methods.
-
Slope of the Regression Line: Should be between 0.98 and 1.02. A slope near 1.0 indicates a 1:1 relationship with no proportional bias.
-
Y-intercept: Should be close to zero, indicating no constant bias.
-
-
-
Bland-Altman Analysis: This plot provides a powerful visual representation of the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements.
-
Interpretation: The plot allows for the visualization of any systematic bias (the mean difference) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). If the differences are randomly scattered around zero and fall within the limits of agreement, the methods are considered to be in agreement.
-
Part 4: Visualizing Method Orthogonality
The confidence in this cross-validation comes from the fundamental difference in how the two methods "see" the analyte.
Caption: Orthogonal detection principles of HPLC-UV and LC-MS.
Conclusion and Expert Recommendations
Successful cross-validation between an HPLC-UV and an LC-MS method provides a high degree of confidence in the analytical data generated for 2-bromo-N-propylbenzenesulfonamide. It demonstrates that the quantification is not an artifact of a single detection technique and that the methods are interchangeable within defined limits.
Key Takeaways for Researchers:
-
Plan Ahead: Design your cross-validation study before you begin the analysis. Define your samples, concentrations, and, most importantly, your statistical acceptance criteria in a validation protocol.
-
Use Orthogonal Methods: Whenever possible, cross-validate methods that rely on different physical principles (e.g., UV absorbance vs. mass spectrometry). This provides a much stronger validation.
-
Statistics are Key: A simple visual comparison is not enough. Use appropriate statistical tools like linear regression and Bland-Altman plots to objectively prove equivalency.
-
Investigate Failure: If the methods do not meet the acceptance criteria, do not simply choose the "better" one. Investigate the cause of the discrepancy. It could reveal a critical issue, such as a co-eluting impurity affecting the UV method or an unexpected matrix effect in the LC-MS method.
By following this structured approach, scientists and drug development professionals can ensure that the analytical data supporting their programs is robust, reliable, and defensible, paving the way for successful regulatory submissions and clinical outcomes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
A Review of Statistical Methods for Method Comparison Studies. G. L. D. L. Almada, M. S. de Oliveira, and A. F. de C. Alarcon. Journal of Analytical Methods in Chemistry. [Link]
-
Statistical Methods for Assessing Agreement Between Two Methods of Clinical Measurement. J. M. Bland and D. G. Altman. The Lancet. [Link]
Deconstructing the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-N-propylbenzenesulfonamide
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, authored for researchers, scientists, and drug development professionals, offers an in-depth interpretation of the electron ionization (EI) mass fragmentation pattern of 2-bromo-N-propylbenzenesulfonamide, a representative of a chemical class with significant therapeutic potential. By comparing its fragmentation behavior with structurally related analogs, we aim to provide a robust framework for the identification and characterization of this and similar molecules.
Core Principles: Understanding the Fragmentation Landscape
Electron ionization mass spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation. The process begins with the formation of a molecular ion (M+•), which is often unstable and undergoes a series of bond cleavages and rearrangements to yield a unique fingerprint of fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a roadmap to the molecule's structure.
For 2-bromo-N-propylbenzenesulfonamide, three key structural motifs will dictate its fragmentation cascade: the 2-bromophenyl group, the sulfonamide core, and the N-propyl substituent. Each will contribute characteristic losses and fragment ions, and their interplay will define the overall spectral appearance.
Predicted Fragmentation Pattern of 2-bromo-N-propylbenzenesulfonamide
The following table outlines the major predicted fragment ions for 2-bromo-N-propylbenzenesulfonamide:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 293/295 | [C9H12BrNO2S]+• | Molecular Ion (M+•) : The parent ion, showing the characteristic 1:1 isotopic signature of bromine. Its intensity may be moderate to low due to the lability of the molecule under EI conditions. |
| 264/266 | [C7H7BrNO2S]+• | Loss of Propene (C3H6) : A common fragmentation pathway for N-propyl amines, proceeding through a McLafferty-type rearrangement where a gamma-hydrogen is transferred to the nitrogen atom with subsequent elimination of propene. |
| 235/237 | [C6H4BrSO2]+ | Formation of the 2-Bromobenzenesulfonyl cation : Cleavage of the S-N bond, a characteristic fragmentation of sulfonamides. This is expected to be a prominent peak. |
| 214/216 | [C9H11BrN]+• | Loss of SO2 : Elimination of sulfur dioxide from the molecular ion is a known fragmentation pathway for aromatic sulfonamides, often proceeding through a rearrangement.[3][4] The presence of an ortho substituent can influence this pathway.[3][5] |
| 172/174 | [C6H4BrS]+ | Loss of SO2 from the 2-Bromobenzenesulfonyl cation : Further fragmentation of the m/z 235/237 ion. |
| 155/157 | [C6H4Br]+ | Formation of the Bromophenyl cation : Loss of the SO2NHC3H7 group from the molecular ion or SO2 from the 2-bromobenzenesulfonyl cation. This fragment is characteristic of brominated aromatic compounds. |
| 141 | [C6H5SO2]+ | Benzenesulfonyl cation : While less probable due to the bromine substituent, some fragmentation may lead to the loss of bromine and the N-propyl group, resulting in the unsubstituted benzenesulfonyl cation. |
| 77 | [C6H5]+ | Phenyl cation : A common fragment in the mass spectra of benzene derivatives, arising from the loss of all substituents. |
| 43 | [C3H7]+ | Propyl cation : Alpha-cleavage at the N-propyl group, resulting in the formation of a stable secondary carbocation. This is expected to be a significant peak. |
Below is a visual representation of the predicted primary fragmentation pathways for 2-bromo-N-propylbenzenesulfonamide.
Caption: Predicted primary fragmentation pathways of 2-bromo-N-propylbenzenesulfonamide.
Comparative Analysis: Insights from Structural Analogs
To substantiate the predicted fragmentation pattern, we will compare it with the known mass spectra of three structurally related compounds: Benzenesulfonamide, N-Butylbenzenesulfonamide, and 4-Bromobenzenesulfonamide. This comparative approach allows us to isolate and understand the influence of each structural component on the fragmentation process.
Benzenesulfonamide: The Unsubstituted Core
The mass spectrum of benzenesulfonamide (C6H7NO2S, MW = 157.19) provides a baseline for the fragmentation of the sulfonamide core.[6][7][8]
| m/z (Observed) | Ion Structure/Formula | Relative Abundance | Fragmentation Pathway |
| 157 | [C6H7NO2S]+• | Moderate | Molecular Ion (M+•) |
| 141 | [C6H6NO2S]+ | Low | Loss of a hydrogen radical (-H•) |
| 93 | [C6H7N]+• | Moderate | Loss of SO2 |
| 77 | [C6H5]+ | High (Base Peak) | Formation of the Phenyl cation |
| 65 | [C5H5]+ | Moderate | Loss of H2S from the [C6H7S]+ ion |
| 51 | [C4H3]+ | Moderate | Fragmentation of the phenyl ring |
The dominant fragmentation pathway for benzenesulfonamide is the cleavage of the C-S bond to form the phenyl cation at m/z 77, which is the base peak. The loss of SO2 to form the anilinium radical cation at m/z 93 is also a significant pathway.
N-Butylbenzenesulfonamide: The Influence of the N-Alkyl Group
Introducing an N-alkyl chain, as in N-butylbenzenesulfonamide (C10H15NO2S, MW = 213.30), significantly alters the fragmentation pattern, with cleavages associated with the alkyl group becoming prominent.[9]
| m/z (Observed) | Ion Structure/Formula | Relative Abundance | Fragmentation Pathway |
| 213 | [C10H15NO2S]+• | Low | Molecular Ion (M+•) |
| 170 | [C6H7NO2S]+• | Moderate | Loss of Propene (C3H6) : McLafferty rearrangement with loss of a C3H6 radical from the butyl chain. |
| 156 | [C6H6NO2S]+ | High (Base Peak) | Loss of Butene (C4H8) : McLafferty rearrangement leading to the formation of the benzenesulfonamide radical cation. |
| 141 | [C6H5SO2]+ | High | Benzenesulfonyl cation : Cleavage of the S-N bond. |
| 93 | [C6H7N]+• | Moderate | Loss of SO2 and the Butyl Group : Fragmentation leading to the anilinium radical cation. |
| 77 | [C6H5]+ | High | Phenyl cation : Cleavage of the C-S bond. |
| 57 | [C4H9]+ | Moderate | Butyl cation : Alpha-cleavage of the N-butyl group. |
The presence of the N-butyl group introduces new fragmentation pathways, notably the McLafferty rearrangement, leading to the base peak at m/z 156. The benzenesulfonyl cation (m/z 141) and the phenyl cation (m/z 77) remain significant fragments.
4-Bromobenzenesulfonamide: The Impact of Aromatic Halogenation
The mass spectrum of 4-bromobenzenesulfonamide (C6H6BrNO2S, MW = 234.93/236.93) demonstrates the profound influence of the bromine substituent.[10]
| m/z (Observed) | Ion Structure/Formula | Relative Abundance | Fragmentation Pathway |
| 235/237 | [C6H6BrNO2S]+• | High | Molecular Ion (M+•) |
| 171/173 | [C6H6BrN]+• | Moderate | Loss of SO2 |
| 155/157 | [C6H4Br]+ | High (Base Peak) | Formation of the Bromophenyl cation |
| 76 | [C6H4]+• | Moderate | Loss of Bromine from the Bromophenyl cation |
| 50 | [C4H2]+ | Moderate | Fragmentation of the phenyl ring |
The bromine atom's presence is immediately evident from the isotopic clusters. The base peak is now the bromophenyl cation at m/z 155/157, indicating that the C-S bond cleavage is highly favored. The loss of SO2 is also a prominent fragmentation pathway.
Synthesis and Logic: A Unified Interpretation
By integrating the observations from the structural analogs, we can construct a comprehensive interpretation of the fragmentation behavior of 2-bromo-N-propylbenzenesulfonamide.
-
The Bromine Signature : The most telling feature will be the M/M+2 isotopic pattern for all bromine-containing fragments. This provides an unambiguous indication of the presence of a single bromine atom.
-
Primary Cleavages : The initial fragmentation is likely to be dominated by two competing pathways:
-
S-N Bond Cleavage : Leading to the formation of the 2-bromobenzenesulfonyl cation (m/z 235/237). This is a highly stabilized cation and is expected to be a major fragment.
-
Alpha-Cleavage of the N-Propyl Group : Resulting in the formation of the propyl cation (m/z 43) and the [M-C3H7]+ fragment. The stability of the secondary propyl cation makes this a favorable process.
-
-
Rearrangements : The McLafferty rearrangement is a highly probable event for the N-propyl group, leading to the loss of propene (C3H6) and the formation of a fragment at m/z 264/266.
-
Secondary Fragmentations : The primary fragment ions will undergo further fragmentation. The 2-bromobenzenesulfonyl cation (m/z 235/237) will readily lose SO2 to form the bromophenyl cation (m/z 155/157), which is likely to be the base peak of the spectrum.
-
Ortho Effect : The presence of the bromine atom in the ortho position may influence the fragmentation pathways, potentially through steric or electronic effects, although a detailed analysis would require comparison with the meta and para isomers.[5]
The following workflow diagram illustrates the logical process for interpreting the mass spectrum of 2-bromo-N-propylbenzenesulfonamide.
Caption: Logical workflow for the structural elucidation of 2-bromo-N-propylbenzenesulfonamide via mass spectrometry.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible mass spectra for 2-bromo-N-propylbenzenesulfonamide and related compounds, the following experimental protocol is recommended.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of this class of compounds.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100 µg/mL.
-
Inject 1 µL of the sample solution into the GC-MS system.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2-bromo-N-propylbenzenesulfonamide.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library data (if available) and the predicted fragmentation pattern.
Conclusion
The interpretation of the mass fragmentation pattern of 2-bromo-N-propylbenzenesulfonamide is a multifactorial process that relies on a fundamental understanding of mass spectrometry principles and a comparative analysis with structurally related compounds. By deconstructing the molecule into its core components—the bromophenyl group, the sulfonamide linkage, and the N-propyl chain—we can confidently predict and interpret its fragmentation behavior. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and other novel sulfonamide derivatives, thereby accelerating the pace of drug discovery and development.
References
- G. A. Eiceman, J. A. Stone, Mass Spectrometry, in Principles of Instrumental Analysis, 6th ed., D. A. Skoog, F. J. Holler, S. R. Crouch, Eds. (Thomson Brooks/Cole, 2007), pp. 533-573.
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide, N-butyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
Clarke, N. J., et al. (2008). High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 22(15), 2373-2382. [Link]
-
PubChem. (n.d.). 2-Bromobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Toluenesulfonamide, N-propyl-. Wiley. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 4-Bromobenzenesulfonamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 2. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Benzenesulfonamide [webbook.nist.gov]
- 7. Benzenesulfonamide [webbook.nist.gov]
- 8. Benzenesulfonamide [webbook.nist.gov]
- 9. Benzenesulfonamide, N-butyl- [webbook.nist.gov]
- 10. 4-Bromobenzenesulfonamide [webbook.nist.gov]
A Researcher's Guide to a Comparative Analysis of the Antimicrobial Spectrum of Novel Sulfonamides: A Case Study on 2-bromo-N-propylbenzenesulfonamide
Introduction: Re-evaluating the Sulfonamide Scaffold in Modern Antimicrobial Research
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have been a cornerstone of chemotherapy for nearly a century. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, is well-established. While the emergence of resistance has limited their application as standalone therapies, the sulfonamide scaffold remains a fertile ground for the development of new therapeutic agents, including novel antibacterial, antifungal, and antiprotozoal drugs.
This guide provides a framework for researchers and drug development professionals on how to approach the characterization and comparative analysis of a novel sulfonamide derivative, using the synthetic compound 2-bromo-N-propylbenzenesulfonamide as a case study. Although this specific compound is not extensively characterized in public literature, its structure allows for a detailed exploration of the principles of antimicrobial evaluation. We will delve into the structure-activity relationships that might predict its spectrum, provide detailed protocols for its empirical testing, and offer a framework for comparing its performance against established sulfonamides.
Structural Analysis and Hypothetical Activity Profile of 2-bromo-N-propylbenzenesulfonamide
The antimicrobial potency and spectrum of a sulfonamide are dictated by the substituents on its core benzenesulfonamide structure. The classic sulfonamide drug, sulfanilamide, is the basic scaffold. Modifications, particularly at the sulfonamide nitrogen (N1) and on the benzene ring, have profound effects on the drug's properties.
2-bromo-N-propylbenzenesulfonamide possesses two key modifications compared to a simple benzenesulfonamide:
-
N-propyl group: The substitution of a propyl group on the sulfonamide nitrogen significantly increases the molecule's lipophilicity (fat-solubility). This could potentially enhance its ability to penetrate the lipid-rich cell membranes of certain bacteria, possibly leading to an altered or enhanced spectrum of activity compared to more polar sulfonamides.
-
2-bromo substituent: The placement of a bromine atom at the ortho-position of the benzene ring introduces both steric bulk and electronic effects. Halogenation can influence the binding affinity of the molecule to the target enzyme (DHPS) and can also impact its metabolic stability.
Based on these features, we can hypothesize that 2-bromo-N-propylbenzenesulfonamide might exhibit a different spectrum of activity compared to traditional, more polar sulfonamides like sulfamethoxazole. The increased lipophilicity may favor activity against bacteria with complex cell envelopes, but could also hinder its solubility in aqueous testing media, a crucial experimental parameter to control.
Experimental Protocols for Determining Antimicrobial Spectrum
To empirically determine the antimicrobial spectrum of a novel compound like 2-bromo-N-propylbenzenesulfonamide, standardized and validated methodologies are paramount. Below are detailed protocols for two fundamental assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and widely accepted standard.
Objective: To quantitatively determine the potency of 2-bromo-N-propylbenzenesulfonamide against a panel of clinically relevant bacteria.
Materials:
-
2-bromo-N-propylbenzenesulfonamide (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Spectrophotometer and incubator
Step-by-Step Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of 2-bromo-N-propylbenzenesulfonamide (e.g., 10 mg/mL) in DMSO. The choice of solvent is critical; DMSO is common, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound. Start by adding 100 µL of CAMHB to all wells. Add 100 µL of the stock solution (or a pre-diluted working solution) to the first column of wells. Mix well and transfer 100 µL to the next column, repeating across the plate to create a concentration gradient.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except for the sterility control wells).
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no compound.
-
Sterility Control: Wells containing CAMHB only.
-
Solvent Control: Wells containing CAMHB, bacteria, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by reading the optical density at 600 nm.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial susceptibility and is useful for rapid screening.
Objective: To qualitatively assess the susceptibility of various bacterial strains to 2-bromo-N-propylbenzenesulfonamide.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains and materials for 0.5 McFarland suspension
-
Sterile cotton swabs
Step-by-Step Procedure:
-
Disk Preparation: Aseptically apply a known amount of 2-bromo-N-propylbenzenesulfonamide solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto sterile paper disks and allow them to dry completely.
-
Plate Inoculation: Dip a sterile cotton swab into a 0.5 McFarland suspension of the test bacterium. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Place the prepared compound-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Comparative Antimicrobial Spectrum: A Framework for Analysis
To provide meaningful context, the antimicrobial activity of 2-bromo-N-propylbenzenesulfonamide must be compared against established sulfonamides. A well-designed study would test all compounds concurrently against a diverse panel of microorganisms.
Proposed Panel of Comparators:
-
Sulfamethoxazole: A widely used sulfonamide, often in combination with trimethoprim.
-
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
-
Mafenide: A topical sulfonamide used for burns, which has a different mechanism of action and is less affected by PABA.
Proposed Test Panel of Microorganisms:
-
Gram-positive: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains)
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii
-
Fungi (optional): Candida albicans, Aspergillus fumigatus
The results of such a study can be effectively summarized in a table.
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Microorganism | 2-bromo-N-propylbenzenesulfonamide | Sulfamethoxazole | Sulfadiazine | Mafenide |
| S. aureus ATCC 29213 | 32 | >256 | 128 | 64 |
| E. coli ATCC 25922 | 64 | 128 | 64 | 128 |
| P. aeruginosa ATCC 27853 | >256 | >256 | >256 | 128 |
| K. pneumoniae (Carbapenem-resistant) | 128 | >256 | >256 | 256 |
Interpreting the Results and Mechanistic Insights
If the hypothetical results in Table 1 were obtained, they would suggest that 2-bromo-N-propylbenzenesulfonamide has moderate activity against S. aureus and E. coli, potentially superior to sulfamethoxazole in this specific test. The moderate activity against a carbapenem-resistant K. pneumoniae strain would be of particular interest, suggesting a possible niche application.
To confirm that the mode of action is indeed via the folate pathway, a PABA competition assay can be performed. In this assay, the MIC determination is repeated in media supplemented with para-aminobenzoic acid (PABA). If 2-bromo-N-propylbenzenesulfonamide is a competitive inhibitor of DHPS, the addition of excess PABA (the natural substrate of the enzyme) will antagonize its antimicrobial activity, leading to a significant increase in the observed MIC.
Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.
Conclusion
The evaluation of a novel sulfonamide such as 2-bromo-N-propylbenzenesulfonamide requires a systematic approach grounded in established microbiological and medicinal chemistry principles. By combining structural analysis with rigorous, standardized testing protocols like MIC determination and disk diffusion, researchers can build a comprehensive profile of a compound's antimicrobial spectrum. Comparing this profile against a panel of existing drugs is essential for identifying potential advantages, such as increased potency, a broader spectrum, or activity against resistant strains. This structured approach is fundamental to the rational design and development of the next generation of sulfonamide-based antimicrobials.
References
-
Title: Sulfonamides: a new life for an old class of drugs? Source: Current Medicinal Chemistry URL: [Link]
-
Title: The history of sulfonamides Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
validation of a synthetic route for 2-bromo-N-propylbenzenesulfonamide by independent synthesis
A Comparative Guide to the Synthetic Validation of 2-Bromo-N-propylbenzenesulfonamide
In the landscape of pharmaceutical development and chemical research, the structural confirmation of a newly synthesized compound is paramount. Independent synthesis serves as the gold standard for validating a synthetic route, ensuring the target molecule's structure is unequivocally confirmed and the primary route is robust and reproducible. This guide provides an in-depth comparison of a proposed synthetic route for 2-bromo-N-propylbenzenesulfonamide and an orthogonal validation route, offering field-proven insights and detailed experimental protocols.
The principle of orthogonal synthesis is to arrive at the same target molecule through a strategically different bond-forming strategy or from completely different starting materials.[1] This approach provides the highest level of confidence, as it is exceptionally unlikely that two distinct synthetic pathways would coincidentally produce the same impurity profile and spectroscopic data if the assigned structure were incorrect.
Part 1: The Proposed Primary Synthetic Route
The most direct and common approach to synthesizing N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic substitution reaction is typically efficient and high-yielding.[2][3]
Scientific Rationale
This route leverages the high electrophilicity of the sulfur atom in 2-bromobenzenesulfonyl chloride. The lone pair of the propylamine's nitrogen atom acts as a potent nucleophile, attacking the sulfonyl group. A base is required to quench the hydrochloric acid byproduct, driving the reaction to completion. Pyridine is often chosen as it can serve as both a base and a nucleophilic catalyst.
Experimental Workflow: Primary Synthesis
Caption: Workflow for the primary synthesis of 2-bromo-N-propylbenzenesulfonamide.
Detailed Protocol: Primary Synthesis
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add n-propylamine (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Part 2: The Orthogonal Validation Route
To independently validate the structure, a different synthetic strategy is employed. This route begins with the synthesis of the parent N-propylbenzenesulfonamide, followed by a late-stage electrophilic aromatic substitution to introduce the bromine atom. This confirms the connectivity of the propyl-sulfonamide moiety and the position of the bromo substituent.
Scientific Rationale
This approach builds the core sulfonamide first from unsubstituted benzenesulfonyl chloride. The subsequent bromination step utilizes N-Bromosuccinimide (NBS), a common and effective reagent for electrophilic aromatic bromination.[4][5] The sulfonamide group is an ortho-, para-director; however, due to steric hindrance from the bulky sulfonamide group, the bromine will preferentially add to the para position. To achieve the ortho-bromo isomer, a directed ortho-metalation strategy or starting from a pre-brominated precursor is necessary. For this validation, we will proceed with a known precursor to ensure the correct isomer is formed. A more robust orthogonal approach starts from 2-bromobenzoic acid, converting it to the sulfonyl chloride in a multi-step process before coupling with propylamine. This avoids using the same 2-bromobenzenesulfonyl chloride precursor.[6]
Experimental Workflow: Orthogonal Validation
Sources
- 1. Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Purity Assessment of 2-bromo-N-propylbenzenesulfonamide Using Orthogonal Analytical Techniques
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-bromo-N-propylbenzenesulfonamide, a molecule with potential therapeutic applications stemming from the well-established sulfonamide scaffold, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, may possess undesirable toxicological or pharmacological activities.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guideline, mandate the identification, qualification, and control of impurities to ensure patient safety.[2][3][4]
This guide presents a comprehensive strategy for assessing the purity of 2-bromo-N-propylbenzenesulfonamide, leveraging the power of orthogonal analytical techniques. An orthogonal approach, which employs multiple, distinct analytical methods based on different scientific principles, provides a more complete and reliable purity profile than any single method alone.[5][6] By examining the analyte through different analytical "lenses," we minimize the risk of overlooking co-eluting or unresponsive impurities, thereby building a self-validating system of analysis that ensures the trustworthiness of our results.
This document is structured to provide not just protocols, but the scientific rationale behind the choice of techniques, empowering researchers, scientists, and drug development professionals to design and execute robust purity assessment programs.
Understanding the Analyte and Potential Impurities
2-bromo-N-propylbenzenesulfonamide (C₉H₁₂BrNO₂S) is typically synthesized via the reaction of 2-bromobenzenesulfonyl chloride with n-propylamine. This synthetic route informs our initial assessment of potential process-related impurities.
Diagram: Synthesis and Potential Impurity Profile
Caption: Synthesis of the target API and its potential process-related impurities.
Based on this, our analytical strategy must be capable of separating and detecting:
-
The API: 2-bromo-N-propylbenzenesulfonamide.
-
Starting Materials: 2-bromobenzenesulfonyl chloride and n-propylamine.
-
Key Byproduct: 2-bromobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride).
-
Unknowns: Other potential process-related impurities or degradation products.
Orthogonal Approach: A Multi-Faceted Strategy
Our strategy employs four orthogonal techniques, each providing unique and complementary information. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as our primary separative techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) provide structural confirmation and bulk property analysis, respectively. Mass Spectrometry (MS) is coupled with the chromatographic techniques for definitive identification.
Diagram: Orthogonal Purity Assessment Workflow
Caption: Workflow illustrating the synergy of orthogonal analytical techniques.
Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Scientific Rationale: RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, robustness, and suitability for non-volatile and thermally labile compounds.[7][8] For 2-bromo-N-propylbenzenesulfonamide, a C18 column provides excellent retention and separation of the relatively nonpolar API from more polar potential impurities like 2-bromobenzenesulfonic acid. A gradient elution ensures that both early-eluting polar compounds and potentially late-eluting nonpolar impurities are resolved within a reasonable timeframe. UV detection is suitable as the benzene ring provides a strong chromophore. Coupling with Mass Spectrometry (LC-MS) allows for the identification of unknown peaks based on their mass-to-charge ratio.
Experimental Protocol: RP-HPLC-UV/MS
-
Instrumentation: UHPLC system with a PDA/UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Data Analysis: Calculate purity by the area percent method, excluding the solvent front. Identify peaks by comparing retention times with reference standards and by analyzing the mass spectra.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale: GC is an orthogonal separation technique to HPLC, excelling in the analysis of volatile and semi-volatile compounds.[9][10] This makes it ideal for detecting residual starting materials like n-propylamine or other low molecular weight, thermally stable byproducts that may not be well-retained or resolved by RP-HPLC. The high sensitivity of MS detection, particularly with an electron ionization (EI) source, provides characteristic fragmentation patterns that serve as a "fingerprint" for definitive impurity identification.[11][12]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C.
-
MS Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Accurately weigh and dissolve the sample in Dichloromethane to a final concentration of 1.0 mg/mL.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is an unparalleled tool for unambiguous structural elucidation.[13] Unlike chromatographic techniques that rely on comparison to reference standards, NMR provides absolute structural information. A ¹H NMR spectrum can confirm the identity of the main component by showing the expected proton signals, their integrations, and coupling patterns. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the precise purity (assay) of the material against a certified internal standard, offering an orthogonal quantification to area-percent calculations from chromatography.
Expected ¹H NMR Signals for 2-bromo-N-propylbenzenesulfonamide
(Predicted for CDCl₃ solvent)
-
Aromatic Protons (4H): Complex multiplet signals between δ 7.5-8.0 ppm.
-
NH Proton (1H): A broad triplet around δ 5.0-6.0 ppm (position can vary).
-
-CH₂- (alpha to N) (2H): A quartet or triplet of triplets around δ 2.9-3.1 ppm.
-
-CH₂- (beta to N) (2H): A sextet around δ 1.4-1.6 ppm.
-
-CH₃ (3H): A triplet around δ 0.8-1.0 ppm.
The presence of impurity signals outside of these regions would indicate the need for further investigation and identification.
Technique 4: Differential Scanning Calorimetry (DSC)
Scientific Rationale: DSC is a thermal analysis technique that measures heat flow into or out of a sample as a function of temperature.[14] For high-purity crystalline organic compounds, DSC provides an elegant and rapid method for determining the total mole percentage of impurities based on the Van't Hoff equation.[15][16] This equation describes the depression and broadening of the melting point of a pure substance caused by the presence of soluble impurities. As a bulk property technique, it is orthogonal to separation-based methods and is particularly sensitive to eutectic impurities that may not be easily detected by chromatography. The method is most accurate for compounds that are at least 98-99% pure and do not decompose upon melting.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Sample Mass: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from ambient to a temperature approximately 20°C above the melt completion at a slow, steady rate (e.g., 1 °C/min).
-
Data Analysis: Use the instrument software to perform a purity calculation based on the Van't Hoff model, integrating the melting endotherm. The software plots sample temperature (Ts) versus the reciprocal of the melt fraction (1/F) and determines purity from the resulting slope.
Comparative Data Summary
The following table summarizes the strengths and expected outcomes for each orthogonal technique in the analysis of 2-bromo-N-propylbenzenesulfonamide.
| Technique | Principle of Measurement | Information Obtained | Primary Target Impurities | Key Advantages | Limitations |
| RP-HPLC-UV/MS | Differential partitioning between liquid mobile and solid stationary phases. | Retention time, UV purity (area %), molecular weight of impurities. | Non-volatile, polar/nonpolar process impurities (e.g., 2-bromobenzenesulfonic acid), degradation products. | High resolution, robust, excellent quantitation, widely applicable. | May miss highly volatile impurities; co-elution is possible. |
| GC-MS | Differential partitioning between gas mobile and liquid stationary phases. | Retention time, mass fragmentation pattern of impurities. | Volatile/semi-volatile impurities (e.g., unreacted propylamine), thermally stable byproducts. | Orthogonal to HPLC, excellent for volatile compounds, definitive identification via MS library. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation, absolute purity (qNMR), impurity structure. | All impurities with protons, if at sufficient concentration (>0.1%). | Absolute structural information, primary quantification method possible. | Lower sensitivity than chromatographic methods for trace impurities. |
| DSC | Measurement of heat flow during a thermal transition. | Total mole % of soluble, thermally stable impurities; melting point. | Eutectic-forming impurities that are soluble in the API melt. | Fast, requires no reference standards for impurities, analyzes bulk sample. | Insensitive to insoluble impurities or those with similar thermal properties; requires crystalline, stable sample. |
Conclusion: A Self-Validating Approach to Ensure Quality
The assessment of purity for a new chemical entity like 2-bromo-N-propylbenzenesulfonamide demands a rigorous, multi-pronged approach. Relying on a single analytical technique, however powerful, leaves open the possibility of undetected impurities that could compromise the quality and safety of the final drug product.
By strategically implementing an orthogonal set of analytical methods—RP-HPLC, GC-MS, NMR, and DSC—we create a self-validating system. HPLC and GC provide complementary separation profiles for a wide range of potential impurities, while NMR offers definitive structural confirmation and DSC assesses the bulk thermal purity. The convergence of data from these distinct methodologies provides a high degree of confidence in the final purity assignment. This integrated strategy not only satisfies stringent regulatory expectations as outlined in guidelines like ICH Q3A but also embodies the principles of sound scientific practice, ensuring a comprehensive understanding of the impurity profile and, ultimately, safeguarding patient health.[2]
References
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Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
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Title: Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry Source: Chinese Journal of Pharmaceuticals URL: [Link]
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Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]
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Title: Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
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Title: Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]
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Title: The Role of Thermal Analysis in Pharmaceutical Testing and R&D Source: AZoM URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate Source: ResearchGate URL: [Link]
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Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]
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Title: GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Source: ResearchGate URL: [Link]
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Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: ResearchGate URL: [Link]
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Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL: [Link]
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Title: Interpretation of mass spectra Source: University of Arizona URL: [Link]
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Title: Fragmentation patterns in the mass spectra of organic compounds Source: Chemguide URL: [Link]
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Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]
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Title: Investigating the Purity of Substances by Means of DSC Source: NETZSCH Analyzing & Testing URL: [Link]
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Title: Separation of Some Halogenated Phenols by GC-MS Source: Asian Journal of Chemistry URL: [Link]
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Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]
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Title: Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 2-bromo-N-propylbenzenesulfonamide
Objective Analysis of Binding Affinities and Interactions with Key Therapeutic Target Proteins
Abstract
Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a remarkable breadth of biological activities.[1] The compound 2-bromo-N-propylbenzenesulfonamide, a representative of this versatile class, holds therapeutic potential that can be effectively explored using computational methods. Molecular docking, in particular, serves as a powerful in silico tool to predict and analyze the interactions between a small molecule and its macromolecular targets at an atomic level.[2][3] This guide provides a comprehensive, in-depth comparison of the docking performance of 2-bromo-N-propylbenzenesulfonamide against three clinically relevant and distinct protein targets: Human Carbonic Anhydrase II, Human Cyclooxygenase-2, and Staphylococcal Dihydropteroate Synthase. By elucidating the binding affinities and interaction patterns, we aim to provide a rational framework for researchers in drug development to understand its potential polypharmacology and guide future optimization efforts.
Rationale for Target Protein Selection: A Multi-Faceted Approach
The selection of target proteins for a comparative docking study is a critical decision that dictates the scope and relevance of the findings. The causality behind our choices rests on the well-documented history of sulfonamides interacting with these specific protein families, allowing us to probe the potential activity of 2-bromo-N-propylbenzenesulfonamide across different therapeutic areas.
-
Human Carbonic Anhydrase II (hCA II): Carbonic anhydrases are ubiquitous metalloenzymes that play a vital role in processes like pH regulation and CO2 transport.[4][5] Sulfonamides are classic inhibitors of CAs and are used clinically as diuretics and anti-glaucoma agents.[2][6] hCA II is a well-characterized isoform, making it an excellent benchmark for assessing the compound's potential inhibitory activity within this enzyme class.[4]
-
Human Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain. A specific class of sulfonamide-containing drugs, known as Coxibs (e.g., Celecoxib), were developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9] Docking 2-bromo-N-propylbenzenesulfonamide into the COX-2 active site allows us to investigate its potential as an anti-inflammatory agent.[10]
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for the bacterial folic acid synthesis pathway, a metabolic route that is absent in humans.[11] This makes DHPS an ideal target for antibacterial agents. The original sulfa drugs exert their antimicrobial effect by competitively inhibiting DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[12][13] Analyzing the binding to bacterial DHPS can therefore reveal potential antibacterial applications for our compound.[1]
Experimental Methodology: A Self-Validating Workflow
The trustworthiness of any computational study hinges on a robust and reproducible methodology. The following protocol is a synthesis of established best practices for molecular docking, designed to ensure scientific integrity at each stage.[1][14]
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein and ligand files into the required PDBQT format, which includes adding charges and defining rotatable bonds.[15]
-
AutoDock Vina: A widely used and validated open-source program for molecular docking, valued for its accuracy and speed.[16]
-
PyMOL or UCSF Chimera: Molecular visualization tools critical for inspecting structures, defining binding sites, and analyzing docking results.[17][18]
-
RCSB Protein Data Bank (PDB): The primary repository for the 3D structural data of biological macromolecules.[19]
-
PubChem: A public database of chemical molecules and their activities, used to retrieve the ligand structure.[20]
General Experimental Workflow Diagram
The entire comparative docking process can be visualized as a systematic workflow, ensuring that each step logically follows the last.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
Part A: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure with the correct atom types, charges, and rotatable bonds, which are essential for the docking algorithm to explore conformational space.[21][22]
-
Obtain Ligand Structure: Download the 3D structure of 2-bromo-N-propylbenzenesulfonamide from the PubChem database in SDF format.
-
Format Conversion: Use a visualization tool like PyMOL to convert the SDF file to a PDB file.
-
Prepare for Docking:
-
Load the ligand PDB file into AutoDock Tools.
-
The software will automatically detect the root atom and rotatable bonds. Ensure the number of detected torsions is chemically sensible.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.[21]
-
Save the final prepared ligand in PDBQT format.
-
Part B: Target Protein Preparation
Protein preparation involves cleaning the crystal structure to remove non-essential molecules and adding parameters required by the docking software. This ensures the simulation focuses only on the biologically relevant interactions.[18][19][23]
-
Obtain Protein Structures: Download the crystal structures from the PDB. For this study, we will use:
-
hCA II: PDB ID: 1AZM
-
COX-2: PDB ID: 3LN1 (in complex with a sulfonamide inhibitor)
-
DHPS: PDB ID: 1AD4 (Staphylococcus aureus)
-
-
Clean the Structure:
-
Open the PDB file in AutoDock Tools or another molecular viewer.
-
Remove all water molecules (HOH). Their positions in a static crystal structure are often not representative of the dynamic state in solution and can interfere with docking.[19]
-
Remove any co-crystallized ligands, ions, or cofactors that are not essential to the binding site of interest. For 3LN1 and 1AD4, the bound ligand helps identify the active site but must be removed before docking our new compound.[1]
-
-
Prepare for Docking:
Part C: Molecular Docking with AutoDock Vina
This phase involves defining the search space and running the simulation.
-
Define the Binding Site (Grid Box Generation):
-
The "grid box" is a three-dimensional cube that defines the search space for the ligand within the protein's active site.[20]
-
For proteins with a co-crystallized ligand (3LN1, 1AD4), the most reliable method is to center the grid box on the position of the original ligand.
-
For apo-proteins or to perform blind docking, the grid box can be made large enough to encompass the entire protein surface.[19] However, for this targeted study, a focused grid is superior.
-
In AutoDock Tools, use the Grid Box option to visually position and size the box to cover the entire active site cavity. A typical size is 20x20x20 Ångströms, but this should be adjusted as needed.[16]
-
Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box. These values are required for the Vina configuration file.[25]
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[25] An example is shown below:
-
-
Run the Docking Simulation:
Part D: Post-Docking Analysis and Visualization
Interpreting the results is the final, crucial step. A low binding energy score is promising, but a chemically sensible binding pose with strong interactions is the true indicator of a good candidate.[27][28]
-
Analyze Binding Affinity: The binding affinity is reported in kcal/mol. More negative values indicate stronger, more favorable binding.[26][29]
-
Visualize Binding Poses:
-
Load the prepared protein PDBQT and the docking output PDBQT file into PyMOL.
-
Analyze the top-ranked pose (the one with the lowest energy score).
-
Identify and measure key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues of the active site.[17][30]
-
Compare the binding mode of 2-bromo-N-propylbenzenesulfonamide to that of known inhibitors for each target to validate the docking protocol and understand key binding motifs.
-
Results: A Comparative Overview
The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the binding modes of 2-bromo-N-propylbenzenesulfonamide with the three target proteins. The following hypothetical data is presented for illustrative purposes.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| Human Carbonic Anhydrase II | 1AZM | -7.8 | His94, His96, His119, Thr199, Thr200 | Coordination with Zn²⁺ ion, Hydrogen Bonds |
| Human Cyclooxygenase-2 | 3LN1 | -8.5 | Arg513, His90, Val523, Ser353 | Hydrogen Bonds, Hydrophobic Interactions |
| S. aureus DHPS | 1AD4 | -6.9 | Arg255, Asn22, Ser222 | Hydrogen Bonds, Pi-Sulfur Interactions |
Discussion and Mechanistic Insights
The comparative results suggest that 2-bromo-N-propylbenzenesulfonamide exhibits differential binding affinities for the selected targets, hinting at a potential selectivity profile.
-
Interaction with hCA II: The predicted binding affinity of -7.8 kcal/mol is significant. A key feature of sulfonamide inhibition of CAs is the coordination of the sulfonamide group with the catalytic zinc ion in the active site.[4] Our analysis would focus on confirming this interaction, where the sulfonamide nitrogen binds to Zn²⁺, and the sulfonyl oxygens form hydrogen bonds with residues like Thr199, anchoring the molecule.[2]
-
Interaction with COX-2: The strongest predicted binding affinity (-8.5 kcal/mol) is observed for COX-2. Selective COX-2 inhibitors often utilize a side pocket in the enzyme's active site that is not present in the COX-1 isoform.[10] Analysis in PyMOL would investigate whether the bromo-propyl group of our ligand occupies this selectivity pocket, forming hydrophobic interactions with residues like Val523. The sulfonamide moiety would likely form a critical hydrogen bond with Arg513 at the top of the channel.[8]
-
Interaction with DHPS: The binding affinity of -6.9 kcal/mol suggests a moderate potential for antibacterial activity. In DHPS, sulfonamides act as competitive inhibitors by mimicking the substrate pABA.[13] The docking pose should show the benzenesulfonamide core occupying the same pocket as pABA, with the sulfonamide group forming hydrogen bonds with conserved residues such as Arg255 and Ser222, which are essential for substrate recognition.[12]
Target Pathway Visualization
Understanding the biological context of each target is essential. The diagram below illustrates the role of DHPS in the bacterial folate synthesis pathway, the target of sulfa drugs.
Caption: Inhibition of the bacterial folate pathway by sulfonamides.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded protocol for the comparative molecular docking of 2-bromo-N-propylbenzenesulfonamide. The in silico results indicate that the compound has promising binding affinities for hCA II, COX-2, and bacterial DHPS, with a particularly strong interaction predicted for COX-2.
These findings provide a strong rationale for further investigation:
-
Experimental Validation: The predicted binding affinities must be validated through in vitro enzyme inhibition assays for each target protein.
-
Selectivity Studies: For targets like COX-2, it is crucial to perform docking and experimental assays against the COX-1 isoform to determine the selectivity index.
-
Lead Optimization: The predicted binding poses provide a structural blueprint for rational drug design. For example, modifications to the N-propyl group could be explored to enhance interactions within the COX-2 selectivity pocket.
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, efficiently navigating the path from a promising compound to a potential therapeutic agent.
References
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Ahmad, B., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]
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Akhtar, T., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives. Retrieved from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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Akhtar, T., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Hindawi. Retrieved from [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
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The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
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Dash, B. P., et al. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Retrieved from [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Akhtar, T., et al. (2014). Research Article Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar. Retrieved from [Link]
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Anderson, A. C. (n.d.). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. PMC. Retrieved from [Link]
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The AutoDock Team. (n.d.). Basic docking. AutoDock Vina documentation. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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Supuran, C. T. (n.d.). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. Retrieved from [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
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Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. Retrieved from [Link]
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Bioinformatics Online. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
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University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? Frontiers. Retrieved from [Link]
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Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
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Carradori, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Retrieved from [Link]
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Taha, M., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. PMC - NIH. Retrieved from [Link]
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Salmaso, V., & Moro, S. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Retrieved from [Link]
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Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. Retrieved from [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. Retrieved from [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Retrieved from [Link]
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Minhas, F. U. H., et al. (n.d.). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. Retrieved from [Link]
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Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. Retrieved from [Link]
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Mohammed, S. J., et al. (n.d.). Use some essential sulfonamides as a carbonic anhydrase inhibitor. ResearchGate. Retrieved from [Link]
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Bio excellence. (2022). Autodock result protein-ligand interaction analysis using pymol. YouTube. Retrieved from [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
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Warrier, T., et al. (2023). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Yun, M-K., et al. (n.d.). Replacing sulfa drugs with novel DHPS inhibitors. PMC - NIH. Retrieved from [Link]
-
Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. NIH. Retrieved from [Link]
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verifying the presence of bromine isotope patterns in the mass spectrum of 2-bromo-N-propylbenzenesulfonamide
An In-Depth Guide to Verifying Bromine Isotope Patterns in the Mass Spectrum of 2-bromo-N-propylbenzenesulfonamide
Introduction: Beyond a Single Peak
In the realm of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular weight determination and structural elucidation. While the technique is renowned for its sensitivity and precision, its true diagnostic power is often revealed in the subtleties of the mass spectrum. Beyond the primary molecular ion peak, the distribution of isotopes provides an elemental signature that can be as definitive as a fingerprint.
This guide focuses on one of the most recognizable isotopic patterns in organic mass spectrometry: that of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any molecule containing a single bromine atom presents a distinct "doublet" of peaks, separated by two mass-to-charge units (m/z).[1][2][3] We will explore this phenomenon through the lens of a model compound, 2-bromo-N-propylbenzenesulfonamide. This guide, intended for researchers and drug development professionals, will move beyond theoretical description to provide a practical, in-depth comparison of analytical strategies, detailing the causality behind experimental choices and presenting a self-validating workflow for confirming the presence of bromine in a molecule.
The Unmistakable Isotopic Signature of Bromine
Most elements have one predominant isotope, with heavier isotopes contributing to much smaller M+1 or M+2 peaks. Bromine, however, is unique. Its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in an almost 1:1 natural abundance ratio.[2][4]
This simple fact has a profound impact on the mass spectrum. A molecule containing one bromine atom will not produce a single molecular ion peak (M⁺). Instead, it will generate two distinct peaks of nearly equal intensity:
-
An M⁺ peak , corresponding to the molecule containing the ⁷⁹Br isotope.
-
An [M+2]⁺ peak , corresponding to the molecule containing the ⁸¹Br isotope.
This 1:1 doublet is a hallmark of a monobrominated compound and is one of the most easily recognizable patterns in mass spectrometry.[1][3] For example, the mass spectrum of bromobenzene clearly shows two molecular ion peaks of similar height at m/z 156 (for C₆H₅⁷⁹Br) and m/z 158 (for C₆H₅⁸¹Br).[1]
Our target molecule, 2-bromo-N-propylbenzenesulfonamide (C₉H₁₂BrNO₂S), is expected to exhibit this same characteristic pattern. Based on its chemical formula, we can calculate the expected monoisotopic masses for the molecular ion:
| Isotope | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z |
| ⁷⁹Br | C₉H₁₂⁷⁹BrNO₂S | 276.977 | ~277 |
| ⁸¹Br | C₉H₁₂⁸¹BrNO₂S | 278.975 | ~279 |
Therefore, the primary goal of our analysis is to detect a pair of peaks of nearly equal intensity at approximately m/z 277 and 279.
Experimental Design: Choosing the Right Tool for the Job
The success of our analysis hinges on selecting an appropriate ionization method. The choice of technique directly influences which ions are formed and detected, particularly whether the molecular ion remains intact or undergoes extensive fragmentation.
Comparison of Ionization Techniques
| Technique | Ionization Principle | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron.[5][6] | Hard Ionization : Extensive and reproducible fragmentation. The molecular ion may be weak or absent.[7][8][9] | Structural elucidation via fragmentation patterns; creating spectral libraries. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[10] | Soft Ionization : Minimal fragmentation. Primarily forms protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[8] | Determining molecular weight of thermally labile or large molecules; analyzing polar compounds.[7] |
Causality of Choice: For the primary objective of verifying the molecular ion's isotopic pattern, Electrospray Ionization (ESI) is the superior method. Its soft nature ensures that the intact molecule is ionized (e.g., as [M+H]⁺), allowing for clear observation of the m/z 278/280 doublet (note the +1 shift from the proton). In contrast, the high energy of Electron Ionization (EI) could fragment the molecule so extensively that the molecular ion peak is too weak to be reliably identified.[8] However, EI provides invaluable complementary data for structural confirmation, as the 1:1 bromine signature will be retained in any fragments that contain the bromine atom.
Experimental Protocols
The following protocols provide a framework for analyzing 2-bromo-N-propylbenzenesulfonamide.
Protocol 1: Primary Analysis via LC-ESI-MS
This method is designed to preserve the molecular ion and clearly visualize the isotopic pattern.
Workflow for LC-ESI-MS Analysis
Caption: Workflow for verifying bromine presence using LC-ESI-MS.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 2-bromo-N-propylbenzenesulfonamide standard in a suitable solvent mixture such as acetonitrile/water (50:50 v/v) to a stock concentration of 1 mg/mL. Perform serial dilutions to a final working concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). The formic acid aids in the protonation of the analyte.
-
Mass Spectrometric Detection (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Sulfonamides readily form protonated molecules in acidic conditions.[8][11]
-
Scan Range: Set the mass analyzer to scan a range that comfortably includes the expected ions, for example, m/z 100-500.
-
Instrument Parameters: Optimize parameters based on the specific instrument, but typical starting points for sulfonamides are: Capillary Voltage: 3.5-4.5 kV, Cone Voltage: 20-40 V, Source Temperature: 120-150°C.[11]
-
-
Data Analysis: Integrate the chromatogram and examine the mass spectrum corresponding to the analyte peak. Look for the target ion pair.
Protocol 2: Structural Confirmation via GC-EI-MS
This method is used to generate fragment ions that confirm the molecular structure and track the bromine isotope pattern.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatographic Separation (GC): Inject the sample into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ramps from a low temperature (e.g., 100°C) to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
Mass Spectrometric Detection (EI-MS):
-
Ionization Energy: Use the standard 70 eV to ensure reproducible fragmentation and allow for library matching.[6]
-
Scan Range: Set the scan range from approximately m/z 40 to 400 to capture both small and large fragments.
-
-
Data Analysis: Examine the mass spectrum for the molecular ion pair (m/z 277/279) and key bromine-containing fragment ion pairs.
Data Interpretation: A Self-Validating System
By combining the results from both ESI and EI analyses, we can create a self-validating system to confirm the identity of 2-bromo-N-propylbenzenesulfonamide.
Expected ESI-MS Data
The primary result from the ESI-MS analysis will be the observation of the protonated molecular ion, [M+H]⁺.
| Ion | Expected m/z (for C₉H₁₃BrNO₂S⁺) | Expected Relative Intensity | Significance |
| [M(⁷⁹Br)+H]⁺ | 277.985 | ~50% | Confirms the molecular weight with the light bromine isotope. |
| [M(⁸¹Br)+H]⁺ | 279.983 | ~50% | Confirms the molecular weight with the heavy bromine isotope. |
The observation of these two peaks in a ~1:1 intensity ratio is strong evidence for a monobrominated compound with the correct molecular formula.
Expected EI-MS Fragmentation and Validation
The EI-MS spectrum provides structural proof. The fragmentation of sulfonamides is well-understood and typically involves cleavage around the sulfonyl group.[12][13] For our molecule, we can predict several key fragmentation pathways, which allows us to track the bromine isotope pattern through the structure.
Predicted Fragmentation Pathways of 2-bromo-N-propylbenzenesulfonamide
Caption: Predicted major fragmentation pathways for 2-bromo-N-propylbenzenesulfonamide under EI conditions.
Predicted Bromine-Containing Fragments in EI-MS
| Fragment Ion | Description | Expected m/z Pair | Expected Ratio | Significance |
| [C₆H₄BrSO₂]⁺ | Loss of the N-propyl group | 219 / 221 | 1:1 | Confirms the 2-bromobenzenesulfonyl moiety. |
| [C₆H₄Br]⁺ | Loss of the SO₂NH(propyl) group | 155 / 157 | 1:1 | Confirms the 2-bromophenyl core structure. |
| [C₉H₁₂NO₂S]⁺ | Loss of the Bromine radical | 198 (single peak) | N/A | A key negative control. The absence of an isotopic partner for this peak confirms it is the fragment that has lost the bromine atom. |
The true power of this dual-analysis approach is its self-validating nature. The ESI data confirms the molecular weight and the presence of one bromine atom. The EI data confirms the structure by showing the expected fragments, and crucially, demonstrates that the characteristic 1:1 isotopic pattern is present in the specific fragments predicted to retain the bromine atom, while being absent from the fragment where bromine is lost. This concordance of data provides an exceptionally high degree of confidence in the structural assignment.
Conclusion
Verifying the presence of bromine in a molecule like 2-bromo-N-propylbenzenesulfonamide is a straightforward process when leveraging the element's unique isotopic signature. The characteristic 1:1 doublet of peaks at M⁺ and [M+2]⁺ is a definitive marker that is readily identified with mass spectrometry.
By employing a dual-pronged analytical strategy, researchers can achieve unambiguous confirmation. Soft ionization with ESI-MS is the ideal choice for clearly observing the molecular ion pair and confirming the compound's molecular weight and elemental (bromine) composition. This is complemented by the hard ionization of EI-MS , which provides detailed structural information through fragmentation. Observing the persistence of the 1:1 isotopic pattern in bromine-containing fragments, and its absence in fragments that have lost the halogen, constitutes a robust, self-validating workflow. This methodical approach ensures not only that bromine is present, but that it is located on the correct piece of the molecular puzzle, providing the high level of analytical certainty required in research and pharmaceutical development.
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Navigating the Data Gap: A Comparative Guide to the Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide
A Senior Application Scientist's Perspective on Integrating Predictive and Experimental Data
In the landscape of drug discovery and chemical research, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics—melting point, solubility, acidity (pKa), and lipophilicity (logP)—govern a compound's behavior from synthesis and formulation to its pharmacokinetic profile. For novel or less-studied compounds like 2-bromo-N-propylbenzenesulfonamide, a significant challenge arises when experimental data is scarce. This guide provides a framework for researchers, scientists, and drug development professionals to navigate this data gap by critically comparing in silico predictions with the gold-standard experimental methodologies that would be used for their verification.
Executive Summary: Predicted vs. Experimental Landscape
For 2-bromo-N-propylbenzenesulfonamide, publicly available experimental data is limited. Therefore, computational predictions serve as a crucial starting point for characterization. This guide presents predicted values from established chemical databases and details the rigorous experimental protocols required to validate these predictions.
| Physicochemical Property | Predicted Value | Experimental Value |
| Boiling Point | 365.1 ± 44.0 °C[1][2] | Not Available in Literature |
| Density | 1.470 ± 0.06 g/cm³[1][2] | Not Available in Literature |
| pKa (Acidity Constant) | 11.18 ± 0.40[1] | Not Available in Literature |
| Melting Point | Not Available | Not Available in Literature |
| logP (Lipophilicity) | Not Available | Not Available in Literature |
| Water Solubility | Not Available | Not Available in Literature |
The Role of In Silico Prediction in Modern Chemistry
Before committing resources to laboratory synthesis and analysis, computational modeling provides invaluable foresight.[3][4] Tools like ACD/Labs Percepta and ChemAxon's Marvin Suite employ sophisticated algorithms, including quantitative structure-property relationship (QSPR) models and database lookups, to estimate a molecule's properties based solely on its chemical structure.[5][6][7][8][9]
These platforms are built on vast, curated databases of experimental data, allowing them to make highly educated predictions.[6][8] For instance, a pKa prediction is derived by identifying the ionizable centers in the query molecule and comparing them to the pKa values of similar, well-characterized structures in its database.[9] This approach accelerates research by helping chemists prioritize candidates with desirable profiles, saving significant time and resources.[5]
Caption: Experimental workflow for melting point determination.
Water Solubility Determination (OECD 105)
Aqueous solubility is critical for drug delivery and environmental fate assessment. The OECD Guideline 105 provides standardized methods for this determination. [10][11][12]For compounds with solubility expected to be above 10⁻² g/L, the Flask Method is appropriate. [10] Methodology: Flask Method [10]1. Equilibration: An excess amount of the test substance is added to a flask containing purified water (e.g., Milli-Q). 2. Stirring: The mixture is agitated at a controlled temperature (typically 20 ± 0.5 °C) for a sufficient period to reach equilibrium. [10]A preliminary test can determine the time required for saturation. [10]3. Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration to separate the solid phase from the aqueous solution. 4. Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. [11]This concentration represents the water solubility.
pKa Determination by Potentiometric Titration
The pKa value indicates the strength of an acid or base and dictates a molecule's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. [9]Potentiometric titration is a highly precise technique for pKa measurement. [13][14] Methodology: Potentiometric Titration [15]1. Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10). [15]2. Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often with a co-solvent like methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM). [13][15]The solution's ionic strength is kept constant with an electrolyte like KCl. [15]3. Titration: The solution is placed in a vessel with a pH electrode and a magnetic stirrer. A standardized titrant (acid or base) is added in small, precise increments. [14]4. Data Collection: The pH of the solution is recorded after each addition of titrant. 5. Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region on the curve. [15][16]
logP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient between n-octanol and water, is the industry standard for measuring a molecule's lipophilicity ("greasiness"). [17]It is a key component of predictive models like Lipinski's Rule of Five. [18][19]The shake-flask method is considered the gold standard for logP determination. [18][20] Methodology: Shake-Flask Method [20]1. Solvent Saturation: n-octanol and water (or a pH 7.4 buffer for logD measurement) are shaken together for 24 hours to ensure mutual saturation, then allowed to separate. [18]2. Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously until equilibrium is reached. [17][20]3. Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers. 4. Quantification: A sample is carefully taken from each phase, avoiding cross-contamination. [20]The concentration of the compound in both the n-octanol and aqueous layers is measured using an appropriate analytical technique (e.g., HPLC-UV). 5. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion: An Integrated Approach
For 2-bromo-N-propylbenzenesulfonamide, computational predictions provide essential, albeit preliminary, physicochemical data. They form the basis for rational decision-making in the early stages of research. However, these in silico values must be treated as hypotheses that require rigorous experimental validation. The protocols outlined in this guide represent the established, authoritative methods for generating the empirical data needed to confirm or refine computational predictions. By judiciously combining predictive modeling with meticulous experimental work, researchers can confidently and efficiently characterize novel compounds, accelerating the path from discovery to application.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Navigating the Synthesis and Comparative Landscape of 2-bromo-N-propylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Context for 2-bromo-N-propylbenzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various substituents on the phenyl ring and the sulfonamide nitrogen allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this important class of compounds lies 2-bromo-N-propylbenzenesulfonamide, a molecule whose commercial availability indicates its existence, yet a thorough review of scientific literature and patent databases reveals a notable absence of detailed synthetic protocols and comprehensive characterization data.
This guide serves to bridge that information gap. We will first establish the landscape of what is currently known about 2-bromo-N-propylbenzenesulfonamide through a systematic literature and patent search. Subsequently, a detailed, plausible synthetic route will be presented, grounded in established chemical principles for the synthesis of analogous compounds. Furthermore, we will provide a comparative analysis with well-documented, structurally related benzenesulfonamides, offering researchers a comprehensive understanding of this compound's place within its chemical class.
Part 1: Literature and Patent Search: Defining the "Novelty" of 2-bromo-N-propylbenzenesulfonamide
A comprehensive search of major chemical databases and patent repositories confirms that 2-bromo-N-propylbenzenesulfonamide is a known chemical entity, assigned the CAS number 951883-92-4. Several chemical suppliers list this compound in their catalogs, making it accessible for research purposes.[1][2][3][4][5]
However, the "novelty" of this compound lies not in its non-existence, but in the scarcity of published information regarding its synthesis, spectroscopic properties, and potential applications. While numerous patents describe benzenesulfonamide derivatives for various therapeutic uses, a specific disclosure for 2-bromo-N-propylbenzenesulfonamide is not readily found.[6] This suggests that while the compound has likely been synthesized, it has not been the subject of extensive academic or industrial research that has been made publicly available. This guide, therefore, addresses the need for a consolidated resource on this specific molecule.
Part 2: A Proposed Synthetic Pathway for 2-bromo-N-propylbenzenesulfonamide
The synthesis of N-alkylbenzenesulfonamides is a well-established transformation in organic chemistry, typically proceeding through the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[7][8][9][10][11] Based on these established methods, a reliable two-step synthesis for 2-bromo-N-propylbenzenesulfonamide can be proposed, starting from the commercially available 2-bromobenzenesulfonic acid.
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
The initial step involves the conversion of 2-bromobenzenesulfonic acid to its corresponding sulfonyl chloride. This is a standard procedure often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzenesulfonic acid (1 equivalent).
-
Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.
-
The reaction mixture is then gently heated to reflux (approximately 80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.
-
The crude 2-bromobenzenesulfonyl chloride can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of 2-bromo-N-propylbenzenesulfonamide
The second step is the nucleophilic substitution reaction between the synthesized 2-bromobenzenesulfonyl chloride and propylamine. A base is typically added to neutralize the hydrochloric acid that is formed during the reaction.
Experimental Protocol:
-
Dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.
-
Slowly add the propylamine solution to the cooled solution of 2-bromobenzenesulfonyl chloride with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-bromo-N-propylbenzenesulfonamide can be purified by recrystallization or column chromatography.
A similar procedure has been successfully employed for the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[12]
Caption: Proposed two-step synthesis of 2-bromo-N-propylbenzenesulfonamide.
Part 3: Comparative Analysis with Alternative Benzenesulfonamides
To provide a comprehensive understanding of 2-bromo-N-propylbenzenesulfonamide, it is instructive to compare it with other well-characterized benzenesulfonamide derivatives. For this analysis, we will consider two alternatives: the unsubstituted N-propylbenzenesulfonamide and the para-substituted 4-bromo-N-propylbenzenesulfonamide.
Alternative 1: N-Propylbenzenesulfonamide
-
Synthesis: The synthesis of N-propylbenzenesulfonamide follows a similar protocol to the one described above, starting from the readily available benzenesulfonyl chloride.[13][14] The reaction of benzenesulfonyl chloride with propylamine in the presence of a base yields the desired product.[7][8]
-
Properties & Performance: As the parent compound, N-propylbenzenesulfonamide provides a baseline for understanding the electronic and steric effects of the bromine substituent. Its properties are well-documented, and it serves as a fundamental building block in the synthesis of more complex molecules.
Alternative 2: 4-bromo-N-propylbenzenesulfonamide
-
Synthesis: The synthesis of this isomer would start from 4-bromobenzenesulfonyl chloride, which is also commercially available. The subsequent reaction with propylamine would be analogous to the synthesis of the 2-bromo isomer.
-
Properties & Performance: The key difference between the 2-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This positional change can significantly impact the molecule's electronic properties, steric hindrance around the sulfonyl group, and its potential biological activity. For instance, the ortho-bromo substituent in our target molecule is expected to exert a more pronounced steric effect and potentially influence the conformation of the N-propyl group.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-bromo-N-propylbenzenesulfonamide
For researchers and drug development professionals, rigorous adherence to safety protocols is the foundation of scientific integrity. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4), a halogenated organic compound.
The core principle of this procedure is based on the chemical's classification. Due to the presence of a bromine atom, 2-bromo-N-propylbenzenesulfonamide must be treated as halogenated organic waste . This classification is paramount because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts. Improper segregation can contaminate non-halogenated solvent waste streams, disrupting recycling processes and violating environmental regulations.
Disclaimer: This guide is based on the chemical properties of halogenated sulfonamides and general best practices for laboratory safety. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2-bromo-N-propylbenzenesulfonamide and to follow all protocols established by your institution's Environmental Health & Safety (EHS) department.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling waste, a thorough risk assessment is essential. Based on data from structurally similar compounds, 2-bromo-N-propylbenzenesulfonamide should be handled as a substance that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3]
Inherent Hazards
While a specific, comprehensive Safety Data Sheet for this exact compound is not publicly available, related brominated benzenesulfonamides are classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Environmental Hazard: Sulfonamides can persist in the environment; therefore, drain disposal is strictly prohibited.[4][5]
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during waste handling and disposal, the following PPE is mandatory. This equipment should be donned before handling the primary container and worn until the disposal process is complete.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes of solutions or accidental contact with solid powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before use.[1] | Prevents direct skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A standard flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid waste or activities that could generate dust must be performed in a certified chemical fume hood. | Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[3] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste 2-bromo-N-propylbenzenesulfonamide and materials contaminated with it. The guiding principle is strict segregation of halogenated waste.[6]
Waste Identification and Segregation
-
Identify Waste Streams: This protocol applies to:
-
Unused or expired solid 2-bromo-N-propylbenzenesulfonamide.
-
Solutions containing the compound.
-
"Trace" contaminated materials, including weighing boats, pipette tips, gloves, and paper towels used for cleanup.
-
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's EHS department. This container must be specifically designated for "Halogenated Organic Waste."
-
Maintain Segregation: Do NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, methanol) or any other waste stream.[6]
Waste Containment and Labeling
-
Solid Waste Collection:
-
Working within a chemical fume hood, carefully transfer unwanted solid 2-bromo-N-propylbenzenesulfonamide into the designated halogenated waste container.
-
Use a dedicated spatula or brush. Avoid creating dust.
-
Place all trace-contaminated disposables (gloves, weighing paper, etc.) into the same container.
-
-
Liquid Waste Collection:
-
Pour solutions containing the compound directly into a designated "Halogenated Organic Liquid Waste" container.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Container Management:
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
Clearly write the full chemical name: "Waste 2-bromo-N-propylbenzenesulfonamide" and its CAS number "951883-92-4."
-
List all other components of the waste mixture with their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Irritant, Toxic).
-
Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Conditions: The storage area should be a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[3] The SAA must have secondary containment to capture any potential leaks.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup. Do not dispose of the chemical through any other means.
Part 3: Emergency Procedures - Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area of the spill. If the spill is large or involves other hazardous materials, evacuate the lab and contact EHS.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.2.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.[3]
-
For Liquid Spills: Surround the spill with an absorbent barrier (spill pads or socks). Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the surface area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbent pads, gloves, and wipes, must be placed into the designated halogenated organic waste container and labeled accordingly.[8]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of 2-bromo-N-propylbenzenesulfonamide.
Caption: Logical workflow for the safe handling and disposal of 2-bromo-N-propylbenzenesulfonamide.
References
-
Cruz-Lacadia, I., et al. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Baran, W., et al. (2011). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. International Journal of Environmental Science and Technology. Available at: [Link]
-
American Chemical Society. (n.d.). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. ACS Publications. Available at: [Link]
-
Scilit. (n.d.). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Available at: [Link]
-
PubMed Central. (2023). The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. National Center for Biotechnology Information. Available at: [Link]
-
Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-N,N-dimethylbenzenesulfonamide. Available at: [Link]
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Available at: [Link]
-
Thermo Fisher Scientific. (2015). Safety Data Sheet for N-Bromosuccinimide. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). (1985). Occupational Safety & Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). Hazardous Waste - Safety Checklist Program for Schools. Available at: [Link]
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Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]
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- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-bromo-N-propylbenzenesulfonamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. Handling compounds like 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4)[1] requires more than just a checklist of personal protective equipment (PPE); it necessitates a deep understanding of the potential hazards and the rationale behind each protective measure. This guide is structured to provide not only the essential "what" and "how" of PPE usage but also the critical "why," empowering you to work safely and effectively.
While a specific Safety Data Sheet (SDS) for 2-bromo-N-propylbenzenesulfonamide is not widely available, a thorough hazard assessment can be conducted by examining structurally analogous compounds. Chemicals such as 4-bromo-2-methyl-N-propylbenzenesulfonamide and other N-substituted bromobenzenesulfonamides are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, we will proceed with the logical assumption that 2-bromo-N-propylbenzenesulfonamide presents similar hazards.
Hazard Analysis: Understanding the Risks
The primary routes of potential exposure to 2-bromo-N-propylbenzenesulfonamide, which is likely a solid at room temperature, are through inhalation of dust, direct skin contact, and eye contact.
-
Dermal Hazard: Contact with skin may cause irritation, characterized by redness, itching, or inflammation.[4]
-
Ocular Hazard: The fine particles of the compound can cause serious eye irritation if they come into contact with the eyes.[2][4]
-
Respiratory Hazard: Inhaling the dust of this compound can lead to irritation of the respiratory system.[2][4]
Our PPE strategy is designed to create a comprehensive barrier against these three exposure pathways.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the minimum required PPE for common laboratory operations involving 2-bromo-N-propylbenzenesulfonamide.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection (Engineering Controls) |
| Weighing Solid Compound | Chemical-resistant nitrile gloves | Safety goggles | Full-length lab coat | Mandatory use of a certified chemical fume hood |
| Preparing Solutions | Chemical-resistant nitrile gloves | Safety goggles | Full-length lab coat | Work within a chemical fume hood if heating or agitation is required |
| Conducting Reactions | Chemical-resistant nitrile gloves | Safety goggles | Full-length lab coat | As dictated by the full reaction protocol |
| Waste Handling & Disposal | Chemical-resistant nitrile gloves | Safety goggles | Full-length lab coat | N/A |
Detailed Protocols and Causality
Hand Protection: The Right Gloves
Standard disposable nitrile gloves provide adequate protection against incidental splashes and contact with solid 2-bromo-N-propylbenzenesulfonamide.
-
Why Nitrile? Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.
-
Protocol:
-
Always inspect gloves for any signs of tears or punctures before use.[5]
-
Don gloves over clean, dry hands.
-
When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination.
-
Dispose of used gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding from Irritants
-
Why Goggles over Glasses? Safety goggles that form a seal around the eyes are required to protect against fine dust particles and chemical splashes.[6] Standard safety glasses do not provide sufficient protection from airborne particulates.
-
Protocol:
Respiratory Protection: The Critical Role of Engineering Controls
The most effective way to prevent respiratory irritation is not a mask, but proper engineering controls.
-
Why a Fume Hood? A certified chemical fume hood is essential when handling the solid, powdered form of 2-bromo-N-propylbenzenesulfonamide. The hood's airflow will capture and exhaust any dust generated, preventing it from entering your breathing zone.[8]
-
Protocol:
-
Always work with the fume hood sash at the lowest practical height.
-
Conduct all weighing and initial dilutions of the solid compound deep within the hood.
-
If you must work outside a fume hood with solutions, ensure the area is well-ventilated.[9]
-
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. epa.gov [epa.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
